Product packaging for Suramin(Cat. No.:CAS No. 145-63-1)

Suramin

Cat. No.: B1662206
CAS No.: 145-63-1
M. Wt: 1297.3 g/mol
InChI Key: FIAFUQMPZJWCLV-UHFFFAOYSA-N
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Description

Suramin is a polysulphonated naphthylurea derivative that serves as a critical research tool in biochemical and pharmacological studies. First synthesized in 1916, it is a well-characterized inhibitor of purinergic signaling, acting as an antagonist at P2Y purinoceptors and an agonist at Ryanodine receptors . This antipurinergic activity is a key mechanism being investigated in novel research areas, such as Autism Spectrum Disorder (ASD), where low-dose this compound has shown promise in preclinical and early clinical trials for alleviating core symptoms by modulating the cell danger response . Its broad interactome also includes inhibition of sirtuin-5, follicle-stimulating hormone receptors, heparanase, and phospholipase A2 . Beyond its traditional use in parasitology research for African trypanosomiasis and onchocerciasis, this compound is a potent inhibitor of a wide range of viral enzymes. It has been demonstrated to act as a non-nucleotide inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), blocking viral replication . Researchers also value this compound for its ability to block the binding of various growth factors like IGF-1, EGF, and PDGF to their receptors, making it a valuable compound in oncology research for studying angiogenesis and tumor proliferation . This compound sodium has high protein binding (approx. 99.7%) and a long terminal half-life, which are important pharmacokinetic considerations for in vivo research models . This product is supplied for laboratory research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H40N6O23S6 B1662206 Suramin CAS No. 145-63-1

Properties

IUPAC Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFUQMPZJWCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H40N6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-46-4 (hexa-hydrochloride salt)
Record name Suramin
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DSSTOX Substance ID

DTXSID1046344
Record name Suramin
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Molecular Weight

1297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Suramin
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Solubility

8.72e-03 g/L
Record name Suramin
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CAS No.

145-63-1, 129-46-4
Record name Suramin
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Record name 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Suramin's Mechanism of Action in Trypanosomiasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea compound that has been a cornerstone in the treatment of the hemolymphatic stage of Human African Trypanosomiasis (HAT), also known as sleeping sickness, for over a century. Despite its long history of clinical use, the precise mechanism of its trypanocidal activity is complex and multifaceted, a concept often referred to as polypharmacology. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against Trypanosoma species, with a focus on its molecular targets, biochemical effects, and the experimental approaches used to elucidate these pathways.

This compound Uptake: The Gateway to Trypanocidal Activity

The journey of this compound into the trypanosome is a critical prerequisite for its therapeutic effect. As a large and highly charged molecule, this compound cannot passively diffuse across the parasite's cell membrane. Instead, it is taken up through receptor-mediated endocytosis. This process involves the binding of this compound to surface receptors, followed by internalization within endocytic vesicles.

Key players in this compound uptake include:

  • Low-Density Lipoprotein (LDL) Receptors: this compound binds to LDL particles in the host's bloodstream, and the this compound-LDL complex is subsequently taken up by the trypanosome via its LDL receptors.

  • Invariant Surface Glycoprotein 75 (ISG75): This surface protein has been identified as a key receptor for this compound uptake. Knockdown of ISG75 expression has been shown to increase the EC50 of this compound, indicating a role in drug sensitivity.[1]

  • Variant Surface Glycoproteins (VSGs): Interestingly, resistance to this compound has been linked to the expression of a specific VSG variant, termed VSGSur. This suggests that the composition of the dynamic VSG coat can influence this compound uptake and efficacy.[2][3]

dot

cluster_HostBloodstream Host Bloodstream cluster_Trypanosome Trypanosome This compound This compound Suramin_LDL This compound-LDL Complex This compound->Suramin_LDL ISG75 ISG75 This compound->ISG75 Binding LDL Low-Density Lipoprotein (LDL) LDL->Suramin_LDL LDL_Receptor LDL Receptor Suramin_LDL->LDL_Receptor Binding Endocytic_Vesicle Endocytic Vesicle LDL_Receptor->Endocytic_Vesicle Internalization ISG75->Endocytic_Vesicle Internalization Lysosome Lysosome Endocytic_Vesicle->Lysosome Fusion Cytosol Cytosol Lysosome->Cytosol Release of This compound cluster_ATP Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP Phosphofructokinase GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->GAP_DHAP Aldolase BPG 1,3-Bisphosphoglycerate GAP_DHAP->BPG Glyceraldehyde-3-P Dehydrogenase ThreePG 3-Phosphoglycerate BPG->ThreePG Phosphoglycerate Kinase ATP_prod1 ATP BPG->ATP_prod1 PEP Phosphoenolpyruvate ThreePG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP_prod2 ATP PEP->ATP_prod2 ATP_depletion ATP Depletion Pyruvate->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death This compound This compound This compound->G6P Inhibits This compound->F16BP Inhibits This compound->BPG Inhibits This compound->ThreePG Inhibits This compound->Pyruvate Inhibits cluster_steps Start Start: Genome-wide RNAi Library Culture Culture Trypanosomes Start->Culture Split Split Culture Culture->Split Treat Treat with this compound Split->Treat NoTreat No Treatment (Control) Split->NoTreat Induce Induce RNAi Treat->Induce Induce_Treated Induce RNAi Treat->Induce_Treated NoTreat->Induce Induce_Control Induce RNAi NoTreat->Induce_Control Isolate Isolate Genomic DNA Amplify Amplify RNAi Cassettes (PCR) Isolate->Amplify Sequence Deep Sequencing Amplify->Sequence Analyze Bioinformatic Analysis: Compare read counts between treated and control populations Sequence->Analyze Identify Identify Genes whose knockdown confers resistance or sensitivity Analyze->Identify End End: Potential This compound Targets Identify->End Induce_Treated->Isolate Induce_Control->Isolate cluster_Uptake Cellular Uptake cluster_Targets Molecular Targets cluster_Effects Cellular Effects This compound This compound Uptake Receptor-Mediated Endocytosis (LDL-R, ISG75) This compound->Uptake Glycolytic_Enzymes Glycolytic Enzymes Uptake->Glycolytic_Enzymes RuvBL1 RuvBL1 DNA Helicase Uptake->RuvBL1 Other_Enzymes Other Enzymes (Serine Oligopeptidase, etc.) Uptake->Other_Enzymes ATP_Depletion ATP Depletion Glycolytic_Enzymes->ATP_Depletion Cytokinesis_Defect Cytokinesis Defect RuvBL1->Cytokinesis_Defect Metabolic_Dysregulation Metabolic Dysregulation Other_Enzymes->Metabolic_Dysregulation Cell_Death Trypanosome Cell Death ATP_Depletion->Cell_Death Cytokinesis_Defect->Cell_Death Metabolic_Dysregulation->Cell_Death

References

An In-depth Technical Guide to the Molecular Structure of Suramin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of suramin, its physicochemical properties, and its interactions with key biological signaling pathways.

Core Molecular Structure

This compound is a large, symmetrical molecule with a complex aromatic structure. At its core lies a urea functional group (NH-CO-NH) that links two identical polysulfonated naphthylurea moieties.[1] The molecular formula of this compound is C₅₁H₄₀N₆O₂₃S₆.[1][2][3][4]

The key structural features include:

  • A Central Urea Group: This forms the axis of symmetry for the molecule.

  • Six Aromatic Systems: The structure contains four benzene rings and two naphthalene moieties.[1]

  • Amide Functional Groups: In addition to the central urea linkage, there are four amide groups that connect the aromatic rings.[1]

  • Six Sulfonic Acid Groups: These groups are responsible for the polyanionic nature of the molecule and its water solubility when formulated as a sodium salt.[1][5]

When used as a medication, this compound is typically administered as its hexasodium salt, which is water-soluble but can degrade in the presence of air.[1][5] The chemical structure of this compound was a closely guarded secret by Bayer for commercial reasons until it was elucidated and published in 1924 by Ernest Fourneau and his team at the Pasteur Institute.[1]

Physicochemical Properties of this compound

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅₁H₄₀N₆O₂₃S₆[1][2][3][4]
Molar Mass 1297.26 g·mol⁻¹[1][3]
Exact Mass 1296.0469086 g/mol [2][3]
Hydrogen Bond Donor Count 12[2]
Hydrogen Bond Acceptor Count 23[2]
Rotatable Bond Count 16[2]
Topological Polar Surface Area 534 Ų[2]
IUPAC Name 8,8'-{Carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]}di(1,3,5-naphthalenetrisulfonic acid)[1]

Mechanism of Action and Signaling Pathway Interactions

This compound's complex structure allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile. Its mechanism of action is not fully understood but involves the inhibition of numerous enzymes and receptors.

Inhibition of Purinergic Signaling: this compound is a well-known antagonist of P2 purinergic receptors, which are involved in various cellular processes, including inflammation and cell proliferation.[6][7] By blocking these receptors, this compound can modulate downstream signaling cascades.[6]

Interaction with Growth Factor Signaling: this compound has been shown to inhibit the binding of several growth factors to their receptors, including:

  • Vascular Endothelial Growth Factor (VEGF)[8]

  • Basic Fibroblast Growth Factor (bFGF)[8]

  • Platelet-Derived Growth Factor (PDGF)[8]

  • Epidermal Growth Factor (EGF)[8]

  • Transforming Growth Factor-beta (TGF-beta)[8]

This inhibition of growth factor signaling contributes to its anti-angiogenic and anti-proliferative properties.[8][9]

Modulation of the ERK Pathway: In certain cell types, such as Chinese hamster ovary (CHO) cells, this compound can activate the extracellular signal-regulated kinase (ERK1/2) pathway.[10] This activation appears to be mediated through phosphatidylinositol 3-kinase (PI3K) and MEK, ultimately leading to increased DNA synthesis.[10]

Below is a diagram illustrating the inhibitory effect of this compound on a generic growth factor signaling pathway.

Suramin_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) Receptor->Signaling_Cascade Activates Proliferation Cell Proliferation & Angiogenesis Signaling_Cascade->Proliferation Promotes This compound This compound This compound->Receptor Inhibits Binding

Caption: Inhibition of Growth Factor Signaling by this compound.

Experimental Protocols

The multifaceted activity of this compound has been investigated using a variety of experimental setups. Below is a generalized protocol for a cell-based assay to evaluate the anti-proliferative effects of this compound, based on methodologies implied in the literature.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture:

    • Plate cancer cells (e.g., prostate cancer cell line) in a 96-well plate at a density of 5,000 cells/well.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).

    • Create a serial dilution of this compound to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).

    • Remove the culture medium from the wells and replace it with a fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS) and a positive control (a known cytotoxic agent).

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the cell viability against the this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

This protocol provides a fundamental framework for assessing the cytotoxic and anti-proliferative effects of this compound on various cell lines.

Below is a workflow diagram for the described cell proliferation assay.

Cell_Proliferation_Assay_Workflow Start Start: Cell Seeding Incubate_24h Incubate for 24h (Cell Attachment) Start->Incubate_24h Treat Treat with this compound (Varying Concentrations) Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Add_DMSO Add DMSO (Dissolve Crystals) Incubate_4h->Add_DMSO Read_Absorbance Measure Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze Data Analysis (Calculate IC50) Read_Absorbance->Analyze

Caption: Workflow for an MTT-based Cell Proliferation Assay.

References

Suramin: A Technical Guide to its Application as a Purinergic Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin is a polysulfonated naphthylurea compound that has been utilized for nearly a century, initially as an anti-parasitic agent. Its subsequent identification as a non-selective antagonist of purinergic receptors has established it as an invaluable tool in the study of purinergic signaling pathways. This technical guide provides an in-depth overview of this compound's core function as a purinergic signaling inhibitor, detailing its mechanism of action, and summarizing its inhibitory activity across various P2X and P2Y receptor subtypes. Furthermore, this document outlines detailed methodologies for key experiments employing this compound and presents visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in research and drug development.

Introduction to this compound and Purinergic Signaling

Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and nucleosides like adenosine. These molecules act as signaling messengers by activating specific purinergic receptors, which are broadly classified into two families: P1 receptors (adenosine receptors) and P2 receptors (ATP/ADP receptors). The P2 receptor family is further subdivided into two main classes: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs).[1]

This compound functions as a competitive antagonist at many of these P2 receptors, making it a widely used pharmacological tool to investigate the roles of purinergic signaling in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, cardiovascular regulation, and oncology.[1][2] Its broad-spectrum inhibitory activity allows for the general blockade of P2 receptor-mediated pathways, providing a foundational approach to elucidating the involvement of purinergic signaling in experimental models.

Mechanism of Action

This compound's inhibitory effect on purinergic signaling stems from its ability to competitively bind to the nucleotide binding sites of various P2X and P2Y receptors.[1] As a polysulfonated molecule, its structure mimics the negatively charged phosphate groups of ATP and ADP, allowing it to occupy the receptor's active site without initiating the conformational changes required for receptor activation. This competitive antagonism effectively blocks the binding of endogenous nucleotide agonists, thereby inhibiting downstream signaling cascades. While it is a potent inhibitor of many P2 receptors, it is important to note that this compound is considered a non-selective antagonist, as it demonstrates varying degrees of affinity and potency across the different receptor subtypes.[3]

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the reported inhibitory constants (IC50, Ki, and pA2) of this compound for various human and rodent P2X and P2Y receptor subtypes. These values have been compiled from multiple studies and can vary depending on the experimental system (e.g., cell type, expression system) and assay conditions.

Table 1: Inhibitory Activity of this compound on P2X Receptors

Receptor SubtypeSpeciesAssay TypeInhibitory ConstantReference(s)
P2X1 HumanElectrophysiologyIC50 ≈ 1-10 µM[4]
MouseElectrophysiologyWeak inhibition[4]
P2X2 RatElectrophysiologyIC50 ≈ 10 µM[5]
P2X3 HumanElectrophysiologyIC50 ≈ 28.9 µM
P2X4 Human, RatElectrophysiologyLow sensitivity (IC50 > 100 µM)[6]
P2X5 --Data not widely available
P2X6 --Data not widely available
P2X7 Human, MouseElectrophysiologyLow sensitivity (IC50 > 100 µM)[6]

Table 2: Inhibitory Activity of this compound on P2Y Receptors

Receptor SubtypeSpeciesAssay TypeInhibitory ConstantReference(s)
P2Y1 TurkeyPhospholipase C AssaypA2 = 5.77[7]
P2Y2 HumanPhospholipase C AssaypA2 = 4.32[7]
P2Y4 Human-Inactive[8]
P2Y6 Human-Weak antagonist[8]
P2Y11 HumancAMP/IP3 AssayKi ≈ 0.82 µM[8]
P2Y12 Human-Data not widely available
P2Y13 Human-Data not widely available
P2Y14 Human-Data not widely available

Signaling Pathways

This compound's inhibition of P2X and P2Y receptors blocks their respective downstream signaling cascades. The following diagrams illustrate the general signaling pathways for these two receptor families.

P2X_Signaling_Pathway ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Binds Ion_Influx Na+ / Ca2+ Influx P2X_Receptor->Ion_Influx Opens This compound This compound This compound->P2X_Receptor Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Ion_Influx->Ca_Signaling

P2X Receptor Signaling Pathway

P2Y_Signaling_Pathway Nucleotide ATP / ADP / UTP / UDP P2Y_Receptor P2Y Receptor (GPCR) Nucleotide->P2Y_Receptor Binds G_Protein G Protein (Gq/11, Gi/o, Gs) P2Y_Receptor->G_Protein Activates This compound This compound This compound->P2Y_Receptor Blocks Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

P2Y Receptor Signaling Pathway

Experimental Protocols and Methodologies

This compound is a versatile tool in a variety of experimental assays designed to probe purinergic signaling. Below are detailed methodologies for three key experimental approaches.

Calcium Imaging

Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration, a common downstream event of both P2X and P2Y receptor activation.

Objective: To determine if a cellular response to a purinergic agonist is mediated by P2 receptors by assessing the inhibitory effect of this compound.

Materials:

  • Cells of interest (cultured or primary)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Purinergic agonist (e.g., ATP, ADP)

  • This compound sodium salt

  • Fluorescence microscope with an appropriate filter set and a camera for image acquisition

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in imaging-compatible plates and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBSS. Record the baseline fluorescence for a stable period (e.g., 1-2 minutes).

  • Agonist Application: Perfuse the cells with a known concentration of the purinergic agonist and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

  • Washout: Perfuse with HBSS to wash out the agonist and allow the fluorescence to return to baseline.

  • This compound Incubation: Perfuse the cells with a solution containing this compound (e.g., 10-100 µM) for a predetermined incubation period (e.g., 10-15 minutes).

  • Agonist Application in the Presence of this compound: While continuing to perfuse with the this compound-containing solution, re-apply the same concentration of the purinergic agonist and record the fluorescence change.

  • Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) in response to the agonist in the absence and presence of this compound. A significant reduction in the agonist-induced calcium signal in the presence of this compound indicates that the response is mediated by P2 receptors.

Calcium_Imaging_Workflow Start Start Prep_Cells Prepare and Plate Cells Start->Prep_Cells Load_Dye Load with Calcium Indicator Prep_Cells->Load_Dye Baseline Record Baseline Fluorescence Load_Dye->Baseline Add_Agonist1 Apply Purinergic Agonist Baseline->Add_Agonist1 Record_Response1 Record Calcium Response Add_Agonist1->Record_Response1 Washout Washout Agonist Record_Response1->Washout Analyze Analyze and Compare Responses Record_Response1->Analyze Add_this compound Incubate with this compound Washout->Add_this compound Add_Agonist2 Apply Purinergic Agonist + this compound Add_this compound->Add_Agonist2 Record_Response2 Record Calcium Response Add_Agonist2->Record_Response2 Record_Response2->Analyze Conclusion Conclusion on P2 Receptor Involvement Analyze->Conclusion

Calcium Imaging Experimental Workflow
Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity, making it the gold standard for studying ionotropic P2X receptors.

Objective: To characterize the inhibitory effect of this compound on P2X receptor-mediated currents.

Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with a specific P2X subunit)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Purinergic agonist (e.g., ATP, α,β-methylene ATP)

  • This compound sodium salt

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Plate cells at a low density to allow for easy access to individual cells for patching.

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

  • Recording Baseline: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.

  • Agonist Application: Rapidly apply the purinergic agonist to the cell using a perfusion system and record the inward current mediated by the P2X receptors.

  • Washout: Wash out the agonist with the extracellular solution until the current returns to baseline.

  • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound for a defined period.

  • Agonist Application in the Presence of this compound: Co-apply the agonist and this compound and record the resulting current.

  • Dose-Response Curve (Optional): Repeat steps 5-8 with varying concentrations of this compound to determine the IC50.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound.

Patch_Clamp_Workflow Start Start Prep_Cells Prepare Transfected Cells Start->Prep_Cells Achieve_WC Achieve Whole-Cell Configuration Prep_Cells->Achieve_WC Record_Baseline Record Baseline Current Achieve_WC->Record_Baseline Apply_Agonist1 Apply P2X Agonist Record_Baseline->Apply_Agonist1 Record_Current1 Record Inward Current Apply_Agonist1->Record_Current1 Washout Washout Agonist Record_Current1->Washout Analyze Analyze Current Amplitudes Record_Current1->Analyze Apply_this compound Apply this compound Washout->Apply_this compound Apply_Agonist2 Co-apply Agonist + this compound Apply_this compound->Apply_Agonist2 Record_Current2 Record Inward Current Apply_Agonist2->Record_Current2 Record_Current2->Analyze Determine_IC50 Determine IC50 of this compound Analyze->Determine_IC50

Patch-Clamp Electrophysiology Experimental Workflow
Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of ligands for a receptor. In the context of this compound, a competitive binding assay can be performed to determine its Ki.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific P2 receptor subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the P2 receptor of interest.

  • Radiolabeled P2 receptor agonist or antagonist (e.g., [³H]ATP, [³⁵S]ATPγS).

  • This compound sodium salt.

  • Non-labeled ("cold") P2 receptor agonist or antagonist for determining non-specific binding.

  • Binding buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates containing the receptor of interest through differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a series of tubes or a 96-well plate, set up the following conditions:

    • Total Binding: Membranes + radioligand.

    • Non-specific Binding: Membranes + radioligand + a high concentration of cold ligand.

    • Competitive Binding: Membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the Ki of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare Receptor-Containing Membranes Start->Prep_Membranes Setup_Assay Set up Binding Assay (Total, Non-specific, Competition) Prep_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Measure Radioactivity Filter_Wash->Count Analyze Analyze Binding Data Count->Analyze Calculate_Ki Calculate Ki for this compound Analyze->Calculate_Ki

References

Suramin's Sphere of Influence: A Technical Guide to its Impact on Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea compound that has been in clinical use for nearly a century, primarily for the treatment of African trypanosomiasis. However, its therapeutic potential extends far beyond its antiparasitic activity. This compound is a highly promiscuous molecule, interacting with a wide array of proteins and subsequently modulating a multitude of biochemical pathways. This pleiotropic nature has led to its investigation as a potential therapeutic agent for a diverse range of conditions, including cancer, viral infections, and neurodevelopmental disorders. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades it perturbs.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's inhibitory and antagonistic activities across various molecular targets.

Table 1: Inhibition of Purinergic Receptors by this compound

Receptor SubtypeSpeciesAssay TypeParameterValue (µM)Reference
P2X1HumanElectrophysiologyIC50~10[1]
P2X1RatElectrophysiologyIC50~0.2 (NF023, a derivative)[2]
P2X2RatElectrophysiologyIC50~10[3]
P2X3HumanElectrophysiologyIC5028.9 (NF023, a derivative)[4]
P2Y (general)Guinea PigTissue ContractionpA2~4.7-5.0[5][6]
P2Y1HumanCalcium FluxKi>10 (for NF110, a derivative)[4]
P2Y2HumanCalcium FluxKi19 (for NF272, a derivative)[7]
P2Y2TurkeyPhospholipase C AssaypA25.77 ± 0.11[8]
P2U (P2Y2/P2Y4)HumanPhospholipase C AssaypA24.32 ± 0.13[8]
P2Y11Human-pA27.77 (for NF157, a derivative)[9]

Table 2: Inhibition of Growth Factor Receptor Binding by this compound

ReceptorCell Line/TissueParameterValue (µM)Reference
Epidermal Growth Factor (EGF)T24 (bladder carcinoma)Half-maximal inhibition~300[10]
Epidermal Growth Factor (EGF)HT1376 (bladder carcinoma)Half-maximal inhibition~100[10]
Epidermal Growth Factor (EGF)Human MeningiomaIC50320 ± 40[11]
Insulin-like Growth Factor 1 (IGF-1)T24 & HT1376Half-maximal inhibition~60[10]
Insulin-like Growth Factor 1 (IGF-1)MCF-7 & MDA-MB 231 (breast cancer)ID50 (proliferation)~200 µg/ml[12]
Transforming Growth Factor-β (TGF-β)AKR-2B (fibroblasts)-10-15 fold lower dose than for EGF[13]
Heparin-Binding Growth Factor-2 (HBGF-2)AKR-2B (fibroblasts)-10-15 fold lower dose than for EGF[13]

Table 3: Inhibition of Enzymes and Other Proteins by this compound

Target Enzyme/ProteinSourceParameterValue (µM)Reference
Protein-Tyrosine Phosphatase 1B (PTP1B)RecombinantKiLow µM range[14][15]
Yersinia PTPaseRecombinantKiLow µM range[14][15]
VHR (dual specificity phosphatase)RecombinantKiAt least 10-fold higher than for PTPs[14][15]
Cdc25ARecombinantIC501.5[16]
Pyruvate Kinase (human muscle, M1)RecombinantKi1.1 - 17[17]
Pyruvate Kinase (human tumor, M2)RecombinantKi1.1 - 17[17]
Pyruvate Kinase (human liver, L)RecombinantKi1.1 - 17[17]
Pyruvate Kinase (T. cruzi)RecombinantKi108[17]
Pyruvate Kinase (L. mexicana)RecombinantKi116[17]
Mitochondrial ADP/ATP CarrierIsolated rat liver mitochondriaIC50~5[18]
Mitochondrial ADP/ATP CarrierReconstituted humanIC50~0.8[18]
Mitochondrial Respiration (NADH-linked)Isolated rat liver mitochondriaHalf-maximum effect40[19]
Mitochondrial Respiration (FADH2-linked)Isolated rat liver mitochondriaHalf-maximum effect140[19]
Raf1 Kinase Inhibitory Protein (RKIP)Human, recombinantKD23.8[20]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for Growth Factor Receptors

This protocol is a generalized procedure for assessing the inhibition of growth factor binding by this compound.

  • Cell Culture: Urothelial carcinoma cell lines (T24 and HT1376) are cultured in appropriate media (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum) to near confluence in 24-well plates.

  • Binding Assay:

    • The cell monolayers are washed twice with ice-cold binding buffer (e.g., PBS containing 0.1% bovine serum albumin).

    • Cells are incubated with a fixed concentration of radiolabeled ligand (e.g., 125I-EGF or 125I-IGF-1) in the presence of increasing concentrations of this compound (e.g., 0 to 1000 µM) in a final volume of 0.5 mL.

    • The incubation is carried out at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

    • To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a large excess of the corresponding unlabeled growth factor.

    • Following incubation, the cells are washed three times with ice-cold binding buffer to remove unbound radioligand.

    • The cells are then lysed with a solubilizing solution (e.g., 0.5 M NaOH).

    • The radioactivity in the cell lysates is quantified using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that causes 50% inhibition of specific binding (IC50) is determined by non-linear regression analysis of the competition binding data.[10]

Measurement of Mitochondrial Respiration

This protocol outlines the measurement of this compound's effect on mitochondrial oxygen consumption.

  • Isolation of Mitochondria: Mitochondria are isolated from rat liver by differential centrifugation in a sucrose-based isolation buffer.

  • Oxygen Consumption Measurement:

    • A Clark-type oxygen electrode is used to monitor oxygen concentration in a sealed, temperature-controlled chamber.

    • Isolated mitochondria (e.g., 1 mg/mL) are suspended in a respiration buffer (e.g., containing KCl, sucrose, HEPES, and phosphate buffer).

    • A respiratory substrate is added to initiate electron transport. For NADH-linked respiration, a cocktail of alphaketoglutarate, malate, and isocitrate is used. For FADH2-linked respiration, succinate is used.[19]

    • The basal rate of oxygen consumption (State 2 respiration) is recorded.

    • ADP is added to stimulate ATP synthesis and measure the rate of coupled respiration (State 3).

    • An uncoupler such as carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is added to measure the maximal rate of electron transport.

    • The effect of this compound is determined by adding various concentrations of the drug to the mitochondrial suspension before the addition of substrates or ADP, and the resulting changes in oxygen consumption rates are recorded.

  • Data Analysis: The inhibitory effect of this compound is quantified by determining the concentration required for a half-maximum effect on uncoupler-stimulated respiration.[19]

Pyruvate Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on pyruvate kinase activity.

  • Enzyme and Reagents: Recombinant pyruvate kinase from the desired source (e.g., human, T. cruzi) is used. The assay mixture contains phosphoenolpyruvate (PEP), ADP, MgCl2, KCl, and a coupling enzyme system (lactate dehydrogenase) with NADH in a suitable buffer (e.g., Tris-HCl).

  • Kinetic Measurement:

    • The reaction is initiated by the addition of the enzyme to the assay mixture containing substrates and varying concentrations of this compound.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously using a spectrophotometer.

    • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

  • Data Analysis: To determine the inhibition constant (Ki), the initial velocities are measured at different concentrations of both the substrate (ADP) and the inhibitor (this compound). The data are then fitted to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.[17][21]

Mandatory Visualizations: Signaling Pathways and Workflows

Purinergic Signaling Pathway Inhibition by this compound

This compound is a well-established antagonist of P2 purinergic receptors, which are activated by extracellular nucleotides like ATP and ADP. By blocking these receptors, this compound interferes with a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.

Purinergic_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / ADP P2X P2X Receptors (Ion Channels) ATP->P2X P2Y P2Y Receptors (GPCRs) ATP->P2Y Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux PLC Phospholipase C (PLC) P2Y->PLC Downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) PLC->Downstream This compound This compound This compound->P2X Antagonism This compound->P2Y Antagonism

Caption: this compound antagonizes both ionotropic P2X and metabotropic P2Y purinergic receptors.

Growth Factor Receptor Signaling Blockade by this compound

This compound can inhibit the binding of various growth factors to their cognate receptor tyrosine kinases (RTKs), thereby blocking downstream signaling cascades that regulate cell growth, proliferation, and survival.

Growth_Factor_Signaling_Blockade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GF Growth Factors (PDGF, EGF, FGF, etc.) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Response Cellular Responses (Proliferation, Survival) Downstream->Response This compound This compound This compound->GF Binding Inhibition This compound->RTK Binding Inhibition Mitochondrial_Metabolism_Impact cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PK Pyruvate Kinase ETC Electron Transport Chain (ETC) Pyruvate->ETC feeds into ATP_cyto ATP PK->ATP_cyto produces ADP_cyto ADP AAC ADP/ATP Carrier (AAC) ADP_cyto->AAC OxPhos Oxidative Phosphorylation ETC->OxPhos ATP_mito ATP OxPhos->ATP_mito AAC->ATP_cyto ADP_mito ADP AAC->ADP_mito ADP_mito->OxPhos ATP_mito->AAC This compound This compound This compound->PK Inhibition This compound->ETC Inhibition This compound->AAC Inhibition

References

Suramin: A Technical Guide to its Function as a Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea compound that has been utilized for the treatment of trypanosomiasis and onchocerciasis for over a century. Its therapeutic applications have expanded into oncology and virology, primarily due to its multifaceted mechanism of action. A significant aspect of its antiviral properties lies in its potent inhibition of reverse transcriptase (RT), a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of this compound's role as a reverse transcriptase inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mode of action is primarily attributed to its competitive inhibition with the template-primer complex for the binding site on the reverse transcriptase enzyme.[1] The highly charged, polysulfonated structure of this compound mimics the phosphate backbone of nucleic acids, allowing it to occupy the template-primer binding cleft of the enzyme. This prevents the natural RNA template and primer from binding, thereby halting the initiation of DNA synthesis. Kinetic studies have confirmed this competitive inhibition mechanism, demonstrating that this compound's inhibitory effect can be overcome by increasing the concentration of the template-primer.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against various retroviral reverse transcriptases. The following table summarizes the available quantitative data, primarily as 50% inhibitory concentrations (IC50) and inhibition constants (Ki).

Virus/Enzyme SourceReverse Transcriptase TypeInhibition ParameterValue (µM)Reference
Rauscher Murine Leukemia Virus (RLV)Murine Leukemia Virus RTKi0.54[2]
Bovine Leukemia Virus (BLV)Bovine Leukemia Virus RTIC502.8
Moloney Murine Leukemia VirusMurine Leukemia Virus RTIC500.1 - 1 µg/mL[1]
Murine Rauscher Leukemia VirusesMurine Leukemia Virus RTIC500.1 - 1 µg/mL[1]
Moloney Murine Sarcoma VirusMurine Sarcoma Virus RTIC500.1 - 1 µg/mL[1]
Avian Myeloblastosis VirusAvian Myeloblastosis Virus RTIC500.1 - 1 µg/mL[1]

*Note: The value is presented as µg/mL in the source material. The molar concentration can be calculated using the molecular weight of this compound (1429.2 g/mol ).

Experimental Protocols

The determination of this compound's inhibitory activity on reverse transcriptase is typically performed using an in vitro enzymatic assay. A common and safe method is the colorimetric reverse transcriptase assay, which avoids the use of radioisotopes.

Protocol: Colorimetric Reverse Transcriptase Inhibition Assay

1. Principle:

This assay measures the incorporation of biotin-labeled deoxynucleotides into a new DNA strand synthesized by reverse transcriptase using a poly(A) template and an oligo(dT) primer. The biotinylated DNA product is then captured on a streptavidin-coated plate and detected using an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes a co-incorporated digoxigenin-labeled deoxynucleotide. The enzymatic reaction produces a colored product, the absorbance of which is proportional to the amount of DNA synthesized and thus the activity of the reverse transcriptase.

2. Materials:

  • Purified reverse transcriptase (e.g., from HIV-1, AMV, M-MuLV)

  • This compound (or other inhibitors to be tested)

  • Streptavidin-coated 96-well microtiter plates

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

  • Template/Primer: Poly(A) RNA template and Oligo(dT) primer

  • Deoxynucleotide Mix: dATP, dCTP, dGTP, and a mix of dTTP and biotin-dUTP and digoxigenin-dUTP

  • Lysis Buffer (for cell-free virus preparations)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated antibody (e.g., Anti-Digoxigenin-HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

3. Methodology:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the reaction buffer. Prepare the reaction mix containing the reaction buffer, template/primer, and deoxynucleotide mix.

  • Enzyme Inhibition: In the wells of a microtiter plate, add the desired concentration of this compound. Add the purified reverse transcriptase to each well. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reverse Transcription Reaction: Initiate the reaction by adding the reaction mix to each well. Incubate the plate at the optimal temperature for the specific reverse transcriptase (e.g., 37°C for HIV-1 RT) for a defined period (e.g., 1-2 hours).

  • Capture of Biotinylated DNA: After incubation, transfer the reaction mixture to the streptavidin-coated microtiter plate. Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind to the streptavidin.

  • Washing: Wash the plate several times with wash buffer to remove unincorporated nucleotides and other components of the reaction mixture.

  • Detection: Add the enzyme-conjugated antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate again to remove any unbound antibody.

  • Substrate Addition and Signal Development: Add the enzyme substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the absorbance against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the reverse transcriptase activity.

Visualizations

Signaling Pathway Diagram

Suramin_Inhibition_Mechanism cluster_RT Reverse Transcriptase RT Reverse Transcriptase (Enzyme) Template_Binding_Site Template-Primer Binding Site DNA_Synthesis DNA Synthesis Template_Binding_Site->DNA_Synthesis Leads to No_DNA_Synthesis Inhibition of DNA Synthesis Template_Binding_Site->No_DNA_Synthesis Results in Template_Primer RNA Template-Primer (Substrate) Template_Primer->Template_Binding_Site Binds to This compound This compound (Inhibitor) This compound->Template_Binding_Site Competitively Binds to

Caption: Mechanism of this compound's competitive inhibition of reverse transcriptase.

Experimental Workflow Diagram

RT_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound dilutions, Reaction Mix) start->prepare_reagents inhibit_enzyme Incubate RT with this compound prepare_reagents->inhibit_enzyme rt_reaction Initiate Reverse Transcription inhibit_enzyme->rt_reaction capture_dna Capture Biotinylated DNA on Streptavidin Plate rt_reaction->capture_dna wash1 Wash Plate capture_dna->wash1 add_antibody Add Enzyme-Conjugated Antibody wash1->add_antibody wash2 Wash Plate add_antibody->wash2 add_substrate Add Substrate & Incubate wash2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

References

A Technical Guide to the Anti-inflammatory Properties of Suramin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suramin, a polysulfonated naphthylurea, has a long history of use as an antiparasitic agent for conditions like African sleeping sickness.[1] Beyond its established role, a growing body of evidence highlights its potent and multifaceted anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols and visual representations of critical signaling pathways are included to facilitate further research and development in this area. This compound's ability to modulate key inflammatory cascades, such as NF-κB signaling, purinergic receptor activity, and inflammasome activation, positions it as a compelling candidate for therapeutic intervention in a range of inflammatory diseases.[1][2]

Core Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are not mediated by a single target but rather through the modulation of several critical signaling pathways. Its polyanionic structure allows it to interact with a variety of molecules, including growth factors, cytokines, and receptors.[1][3]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to effectively suppress this pathway. In studies involving porcine nucleus pulposus (NP) cells stimulated with Interleukin-1β (IL-1β), this compound administration significantly inhibited the nuclear translocation of the NF-κB p65 subunit.[4] It also reduced the expression of MyD88 and phosphorylated p65, key upstream signaling molecules.[4] This inhibition of NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators like IL-1β, IL-8, and TNF-α.[4]

Caption: this compound's inhibition of the NF-κB signaling pathway.
Antagonism of Purinergic Receptors (P2X7)

Extracellular ATP, often released during cellular stress or injury, acts as a potent pro-inflammatory signal by activating purinergic receptors, particularly the P2X7 receptor (P2X7R).[5][6] Activation of P2X7R on immune cells like macrophages triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of IL-1β and IL-18.[6][7] this compound functions as a non-selective antagonist of P2 receptors.[5][8] By blocking the P2X7R, this compound prevents ATP-induced activation of the NLRP3 inflammasome, thereby suppressing a critical amplification loop in the inflammatory cascade.[7][9] This mechanism is crucial in its ability to protect against diabetic kidney disease and reduce microglia activation in models of neuropathic pain.[9][10]

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in innate immunity by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active, secreted forms.[11] this compound has been shown to directly inhibit the activation of the NLRP3 inflammasome.[7][9] In diabetic mouse models, this compound treatment suppressed the upregulation of NLRP3 inflammasome-related genes and proteins in the renal cortex.[9] In vitro studies on mouse mesangial cells confirmed that while this compound did not affect NLRP3 expression directly, it inhibited the ATP-induced formation of the NLRP3 complex and the subsequent expression of caspase-1 and IL-18.[9] More recent studies have also demonstrated that this compound can inhibit the NLRP3/caspase-1/GSDMD pyroptosis pathway in alveolar macrophages, a key process in sepsis-associated acute lung injury.[12]

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_secretion Secretion ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds This compound This compound This compound->P2X7R Antagonist Inflammasome NLRP3 Inflammasome (Assembled Complex) This compound->Inflammasome Inhibits Assembly NLRP3_inactive NLRP3 (Inactive) P2X7R->NLRP3_inactive Triggers Activation NLRP3_inactive->Inflammasome Assembly with ASC & Pro-Casp-1 ASC ASC ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1B Active IL-1β ProIL1B->IL1B IL18 Active IL-18 ProIL18->IL18

Caption: this compound's inhibition of P2X7R-mediated NLRP3 inflammasome activation.
Modulation of Cytokine Activity

This compound directly interferes with the activity of key pro-inflammatory cytokines. It has been shown to inhibit the biological activity of Tumor Necrosis Factor-alpha (TNF-α) by inducing the dissociation of its biologically active trimeric form into inactive monomers.[13] Additionally, this compound acts as a competitive IL-1 receptor antagonist, preventing the binding of both IL-1α and IL-1β to the type I IL-1 receptor.[14] This blockade prevents IL-1-mediated responses such as prostaglandin E2 (PGE-2) synthesis and IL-6 production.[14] Its inhibitory effects also extend to IL-6-type cytokines, where it impairs receptor function and/or signal transduction.[15]

Other Contributing Mechanisms
  • Inhibition of Microglia Activation: In the central nervous system, this compound has been shown to decrease the activation of microglia, the resident immune cells of the brain. This effect is thought to be mediated by its antagonism of P2 receptors, reducing pain-related behavior in formalin-induced hyperalgesia models.[10]

  • Neutralization of Histones: Extracellular histones released from dying cells during severe inflammation or trauma act as damage-associated molecular patterns (DAMPs), causing endothelial injury. As a polyanionic drug, this compound can directly bind to and neutralize these cationic histones, protecting the endothelium from damage.[3][16]

  • Activation of Nrf2/HO-1 Pathway: In osteoarthritis models, this compound was found to activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses, which in turn inhibits the NF-κB and MAPK pathways.[2]

  • Inhibition of cGAS-STING Pathway: this compound can inhibit the cGAS (cGAMP synthase) enzyme, which is a cytosolic DNA sensor that activates the STING pathway, leading to the production of type I interferons. By displacing DNA from cGAS, this compound can modulate this inflammatory pathway.[17]

Quantitative Data from Preclinical Studies

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound
Assay/ModelCell TypeStimulantKey FindingIC50 / ConcentrationSource
IL-1 Receptor BindingMurine & Human CellsIL-1α / IL-1βInhibited binding to soluble human IL-1 receptor204 µM (for IL-1α)186 µM (for IL-1β)[14]
Cytokine ProductionPorcine NP Cells10 ng/ml IL-1βReduced expression of IL-1β, IL-8, TNF-α10 µM[4]
NLRP3 InflammasomeMouse Mesangial CellsATPInhibited ATP-induced caspase-1 and IL-18 expressionNot specified[7]
cGAS InhibitionTHP-1 CellsdsDNAInhibited cGAS enzymatic activity, reduced IFN-βNot specified[17]
Th1/Th2 Cytokine BalanceMouse Splenocytes-Inhibited IFN-γ (Th1), Increased IL-4 (Th2)Dose-dependent[18]
Pyroptosis PathwayMH-S Alveolar MacrophagesLPSDownregulated NLRP3, caspase-1, GSDMD, IL-1β, IL-18Not specified[12]
Table 2: Summary of In Vivo Anti-inflammatory Activity of this compound
Animal ModelDisease ModelDosageKey Quantitative FindingsSource
Wistar RatCollagen-Induced Arthritis (CIA)10 mg/kg/day (i.p.) for 3 weeksSignificant reduction in arthritic index (p<0.0001).Significant reduction in plasma/joint TNF-α, IL-1β, IL-6 (p<0.0001).[8]
KK-Ay MiceDiabetic Kidney Diseasei.p. once every 2 weeks for 8 weeksSignificantly suppressed increases in urinary albumin-to-creatinine ratio and upregulation of NLRP3 inflammasome genes.[9]
Wistar RatAcetic Acid-Induced Colitis10 mg/kg/day (i.p.) for 15 daysSignificant reduction in plasma PTX3 (p<0.01), TNF-α, NETs, and MDA levels.[19][20]
MiceFulminant Hepatic Failure (GalN/LPS)Not specifiedSignificantly lower serum AST, ALT, TNF-α, and IL-6 levels.[21]
MiceFormalin-Induced Hyperalgesia1.25 µg/kg/h (intrathecal) for 4 daysDecreased hyperalgesic sensitivity and microglial activation.[10]

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound on cultured immune cells.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 1-2 hours. Include a vehicle control (medium only).

    • Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response. Include a non-stimulated control group.

  • Sample Collection:

    • After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant for cytokine analysis.

    • Lyse the remaining cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis or RNA extraction.

  • Analysis:

    • Cytokine Measurement (ELISA): Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Gene Expression (qRT-PCR): Extract total RNA from the cell lysates, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.

    • Protein Expression (Western Blot): Analyze cell lysates to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB or MAPK pathways (e.g., p-p65, IκBα).

In Vivo Protocol: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used and relevant animal model for human rheumatoid arthritis.[8]

  • Animal Model:

    • Use female Wistar rats (or DBA/1 mice), 6-8 weeks old.

    • Acclimatize animals for at least one week before the experiment.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA).

    • On day 0, administer a primary immunization of 0.1 mL of the emulsion intradermally at the base of the tail.

    • On day 7, administer a booster injection of 0.1 mL of collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol:

    • Monitor the rats daily for the onset of arthritis, which typically appears around day 11-14 post-primary immunization.

    • Once arthritis is established, randomize animals into groups (e.g., Healthy Control, CIA + Vehicle, CIA + this compound 10 mg/kg, CIA + Positive Control like Methotrexate).

    • Administer this compound (10 mg/kg/day) or vehicle intraperitoneally (i.p.) daily for a period of 3 weeks.[8]

  • Assessment of Arthritis:

    • Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0 = no swelling, 4 = severe swelling and ankylosis). The maximum score per animal is 16.

    • Body Weight: Record the body weight of each animal throughout the study as an indicator of general health.

    • Paw Volume: Measure paw swelling using a plethysmometer.

  • Terminal Analysis (at the end of the treatment period):

    • Blood and Tissue Collection: Collect blood via cardiac puncture for plasma separation. Harvest spleen and joint tissues.

    • Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in plasma and joint tissue homogenates using ELISA.[8]

    • Histopathology: Fix joint tissues in formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, and cartilage/bone erosion.

In_Vivo_Workflow cluster_analysis Terminal Analysis Details start Start: Select Wistar Rats (6-8 weeks old) acclimate Acclimatization (1 week) start->acclimate day0 Day 0: Primary Immunization (Collagen + CFA) acclimate->day0 day7 Day 7: Booster Immunization (Collagen + IFA) day0->day7 monitor Day 11-14: Monitor for Arthritis Onset (Clinical Scoring) day7->monitor randomize Randomize into Treatment Groups (Vehicle, this compound, etc.) monitor->randomize treat Treatment Period (e.g., 21 days) Daily i.p. injection of this compound randomize->treat assess Ongoing Assessment - Clinical Score - Paw Volume - Body Weight treat->assess Repeated Measures end End of Study: Terminal Analysis treat->end assess->treat collection Sample Collection (Blood, Joints, Spleen) end->collection elisa ELISA (Plasma & Joint Cytokines) collection->elisa histo Histopathology (Joint Sections) collection->histo

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Conclusion and Future Directions

The evidence strongly supports this compound as a potent anti-inflammatory agent with a unique, pleiotropic mechanism of action. By targeting multiple, interconnected inflammatory pathways—including NF-κB, purinergic signaling, and the NLRP3 inflammasome—it offers a comprehensive approach to dampening the inflammatory response. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing pro-inflammatory cytokine production and ameliorating disease pathology in models of arthritis, colitis, and kidney disease.[8][9][19]

For drug development professionals, this compound represents a promising scaffold for the design of novel therapeutics. Its broad-spectrum activity could be advantageous in complex inflammatory diseases where multiple pathways are dysregulated. However, its non-specific nature and known side-effect profile necessitate careful consideration.[1][22] Future research should focus on:

  • Targeted Analogs: Developing derivatives of this compound that retain potent anti-inflammatory activity but exhibit greater target specificity to reduce off-target effects.

  • Combination Therapies: Investigating the synergistic potential of low-dose this compound with other anti-inflammatory agents.

  • Clinical Translation: Carefully designed clinical trials are needed to evaluate the safety and efficacy of this compound in human inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.[23][24]

References

Suramin's Potential as a Broad-Spectrum Antiviral Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Suramin, a polysulfonated naphthylurea compound synthesized in 1916, has been a cornerstone in treating African trypanosomiasis (sleeping sickness) for over a century.[1][2] Beyond its antiparasitic role, a substantial body of research has unveiled its potent, broad-spectrum antiviral activities against a diverse range of viruses, including retroviruses, alphaviruses, and coronaviruses.[1][3][4] this compound's antiviral efficacy stems from a multi-targeted mechanism of action, primarily involving the inhibition of viral entry and the disruption of key viral enzymes essential for replication.[5][6][7] It has been shown to block the early stages of infection by interfering with the attachment of virions to host cell receptors and inhibiting viral polymerases and proteases.[1][7][8] While preclinical data, both in vitro and in some animal models, are compelling, its clinical application as an antiviral has been severely hampered by a significant toxicity profile.[9][10][11] This guide provides an in-depth technical overview of this compound's antiviral potential, summarizing quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.

Mechanisms of Antiviral Action

This compound's polyanionic nature allows it to interact with a wide array of positively charged proteins, leading to a multifaceted mechanism of action that can disrupt the viral life cycle at several distinct stages.

Inhibition of Viral Entry and Attachment

A primary mechanism of this compound's antiviral activity is the blockade of early-stage viral replication, specifically preventing viral binding and entry into host cells.[1][5][12] Its six negatively charged sulfonate groups can electrostatically interact with viral surface glycoproteins, effectively preventing them from engaging with host cell receptors.[3][7]

  • Coronaviruses (SARS-CoV-2): this compound binds to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein. This interaction blocks the binding of the virus to both its primary receptor, Angiotensin-Converting Enzyme 2 (ACE2), and to heparan sulfate (HS) proteoglycans, which act as co-receptors to facilitate viral attachment.[7][13] Molecular docking studies suggest this compound acts as an "electrostatic shield," with particularly potent activity against the Omicron variant.[7]

  • Alphaviruses (Chikungunya Virus): For Chikungunya virus (CHIKV), this compound interferes with viral entry by binding to the E1/E2 envelope glycoprotein heterodimer.[14][15] This not only hinders the initial attachment but also appears to inhibit post-attachment conformational changes required for the fusion of the viral and cellular membranes.[14][15][16]

  • Retroviruses (HIV): Early research demonstrated that this compound could inhibit HIV infection by binding to the gp120 envelope glycoprotein, thereby blocking viral attachment to host T cells.[3][4]

  • Picornaviruses (Enterovirus 71): this compound has been shown to bind directly to the viral capsid of EV71, neutralizing the virus particle and preventing its attachment to host cells.[17][18]

G cluster_virus Virus Particle cluster_host Host Cell Virion Virion Glycoprotein Surface Glycoprotein (e.g., Spike, E1/E2) Receptor Host Receptor (e.g., ACE2, Heparan Sulfate) Glycoprotein->Receptor 1. Attachment HostCell Host Cell Membrane This compound This compound This compound->Glycoprotein This compound->Receptor Inhibition

Fig. 1: Mechanism of viral entry inhibition by this compound.
Inhibition of Key Viral Enzymes

This compound is a potent inhibitor of various viral enzymes that are critical for genome replication and maturation.

  • Reverse Transcriptase (RT): this compound was one of the first non-nucleoside inhibitors identified for retroviral reverse transcriptase.[19] It acts as a strong competitive inhibitor with respect to the template-primer binding site on the enzyme, effectively halting the conversion of viral RNA into DNA.[6] This activity was demonstrated against several oncornaviruses and HIV.[6][9]

  • RNA-dependent RNA Polymerase (RdRp): The compound has been shown to inhibit the RdRp of both CHIKV and SARS-CoV-2.[16][20] For SARS-CoV-2, structural studies revealed that this compound binds to the catalytic site of the RdRp, physically blocking the entry of the RNA template-primer duplex and preventing nucleotide triphosphate access, thereby directly halting RNA synthesis.[7][20]

  • Proteases: this compound acts as a noncompetitive, allosteric inhibitor of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for processing viral polyproteins into functional units.[8]

  • DNA Polymerase: The drug also blocks the activity of the DNA polymerase encoded by the duck hepatitis B virus, a model for human Hepatitis B virus.[2][3]

Disruption of Viral Genome Packaging

Recent studies have identified another antiviral mechanism targeting the late stages of the viral life cycle. This compound interacts with the SARS-CoV-2 nucleocapsid (N) phosphoprotein.[21] The N protein is essential for packaging the viral RNA genome into a stable ribonucleoprotein (RNP) complex. This compound binds to both the N-terminal and C-terminal domains of the N protein, inhibiting its ability to bind single-stranded RNA and preventing the formation of RNP-like structures, thus hampering the assembly of new virions.[21]

G cluster_targets Viral Targets Inhibited by this compound This compound This compound T1 Viral Entry (Attachment & Fusion) This compound->T1 T2 Reverse Transcriptase (Retroviruses) This compound->T2 T3 RNA-dependent RNA Polymerase (SARS-CoV-2, CHIKV) This compound->T3 T4 3CL Protease (SARS-CoV-2) This compound->T4 T5 Nucleocapsid Protein (Genome Packaging) This compound->T5

Fig. 2: Multi-target antiviral mechanism of this compound.

Quantitative In Vitro Antiviral Activity

The following tables summarize the quantitative data on this compound's efficacy against various viruses in cell culture models.

Table 1: Antiviral Activity against Coronaviruses (SARS-CoV-2)

Virus Strain/Variant Cell Line Assay Type Endpoint Value (µM) Selectivity Index (SI) Citation(s)
SARS-CoV-2 Vero E6 CPE Reduction EC₅₀ ~20 >250 [1][22][23]
SARS-CoV-2 Vero E6 Cytotoxicity CC₅₀ >5000 - [1][22][24]
SARS-CoV-2 (Wild-Type) Vero E6 Focus Reduction EC₅₀ 134 ± 32 - [7]
SARS-CoV-2 (Delta) Vero E6 Focus Reduction EC₅₀ 80 ± 19 - [7]
SARS-CoV-2 (Omicron) Vero E6 Focus Reduction EC₅₀ 3.0 ± 1.5 - [7]
SARS-CoV-2 Calu-3 Viral Load EC₉₀ <200 >55 [1][22]
SARS-CoV-2 3CLpro Enzyme Assay Inhibition IC₅₀ 6.3 ± 1.4 - [8]

| SARS-CoV-2 3CLpro | SPR | Binding Affinity | K_D | 59.7 ± 4.5 | - |[8] |

Table 2: Antiviral Activity against Alphaviruses and Picornaviruses

Virus Cell Line Assay Type Endpoint Value (µM) Selectivity Index (SI) Citation(s)
Chikungunya (CHIKV) Various Plaque Reduction EC₅₀ 8.8 - 62.1 - [14]
Chikungunya (CHIKV) BHK-21 Cytotoxicity CC₅₀ >700 - [14]
Chikungunya (CHIKV) Various Replication EC₅₀ ~80 >62.5 [16]
Chikungunya (CHIKV) In Vitro RNA Synthesis IC₅₀ ~5 - [16]
Enterovirus 71 (EV71) RD Plaque Reduction IC₉₀ 0.49 - 7.80 >12,500 [17]

| Enterovirus 71 (EV71) | RD | Cytotoxicity | CC₅₀ | >1000 | - |[17] |

Table 3: Antiviral Activity against Other Viruses

Virus Family Virus Target/Assay Endpoint Value Citation(s)
Retroviridae Oncornaviruses Reverse Transcriptase 50% Inhibition 0.1 - 1 µg/mL [6]
Hepadnaviridae Duck Hepatitis B DNA Polymerase Inhibition Dose-dependent [2]
Orthomyxoviridae Influenza A Cytotoxicity (A549) CC₅₀ 269.2 µg/mL (~187 µM) [25]

| Orthomyxoviridae | Influenza A | RNA/Protein | Max Efficacy | 125 - 250 µg/mL |[25] |

In Vivo Efficacy and Clinical Context

While in vitro data are promising, in vivo studies and clinical trials have yielded mixed results, largely due to this compound's toxicity.

  • Chikungunya Virus: In a C57BL/6 mouse model, this compound treatment was shown to substantially decrease viral loads in the foot and significantly ameliorate the acute arthritis-like lesions characteristic of CHIKV infection.[26]

  • Enterovirus 71: this compound demonstrated protective effects in two animal models. In a lethal challenge mouse model, it decreased mortality by 30%.[17] In a non-human primate model (rhesus monkeys), administration of this compound at doses scaled from human use resulted in a decreased peak viral load.[17][27]

  • HIV/AIDS: In the 1980s, pilot clinical studies were conducted to evaluate this compound for the treatment of AIDS based on its potent reverse transcriptase inhibition.[9][19] While the drug could suppress HIV viremia, it was accompanied by significant toxicity, including fever, rash, proteinuria, and adrenal insufficiency.[9][10] Crucially, there was no corresponding improvement in patients' immune function, and the trials were ultimately discontinued for this indication.[9][10]

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments used to evaluate this compound's antiviral properties.

Cell-Based Assays

Cytotoxicity Assay (e.g., MTT or WST-1): This assay determines the concentration of a compound that is toxic to host cells (CC₅₀).

  • Cell Seeding: A549 or Vero E6 cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.[25]

  • Compound Treatment: Serial dilutions of this compound (e.g., from 1000 µg/mL down) are added to the wells containing uninfected cells.[25]

  • Incubation: Plates are incubated for a period corresponding to the antiviral assay (e.g., 24-72 hours).[24][25]

  • Viability Measurement: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.[7][25]

  • Data Analysis: The absorbance is read on a microplate spectrophotometer. The CC₅₀ value is calculated using non-linear regression analysis by plotting cell viability against the compound concentration.[7]

Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect cells from virus-induced death (EC₅₀).

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates.[24]

  • Treatment and Infection: Cells are pre-incubated with serial dilutions of this compound for ~30 minutes. Subsequently, a known amount of virus (e.g., MOI of 0.015) is added to the wells.[24]

  • Incubation: The plates are incubated for 3 days, allowing the virus to propagate and cause cell death in unprotected wells.[5][24]

  • Viability Measurement: Cell viability is measured using a colorimetric method such as an MTS assay.[5]

  • Data Analysis: The EC₅₀ is calculated as the compound concentration that results in 50% protection from virus-induced cell death compared to untreated, infected controls.[1]

Viral Load Reduction Assay (RT-qPCR): This method directly quantifies the reduction in viral RNA.

  • Treatment and Infection: Cells (e.g., Vero E6 or Calu-3) are pre-incubated with this compound dilutions and then infected with the virus (e.g., MOI of 1) for 1 hour.[1][24]

  • Wash and Re-treat: The inoculum is removed, cells are washed with PBS, and fresh media containing the corresponding this compound concentrations is added.[24]

  • Incubation and Harvest: After a defined period (e.g., 16-21 hours), the supernatant (for extracellular RNA) and cell lysate (for intracellular RNA) are harvested.[5][24]

  • RNA Extraction and RT-qPCR: Viral RNA is extracted and quantified using reverse transcription-quantitative PCR (RT-qPCR) targeting a specific viral gene, such as RdRp.[1][5]

  • Data Analysis: The reduction in viral RNA copy numbers is calculated relative to untreated, infected controls.

Time-of-Addition Assay: This assay helps pinpoint the stage of the viral life cycle that is inhibited.

  • Experimental Arms: The compound (at a fixed concentration, e.g., 10 µM) is added to cell cultures at different time points relative to infection:

    • Pre-treatment: Added before viral inoculation and removed.

    • Co-treatment: Added only during the 1-hour viral adsorption period.

    • Post-treatment: Added immediately after the adsorption period and cell washing.[27]

  • Analysis: Viral yield (e.g., by plaque assay or RT-qPCR) is measured at the end of the replication cycle. Strong inhibition in the pre-treatment or co-treatment arms suggests interference with viral binding or entry, whereas inhibition only in the post-treatment arm points to an effect on replication or later stages.[14][27]

G cluster_assays Endpoint Assays start Start step1 1. Seed Cells (96-well plate) start->step1 step2 2. Add this compound (Serial Dilutions) step1->step2 step3 3. Infect Cells with Virus step2->step3 step4 4. Incubate (e.g., 48-72h) step3->step4 end_point 5. Measure Endpoint step4->end_point A1 CPE Reduction (MTS/MTT Assay) end_point->A1 Cell Viability A2 Plaque/Focus Reduction (Staining & Counting) end_point->A2 Infectious Titer A3 Viral Load (RT-qPCR) end_point->A3 Viral RNA

Fig. 3: General experimental workflow for in vitro antiviral testing.
Biochemical and Biophysical Assays

Enzyme Inhibition Assay (e.g., for 3CLpro):

  • Reaction Setup: Purified recombinant viral enzyme (e.g., 0.5 µM 3CLpro) is incubated with varying concentrations of this compound (e.g., 0-100 µM) in an appropriate buffer at room temperature for ~30 minutes.[8]

  • Initiation: The reaction is started by adding a fluorogenic substrate specific to the enzyme.[8]

  • Measurement: The increase in fluorescence, corresponding to substrate cleavage, is measured over time using a plate reader.[8]

  • Analysis: The initial velocity of the reaction is plotted against the inhibitor concentration to calculate the IC₅₀ value.[8]

Surface Plasmon Resonance (SPR) for Binding Affinity:

  • Immobilization: A target protein (e.g., SARS-CoV-2 Spike RBD) is immobilized on the surface of an SPR sensor chip.[7]

  • Analyte Injection: Varying concentrations of this compound are flowed over the chip surface.[7]

  • Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).

  • Analysis: By analyzing the binding curves at different concentrations, kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (K_D) can be determined, quantifying the binding affinity.[7]

Challenges and Future Directions

The primary obstacle to the widespread use of this compound as an antiviral is its significant toxicity .[9] Adverse effects are common and can be severe, including nephrotoxicity, hepatotoxicity, adrenal insufficiency, neutropenia, and peripheral neuropathy.[11][28] These toxicities were a key reason for the cessation of HIV clinical trials.[9][10]

Despite these challenges, this compound remains a valuable research tool and a lead compound. Future directions for the field include:

  • Development of Analogs: Synthesizing and screening this compound analogs to identify derivatives that retain potent antiviral activity but exhibit a more favorable safety profile.

  • Targeted Delivery: Investigating novel drug delivery systems, such as liposomal formulations, to potentially target the drug to sites of infection and reduce systemic exposure and toxicity.[16]

  • Combination Therapy: Exploring the use of this compound in combination with other antiviral agents to achieve synergistic effects and potentially allow for lower, less toxic dosing.

Conclusion

This compound is a potent and mechanistically versatile antiviral agent that inhibits a broad spectrum of viruses in vitro. Its ability to simultaneously target multiple stages of the viral life cycle—from entry and enzymatic replication to genome packaging—makes it a compelling molecule from a drug discovery perspective. However, its clinical utility is profoundly limited by a well-documented and severe toxicity profile. While unlikely to be repurposed directly as a mainstream antiviral therapy, this compound serves as a critical proof-of-concept and an invaluable chemical scaffold for the design and development of novel, safer antiviral drugs that exploit similar mechanisms of action.

References

The Cell Danger Response: A Technical Guide to a New Paradigm in Cellular Defense and the Role of Suramin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cell Danger Response (CDR) is an evolutionarily conserved metabolic response to cellular threats, shifting cellular priorities from growth and function to defense and repair. This intricate signaling cascade is initiated by the release of mitochondrial and cellular metabolites, most notably adenosine triphosphate (ATP), into the extracellular space. Extracellular ATP acts as a potent damage-associated molecular pattern (DAMP), activating purinergic receptors and triggering a multi-faceted defense mechanism. However, when the CDR becomes chronically activated, it can contribute to the pathophysiology of numerous chronic diseases. Suramin, a polysulfonated naphthylurea, has emerged as a significant tool for investigating the CDR due to its potent antagonism of purinergic signaling. This technical guide provides an in-depth exploration of the CDR, its signaling pathways, and the mechanistic role of this compound in its modulation. We present quantitative data on this compound's interaction with purinergic receptors, detailed experimental protocols for studying the CDR, and visual representations of the key pathways and experimental workflows.

The Cell Danger Response (CDR): A Universal Defense Mechanism

The CDR is a fundamental and universal response of cells to a wide array of threats that exceed their capacity for homeostasis.[1][2][3] These threats can be biological (viruses, bacteria), chemical (toxins, pollutants), or physical (trauma, radiation) in nature. The primary objective of the CDR is to protect the cell from further harm and initiate the healing process.[1] This is achieved through a coordinated series of metabolic and structural changes within the cell.[2][3]

Upon detecting a threat, mitochondria, acting as central hubs of cellular metabolism and stress sensing, initiate a metabolic shift.[4] The cell transitions from a state of anabolic metabolism, focused on growth and synthesis, to a catabolic state, prioritizing the breakdown of molecules for energy and defense.[5] This "wartime" footing involves several key actions:

  • Cellular Lockdown: The cell stiffens its membranes and reduces intercellular communication to prevent the spread of the threat.[6]

  • Inflammation Activation: Pro-inflammatory cytokines are released to recruit the immune system to the site of injury.[6]

  • Metabolic Shift: The body may enter a state of hypometabolism, leading to symptoms like fatigue, to conserve energy for healing.[6]

  • Sickness Behavior: At a systemic level, the CDR can manifest as pain sensitivity, fatigue, and social withdrawal, behaviors aimed at conserving energy and promoting recovery.[6]

A critical signaling molecule in the initiation and propagation of the CDR is extracellular ATP (eATP).[4][6] When a cell is stressed or damaged, it releases ATP into the extracellular environment, where it functions as a "danger signal."[4][6] This eATP binds to purinergic receptors on the surface of the cell and neighboring cells, initiating the cascade of defensive actions.[6]

While the CDR is a vital acute survival mechanism, its chronic activation is implicated in a wide range of chronic illnesses, including autoimmune diseases, neurodevelopmental disorders like autism spectrum disorder (ASD), and chronic fatigue syndrome.[1][2][7][8] In these conditions, the healing cycle is thought to be "stuck," with the CDR persisting even after the initial threat has been resolved.[1]

Purinergic Signaling: The Language of the Cell Danger Response

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and its breakdown product, adenosine.[9] This signaling system is fundamental to the CDR.[2]

P2 Receptors: The Sentinels of Cellular Danger

Extracellular ATP and other nucleotides exert their effects by binding to two families of purinergic receptors: P2X and P2Y receptors.[9][10]

  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Ca²⁺ and Na⁺.[10] This rapid influx of ions leads to membrane depolarization and the activation of various downstream signaling pathways. There are seven subtypes of P2X receptors (P2X1-7).[10]

  • P2Y Receptors: These are G protein-coupled receptors (GPCRs) that are activated by a range of nucleotides, including ATP, ADP, UTP, and UDP.[10] The P2Y receptor family consists of eight subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[11] Activation of P2Y receptors triggers intracellular signaling cascades involving second messengers like inositol trisphosphate (IP₃) and cyclic AMP (cAMP), leading to a diverse array of cellular responses.[12]

The activation of P2 receptors by eATP is a key event in the initiation of the inflammatory response and other aspects of the CDR.[6]

The Purinergic Signaling Cascade

The following diagram illustrates the core components of the purinergic signaling pathway involved in the Cell Danger Response.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space eATP eATP P2X_Receptor P2X Receptor (Ion Channel) eATP->P2X_Receptor Binds P2Y_Receptor P2Y Receptor (GPCR) eATP->P2Y_Receptor Binds CD39 CD39 (Ectonucleotidase) eATP->CD39 Hydrolyzes eADP eADP eADP->P2Y_Receptor Binds eADP->CD39 Hydrolyzes eAMP eAMP CD73 CD73 (Ecto-5'-nucleotidase) eAMP->CD73 Hydrolyzes Adenosine Adenosine Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X_Receptor->Ion_Influx Opens Second_Messengers Second Messengers (IP₃, cAMP) P2Y_Receptor->Second_Messengers Activates CD39->eADP CD39->eAMP CD73->Adenosine CDR_Activation Cell Danger Response Activation Ion_Influx->CDR_Activation Second_Messengers->CDR_Activation Cell_Stress Cellular Stress/ Injury Cell_Stress->eATP Release

Purinergic Signaling in the Cell Danger Response.

This compound: A Potent Antagonist of Purinergic Signaling

This compound is a symmetrical polysulfonated naphthylurea that was originally developed for the treatment of African sleeping sickness and river blindness.[13] It is a potent, non-selective antagonist of P2X and P2Y receptors, making it an invaluable pharmacological tool for studying purinergic signaling and the CDR.[14][15] By blocking the binding of eATP to its receptors, this compound can effectively interrupt the signaling cascade that initiates and sustains the CDR.[14]

Mechanism of Action

This compound acts as a competitive antagonist at P2 receptors, meaning it binds to the same site as the natural agonist (e.g., ATP) but does not activate the receptor.[14][16] Its antagonistic activity is not highly selective for specific P2 receptor subtypes, and it can inhibit both P2X and P2Y receptors.[15] The inhibitory potency of this compound varies across different receptor subtypes.

The following diagram illustrates the mechanism of this compound's action in blocking the purinergic signaling cascade.

Suramin_Mechanism_of_Action This compound's Antagonistic Action on Purinergic Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space eATP eATP P2_Receptor P2 Receptor (P2X or P2Y) eATP->P2_Receptor Binding This compound This compound This compound->P2_Receptor Blocks No_CDR_Activation CDR Activation Blocked P2_Receptor->No_CDR_Activation

This compound's antagonistic action on purinergic signaling.
Quantitative Data on this compound's Antagonistic Activity

The following tables summarize the quantitative data on this compound's antagonistic activity at various P2 receptor subtypes.

Receptor SubtypeAgonistPreparationAntagonism TypepA2 / pKi ValueReference(s)
P2Y (turkey)2MeSATPt-P2Y-1321N1 cellsCompetitivepA2 = 5.77 ± 0.11[17]
P2U (human)UTPh-P2U-1321N1 cellsNon-competitiveApparent pA2 = 4.32 ± 0.13[17]
VIP ReceptorsVIPRat gastric fundusCompetitivepA2 = 5.1 ± 0.2[16][18]
VIP ReceptorsPACAPRat gastric fundusCompetitivepA2 = 5.6 ± 0.1[16][18]
Platelet P2TADPWashed human plateletsApparently competitiveApparent pA2 = 4.6[19]
P2X (rabbit)α,β-methylene ATPRabbit isolated ear arteryCompetitivepKB = 4.79 ± 0.05[20]
Receptor SubtypeLigandIC50 / Ki ValueReference(s)
P2X1NF 110 (this compound derivative)Ki = 82 nM[21]
P2X2NF 110 (this compound derivative)Ki = 4140 nM[21]
P2X3NF 110 (this compound derivative)Ki = 36 nM[21]
P2Y1NF 110 (this compound derivative)IC50 > 10 µM[21]
P2Y2NF 110 (this compound derivative)IC50 > 10 µM[21]
P2Y11NF 110 (this compound derivative)IC50 > 10 µM[21]
P2Y2NF272 (this compound derivative)Ki = 19 µM[11]

This compound in Clinical Research: The Autism Spectrum Disorder Trials

The hypothesis that a persistent CDR contributes to the pathophysiology of ASD has led to clinical trials investigating the use of low-dose this compound in children with this condition.[7][18]

The this compound Autism Treatment-1 (SAT-1) Trial

The SAT-1 trial was a small, randomized, double-blind, placebo-controlled phase I/II trial that investigated the safety and efficacy of a single intravenous dose of this compound (20 mg/kg) in 10 boys with ASD.[18]

Quantitative Results from the SAT-1 Trial

Outcome MeasureThis compound Group (n=5)Placebo Group (n=5)p-valueReference(s)
ADOS-2 Comparison Score Change from Baseline -1.6 ± 0.55No change0.0028[4][20][22]
Blood this compound Level (2 days post-infusion) 12 ± 1.5 µmol/LN/AN/A[4][20][22]
Blood this compound Level (6 weeks post-infusion) 1.5 ± 0.5 µmol/LN/AN/A[4][20][22]
Terminal Half-life 14.7 ± 0.7 daysN/AN/A[4][20][22]
Phase 2 Trial of Pax-101 (IV this compound)

A subsequent phase 2 trial evaluated the safety and efficacy of multiple doses of this compound (10 mg/kg and 20 mg/kg) in 52 children with ASD.[13]

Quantitative Results from the Phase 2 Trial

Outcome Measure10 mg/kg this compound Group20 mg/kg this compound GroupPlacebo Groupp-value (10mg/kg vs Placebo)Reference(s)
ABC-Core Change from Baseline (Week 14) -12.5 ± 3.18No improvement over placebo-8.9 ± 2.86Not statistically significant[23][24]
CGI-I Improvement from Baseline 2.8 ± 0.302.0 ± 0.281.7 ± 0.270.016[23]

Experimental Protocols for Studying the Cell Danger Response

This section provides detailed methodologies for key experiments used to investigate the CDR and the effects of compounds like this compound.

Measurement of Extracellular ATP

Principle: Bioluminescent assays are commonly used to quantify eATP. These assays utilize the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.

Protocol: RealTime-Glo™ Extracellular ATP Assay (Promega)

  • Cell Preparation: Culture cells to the desired confluency in a white-walled, clear-bottom 96-well plate.

  • Reagent Preparation: Reconstitute the RealTime-Glo™ Extracellular ATP Assay Substrate with the provided buffer. Further dilute the reagent in cell culture medium to a 2X working concentration.

  • Assay Initiation: At the time of treatment with the test compound (e.g., this compound), add an equal volume of the 2X RealTime-Glo™ reagent to each well.

  • Incubation: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO₂.

  • Data Acquisition: Measure luminescence at regular intervals (e.g., every 10-30 minutes) for the duration of the experiment.

  • Data Analysis: Plot luminescence (Relative Light Units, RLU) over time. The change in RLU reflects the release of eATP. A standard curve can be generated using known concentrations of ATP to quantify the results.

Experimental Workflow for Measuring Extracellular ATP

Extracellular_ATP_Workflow start Start cell_culture Culture cells in a 96-well plate start->cell_culture prepare_reagent Prepare 2X RealTime-Glo™ reagent cell_culture->prepare_reagent add_treatment Add test compound (e.g., this compound) to cells prepare_reagent->add_treatment add_reagent Add 2X RealTime-Glo™ reagent to wells add_treatment->add_reagent incubate_read Incubate in luminometer at 37°C and measure luminescence kinetically add_reagent->incubate_read analyze_data Analyze luminescence data (RLU vs. time) incubate_read->analyze_data end End analyze_data->end

References

Early-Stage Research on Suramin for Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea that was originally developed for the treatment of African sleeping sickness. Its potential as an anti-cancer agent has been explored in numerous preclinical and early-stage clinical studies. This document provides an in-depth technical overview of the early-stage research on this compound for cancer therapy, focusing on its mechanism of action, preclinical efficacy, and relevant experimental protocols.

Mechanism of Action

This compound's primary anti-cancer mechanism lies in its ability to inhibit the binding of various growth factors to their receptors on the cell surface. This interference disrupts downstream signaling pathways that are crucial for tumor growth, proliferation, and survival. The key growth factor signaling pathways affected by this compound include:

  • Fibroblast Growth Factor (FGF) Signaling: this compound has been shown to bind to FGF, preventing its interaction with its receptor (FGFR) and subsequent downstream signaling.[1]

  • Platelet-Derived Growth Factor (PDGF) Signaling: this compound inhibits PDGF-stimulated receptor phosphorylation, a critical step in the activation of this pathway.[2]

  • Transforming Growth Factor-beta (TGF-β) Signaling: this compound can interfere with TGF-β binding to its receptors.[3]

  • Epidermal Growth Factor (EGF) Signaling: While some studies show this compound can inhibit EGF binding, others suggest it may indirectly activate the EGF receptor by inducing the release of membrane-bound TGF-α.[4]

By blocking these pathways, this compound can inhibit cell proliferation, induce cell cycle arrest, and suppress angiogenesis.

Preclinical Efficacy: In Vitro Studies

The cytotoxic and cytostatic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and culture conditions.

Data Presentation: this compound IC50 Values in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer50 - 100[5]
DU 145Prostate Cancer50 - 100[5]
LNCaPProstate Cancer>100[6]
MBT2Transitional Cell Carcinoma250 - 400 µg/mL[7]
T24Transitional Cell Carcinoma250 - 400 µg/mL[7]
RT4Transitional Cell Carcinoma100 µg/mL (at 3 days)[7]
TCCSUPTransitional Cell Carcinoma250 - 400 µg/mL[7]
RENMalignant MesotheliomaNot specified, but growth inhibition observed[8]
I-45Malignant MesotheliomaNot specified, but growth inhibition observed[8]
II-45 (rat)Malignant MesotheliomaNot specified, but growth inhibition observed[8]
AB12 (murine)Malignant MesotheliomaNot specified, but growth inhibition observed[8]
DSL-6A (rat)Pancreatic CancerInhibition up to 95% at 10-800 µg/mL[9]

Preclinical Efficacy: In Vivo Studies

This compound has demonstrated anti-tumor activity in various animal models of cancer, leading to tumor growth inhibition and reduced metastasis.

Data Presentation: this compound In Vivo Efficacy

| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | | Pancreatic Cancer | Orthotopic nude mouse model (MiaPaCa-2) | Not specified | 74% |[10] | | Pancreatic Cancer | Orthotopic nude mouse model (AsPC-1) | Not specified | 41% |[10] | | Pancreatic Cancer | Orthotopic nude mouse model (Capan-1) | Not specified | 49% |[10] | | Malignant Mesothelioma | Xenogeneic murine flank model | Not specified | 45% |[8] | | Malignant Mesothelioma | Syngeneic murine flank model (low dose) | Not specified | 54% |[8] | | Malignant Mesothelioma | Syngeneic murine flank model (high dose) | Not specified | 64% |[8] | | Pancreatic Cancer | Orthotopic immunocompetent rat model | 60 mg/kg, weekly i.p. | Significant reduction |[9] |

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is a representative method for assessing the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., PC-3, DU 145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.[11]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., MiaPaCa-2)

  • Matrigel (optional)

  • This compound solution for injection

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at the desired dose and schedule (e.g., 60 mg/kg weekly).[9] The control group should receive vehicle injections.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[8][10]

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the effect of this compound on blood vessel formation.

Materials:

  • Fertilized chicken eggs

  • Thermostable filter paper discs or sterile sponges

  • This compound solution

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • On day 3 of incubation, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • On day 10, apply a sterile filter paper disc or sponge loaded with this compound (e.g., 50 µg) onto the CAM.[12] A control group should receive a disc with vehicle.

  • Seal the window and return the eggs to the incubator.

  • After 48-72 hours, examine the CAM under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the area of vessel growth around the disc.[12][13]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on key cancer-related signaling pathways.

suramin_fgf_pathway This compound's Inhibition of the FGF Signaling Pathway This compound This compound FGF FGF This compound->FGF Binds to FGFR FGFR FGF->FGFR Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Initiates Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes

Caption: this compound inhibits FGF signaling by binding to FGF.

suramin_pdgf_pathway This compound's Inhibition of the PDGF Signaling Pathway This compound This compound PDGFR PDGFR This compound->PDGFR Inhibits PDGF PDGF PDGF->PDGFR Binds to Phosphorylation Receptor Phosphorylation PDGFR->Phosphorylation Induces Downstream Downstream Signaling Phosphorylation->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: this compound blocks PDGF signaling at the receptor.

suramin_tgfb_pathway This compound's Interference with TGF-β Signaling This compound This compound TGFb TGF-β This compound->TGFb Interferes with binding TGFbR TGF-β Receptor TGFb->TGFbR Binds to SMAD SMAD Proteins TGFbR->SMAD Phosphorylates Gene Gene Transcription (Cell Cycle Arrest/Apoptosis) SMAD->Gene Regulates experimental_workflow_in_vivo General In Vivo Experimental Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound/Vehicle Treatment randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment Repeated Cycles endpoint Endpoint Analysis (Tumor Weight, Metastasis) measurement->endpoint

References

Suramin's Impact on Growth Factor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin, a polysulfonated naphthylurea, has long been recognized for its broad-spectrum biological activities, including its potent inhibition of various growth factors. This technical guide provides an in-depth analysis of this compound's impact on the binding of key growth factors to their receptors, namely Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF). This document summarizes quantitative binding inhibition data, details common experimental methodologies used to assess these interactions, and visualizes the affected signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those targeting growth factor-mediated pathologies.

Introduction

Growth factors are critical signaling molecules that regulate a myriad of cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of growth factor signaling is a hallmark of numerous diseases, most notably cancer, where it drives tumor growth, angiogenesis, and metastasis. This compound, originally developed as an anti-parasitic agent, has garnered significant interest for its anticancer properties, which are largely attributed to its ability to interfere with growth factor signaling cascades.[1][2] This is achieved primarily by inhibiting the binding of growth factors to their cell surface receptors.[3][4][5][6]

This guide focuses on the molecular interactions between this compound and four pivotal growth factor families:

  • Fibroblast Growth Factors (FGFs): Key regulators of angiogenesis, wound healing, and embryonic development.[7]

  • Platelet-Derived Growth Factors (PDGFs): Potent mitogens for cells of mesenchymal origin, playing a role in wound healing and angiogenesis.[3][8]

  • Vascular Endothelial Growth Factors (VEGFs): Central mediators of angiogenesis and vasculogenesis.[9]

  • Epidermal Growth Factors (EGFs): Crucial for regulating cell growth, proliferation, and differentiation in epithelial tissues.[10]

Understanding the quantitative aspects of this compound's inhibitory action and the experimental approaches to study these interactions is paramount for the rational design of novel therapeutics targeting these pathways.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound on growth factor binding is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the specific binding of a growth factor to its receptor. The following table summarizes the reported IC50 values for this compound's inhibition of FGF, PDGF, and EGF binding. While a direct IC50 value for VEGF binding is not consistently reported in the literature, studies have demonstrated a dose-dependent inhibition of VEGF-induced cellular responses.[9]

Growth Factor FamilyGrowth FactorCell/SystemIC50 of this compoundReference(s)
FGF Basic FGF (bFGF)Bovine Capillary Endothelial (BCE) Cells (low affinity binding)24.3 µg/mL[11]
Basic FGF (bFGF)Bovine Capillary Endothelial (BCE) Cells (high affinity binding)71.5 µg/mL[11]
PDGF PDGFBalb/c 3T3 cell membranes~60 µM[8]
EGF EGFHuman Meningioma Sections3.2 ± 0.4 x 10⁻⁴ M[10]

Note: Conversion of µg/mL to molar concentration depends on the molecular weight of this compound (1429.2 g/mol ).

Experimental Protocols for Studying this compound-Growth Factor Interactions

A variety of in vitro techniques are employed to elucidate the kinetics and dynamics of this compound's interaction with growth factors and their receptors. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This classic technique is used to quantify the binding of a radiolabeled ligand (growth factor) to its receptor in the presence and absence of an inhibitor (this compound).

Objective: To determine the IC50 of this compound for the inhibition of growth factor binding to its receptor.

Materials:

  • Cells or cell membranes expressing the receptor of interest

  • Radiolabeled growth factor (e.g., ¹²⁵I-EGF, ¹²⁵I-PDGF)

  • Unlabeled ("cold") growth factor

  • This compound solutions of varying concentrations

  • Binding buffer (e.g., HEPES-buffered saline with BSA)

  • Wash buffer (ice-cold)

  • Scintillation counter and vials

  • Filtration apparatus with glass fiber filters

Protocol:

  • Cell/Membrane Preparation: Culture cells to an appropriate confluency or prepare cell membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a microtiter plate or microcentrifuge tubes, combine the cell/membrane preparation, a fixed concentration of radiolabeled growth factor, and varying concentrations of this compound.

  • Total and Non-specific Binding:

    • Total Binding: Wells containing cells/membranes and radioligand only.

    • Non-specific Binding: Wells containing cells/membranes, radioligand, and a saturating concentration of unlabeled growth factor to block all specific receptor binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the cell/membrane-bound radioligand on the filter while the unbound ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[12][13][14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Objective: To characterize the binding kinetics of this compound to a growth factor or its receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified growth factor or receptor protein

  • This compound solutions of varying concentrations

  • Running buffer (filtered and degassed)

  • Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling)

  • Regeneration solution

Protocol:

  • Ligand Immobilization: Covalently immobilize the purified growth factor or its receptor (the "ligand") onto the surface of the sensor chip.

  • Analyte Injection: Inject a series of this compound solutions (the "analyte") at different concentrations over the sensor chip surface.

  • Association and Dissociation Monitoring: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand (association phase) and then dissociates as the analyte solution is replaced with running buffer (dissociation phase). This is recorded in a sensorgram.

  • Regeneration: After each binding cycle, inject a regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[2][15][16]

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay

This method utilizes the principles of ELISA to measure the inhibition of growth factor binding to its receptor.

Objective: To quantify the inhibitory effect of this compound on growth factor-receptor interaction.

Materials:

  • Microtiter plate coated with the growth factor receptor

  • Biotinylated growth factor

  • This compound solutions of varying concentrations

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Protocol:

  • Coating: Coat a microtiter plate with the purified receptor for the growth factor of interest and block non-specific binding sites.

  • Competitive Binding: Add a fixed concentration of biotinylated growth factor to the wells along with varying concentrations of this compound. Incubate to allow for competitive binding to the immobilized receptor.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate, which binds to the biotinylated growth factor that is bound to the receptor.

  • Substrate Addition: After another wash step, add the TMB substrate. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to quench the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[17][18][19][20]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context. It can be adapted to investigate the effect of this compound on the interaction between a growth factor and its receptor.

Objective: To qualitatively or semi-quantitatively assess the disruption of the growth factor-receptor complex by this compound.

Materials:

  • Cells expressing the growth factor receptor

  • Growth factor

  • This compound

  • Lysis buffer

  • Antibody specific to the receptor

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment: Treat cells with the growth factor in the presence or absence of this compound.

  • Cell Lysis: Lyse the cells to release protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody that specifically targets the receptor. This will form an antibody-receptor-growth factor complex.

  • Complex Capture: Add protein A/G beads to the lysate. The beads will bind to the antibody, thus capturing the entire protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis by Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against both the receptor and the growth factor to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated growth factor in the presence of this compound indicates an inhibitory effect.[21][22][23][24]

Signaling Pathways and this compound's Mechanism of Action

This compound's inhibition of growth factor binding at the cell surface effectively blocks the initiation of downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for FGF, PDGF, VEGF, and EGF, and the point of inhibition by this compound.

General Mechanism of this compound Inhibition

This compound is a polyanionic molecule that is thought to interact with the positively charged heparin-binding domains of many growth factors. This binding can either directly block the receptor-binding site or induce a conformational change in the growth factor that prevents its interaction with the receptor.[4][6]

Suramin_Inhibition_Mechanism cluster_extracellular Extracellular Space Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binding This compound This compound This compound->Growth Factor Inhibits Binding FGF_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular FGF FGF FGFR FGFR FGF->FGFR Binds This compound This compound This compound->FGF Inhibits RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PDGF_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds This compound This compound This compound->PDGF Inhibits PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AKT AKT PI3K->AKT CellGrowth Cell Growth AKT->CellGrowth MAPK MAPK RAS->MAPK MAPK->CellGrowth VEGF_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds This compound This compound This compound->VEGF Inhibits PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis EGF_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds This compound This compound This compound->EGF Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Foundational Studies on Suramin and Autism Spectrum Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social communication and interaction, alongside restricted and repetitive patterns of behavior.[1] While various therapeutic strategies exist to manage specific symptoms, there remains a significant unmet need for pharmacological treatments that address the core pathophysiology of ASD.[2] In recent years, the century-old drug suramin has emerged as a candidate of interest, stemming from a novel hypothesis about the metabolic underpinnings of autism known as the Cell Danger Response (CDR) theory.[3][4] This guide provides an in-depth technical overview of the foundational preclinical and clinical research on this compound for ASD, with a focus on experimental design, quantitative outcomes, and the underlying proposed mechanisms of action.

The Cell Danger Response and Purinergic Signaling in ASD

The guiding theory behind the investigation of this compound for ASD is the Cell Danger Response (CDR) hypothesis, proposed by Dr. Robert Naviaux. This theory posits that ASD may result from a persistent metabolic response to cellular threat or injury.[5][6] When a cell is exposed to stressors (e.g., viral infections, environmental toxins), mitochondria alter their function from energy production to cellular defense, leading to the release of signaling molecules like adenosine triphosphate (ATP) into the extracellular space.[5][7]

Extracellular ATP acts as a primary "danger" signal, activating purinergic receptors (P2X and P2Y) on neighboring cells.[8] This activation initiates a cascade of protective responses. In typical development, this response is temporary. The CDR hypothesis suggests that in some individuals with ASD, this response becomes "stuck," leading to chronic activation of purinergic signaling, which can interfere with neurodevelopment, synaptic function, and inter-cellular communication.[3][9] Dysregulation of the purine metabolism and signaling pathways has been identified in individuals with ASD through metabolomic and transcriptomic studies.[10][11]

This compound is a non-selective inhibitor of P2X and P2Y purinergic receptors.[4][8] By blocking these receptors, it is hypothesized that this compound can interrupt the persistent danger signal, allowing the cell to exit the CDR state and restore normal metabolic and developmental functions.[5][7]

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X_Receptor P2X Receptor (Ionotropic) ATP->P2X_Receptor binds P2Y_Receptor P2Y Receptor (Metabotropic) ATP->P2Y_Receptor binds This compound This compound This compound->P2X_Receptor inhibits This compound->P2Y_Receptor inhibits Cell_Response Cell Danger Response (CDR) - Altered Metabolism - Neuroinflammation - Impaired Synaptic Function P2X_Receptor->Cell_Response triggers P2Y_Receptor->Cell_Response triggers Cell_Stress Cellular Stressor (e.g., infection, toxin) Mitochondria Mitochondria Cell_Stress->Mitochondria activates Mitochondria->ATP releases

Caption: The Purinergic Signaling Cascade in the Cell Danger Response.

Preclinical Rationale

The investigation of this compound in humans was preceded by studies in mouse models of ASD. In both the maternal immune activation (MIA) and Fragile X (FMR1 knockout) mouse models, a single low dose of this compound was shown to correct core autism-like behaviors, as well as associated metabolic and synaptic abnormalities.[2][12][13] These promising preclinical results provided the foundational evidence to proceed with human clinical trials.[6]

Foundational Clinical Trials

Two key clinical trials form the basis of our current understanding of this compound's potential in ASD: the initial this compound Autism Treatment-1 (SAT-1) pilot study and a subsequent, larger Phase 2 trial by PaxMedica.

The this compound Autism Treatment-1 (SAT-1) Trial

Published in 2017, the SAT-1 trial was the first-in-human study to test the safety and efficacy of this compound for ASD. It was a small, double-blind, placebo-controlled pilot study designed as a proof-of-concept.[2][12]

  • Study Design: A double-blind, placebo-controlled, randomized clinical trial.[2]

  • Participants: 10 male children with ASD, aged 5-14 years. Participants were matched into five pairs based on age, nonverbal IQ, and autism severity. Within each pair, one child was randomized to receive this compound and the other placebo.[2] Key exclusion criteria included known genetic causes of autism (e.g., Fragile X syndrome) and current use of prescription medications.[6]

  • Intervention: A single intravenous (IV) infusion of this compound (20 mg/kg) or a matching saline placebo.[2]

  • Primary Outcome Measures:

    • Autism Diagnostic Observation Schedule, 2nd Edition (ADOS-2) Comparison Score.[2]

    • Expressive One-Word Picture Vocabulary Test (EOWPVT).[2]

  • Secondary Outcome Measures: Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and Clinical Global Impression (CGI) questionnaire.[2][14]

  • Timeline: Assessments were conducted at baseline and at multiple points post-infusion, with the primary endpoint analysis occurring at 6 weeks.[2]

SAT1_Workflow Recruitment Recruitment (N=10 boys with ASD, ages 5-14) Matching Matching into 5 Pairs (by age, IQ, ADOS score) Recruitment->Matching Randomization Randomization (within each pair) Matching->Randomization Intervention_this compound Group 1 (N=5) Single IV Infusion This compound (20 mg/kg) Randomization->Intervention_this compound Intervention_Placebo Group 2 (N=5) Single IV Infusion Saline Placebo Randomization->Intervention_Placebo FollowUp Assessments (Baseline, 1 week, 6 weeks) Intervention_this compound->FollowUp Intervention_Placebo->FollowUp PrimaryEndpoint Primary Endpoint Analysis (at 6 weeks) FollowUp->PrimaryEndpoint

Caption: Experimental Workflow of the SAT-1 Clinical Trial.

The this compound group showed statistically significant improvements in the core symptoms of ASD compared to the placebo group. The benefits, however, were transient.[12]

Outcome MeasureThis compound Group (n=5) Mean Change ± SDPlacebo Group (n=5) Mean ChangeStatistical Significance (p-value)Reference
ADOS-2 Comparison Score -1.6 ± 0.55No Change0.0028[2]
EOWPVT Score No ChangeNo ChangeNot Applicable[2]
ABC, ATEC, CGI Scores ImprovedNo ChangeNot specified in summary[2][14]
RBQ Score No ChangeNo ChangeNot Significant[14]
Blood this compound Level (2 days) 12 ± 1.5 µmol/LN/ANot Applicable[2]
Blood this compound Level (6 weeks) 1.5 ± 0.5 µmol/LN/ANot Applicable[2]

PaxMedica Phase 2 Trial

Following the promising but limited results of the SAT-1 trial, a larger, multi-dose Phase 2 study was conducted by PaxMedica in South Africa to further evaluate the safety and efficacy of this compound.[4][15]

  • Study Design: A 14-week, randomized, double-blind, placebo-controlled, multi-center, dose-ranging study.[8][16]

  • Participants: 52 boys with moderate to severe ASD, aged 4-15 years.[15][16]

  • Intervention: Three treatment arms:

    • This compound 10 mg/kg

    • This compound 20 mg/kg

    • Placebo Intravenous infusions were given at baseline, week 4, and week 8.[16]

  • Primary Outcome Measure: Aberrant Behavior Checklist composite score of core symptoms (ABC-Core: subscales for social withdrawal, stereotypy, and hyperactivity).[15][16]

  • Secondary Outcome Measure: Clinical Global Impressions—Improvement (CGI-I) scale, adapted for autism.[15][16]

  • Timeline: The primary endpoint was assessed at Week 14, following a six-week follow-up period after the last dose.[15][16]

PaxMedica_Workflow Screening Recruitment & Screening (N=52 boys with ASD, ages 4-15) Randomization Randomization Screening->Randomization Arm1 Arm 1: Placebo (N≈17) Infusions at Wk 0, 4, 8 Randomization->Arm1 Arm2 Arm 2: this compound 10 mg/kg (N≈17) Infusions at Wk 0, 4, 8 Randomization->Arm2 Arm3 Arm 3: this compound 20 mg/kg (N≈17) Infusions at Wk 0, 4, 8 Randomization->Arm3 Endpoint Primary Endpoint Assessment (Week 14) Arm1->Endpoint Arm2->Endpoint Arm3->Endpoint

Caption: Experimental Workflow of the PaxMedica Phase 2 Trial.

The results of this larger trial were mixed and did not meet the primary endpoint with statistical significance, although some positive signals were observed, particularly in the lower-dose group.[16][17]

Outcome Measure10 mg/kg this compound Group (Mean ± SE)20 mg/kg this compound Group (Mean ± SE)Placebo Group (Mean ± SE)Statistical Significance (p-value)Reference
ABC-Core Change at Week 14 -12.5 ± 3.18No improvement over placebo-8.9 ± 2.86Not Statistically Significant[16]
CGI-I Improvement Score at Week 14 2.8 ± 0.302.0 ± 0.281.7 ± 0.27p = 0.016 (vs. Placebo)[13][16]

Safety and Tolerability

Across both foundational trials, low-dose this compound was generally reported as safe and well-tolerated.[16] The most common adverse events were mild to moderate. High doses of this compound, as used for treating African sleeping sickness, are associated with more severe toxicity, including adrenal insufficiency and peripheral neuropathy, but these were not observed in the low-dose ASD studies.[2]

Adverse EventSAT-1 Trial (20 mg/kg)PaxMedica Phase 2 Trial (10 & 20 mg/kg)Reference
Asymptomatic Rash ObservedObserved[2][15]
Upper Respiratory Infection Not reportedObserved[15]
Vomiting Not reportedObserved[15]
Serious Adverse Events None reportedOne event, resolved with treatment[2][15]

Discussion and Future Directions

The foundational studies on this compound for ASD present a compelling, albeit complex, picture. The initial SAT-1 trial provided strong preliminary evidence supporting the CDR hypothesis, demonstrating that targeting purinergic signaling could ameliorate core symptoms of ASD.[2][3] However, the larger Phase 2 trial failed to replicate these findings on its primary endpoint, showing a statistically significant effect only on a secondary measure (CGI-I) and only in the lower-dose (10 mg/kg) group.[16][17]

This discrepancy highlights several critical considerations for future research:

  • Dose-Response Relationship: The lack of efficacy at the 20 mg/kg dose in the Phase 2 trial, compared to the positive signal at 10 mg/kg, suggests a complex, non-linear dose-response relationship that requires further investigation.[16]

  • Patient Subgroups: Exploratory analyses from the Phase 2 trial suggested that younger subjects and those with less severe baseline symptoms may have responded better to the 10 mg/kg dose.[16] Future trials should be designed to stratify participants and identify potential responders.

  • Biomarkers: The development of biomarkers related to purinergic signaling and the CDR could help identify patients most likely to benefit from this compound and to monitor treatment response objectively.[10]

The research into this compound has fundamentally shifted a portion of the autism research landscape toward investigating treatable metabolic pathways.[3] While this compound itself, an old drug with a challenging safety profile at high doses and a need for IV infusion, may not be the final therapeutic, it has served as an invaluable chemical probe.[17][18] The work has paved the way for the development of new, more specific, and safer antipurinergic drugs for ASD.[2]

CDR_Hypothesis_Logic Trigger Genetic & Environmental Triggers CDR Persistent Cell Danger Response (CDR) Trigger->CDR Signaling Chronic Purinergic Signaling (eATP) CDR->Signaling Pathophysiology Altered Neurodevelopment & Synaptic Function Signaling->Pathophysiology Symptoms Core Symptoms of ASD Pathophysiology->Symptoms Intervention Therapeutic Intervention (this compound) Intervention->Signaling blocks

Caption: Logical Flow of the Cell Danger Response Hypothesis for ASD.

The foundational studies of this compound for Autism Spectrum Disorder have successfully tested a novel, metabolism-based hypothesis for the condition. The initial SAT-1 pilot study demonstrated that a single dose of this compound could temporarily improve core ASD symptoms, providing the first human evidence that the condition may be treatable by targeting purinergic signaling. While a subsequent larger trial yielded inconclusive results on its primary endpoint, it provided important data on dosing and identified a signal of improvement on a global scale of functioning. Collectively, this body of research has established antipurinergic signaling as a critical new avenue for drug development in ASD, shifting the paradigm to include treatable metabolic components in the pathophysiology of autism.

References

A Technical Guide to the Chemical Synthesis and Derivatives of Suramin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the chemical synthesis of suramin, a polysulfonated naphthylurea, and the development of its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data on biological activities, and visualizations of relevant signaling pathways.

Introduction to this compound

This compound is a symmetric molecule characterized by a central urea functional group connecting two identical polysulfonated naphthylamine structures.[1] It was first synthesized in the early 20th century by chemists at Bayer, and its structure was later elucidated in 1924.[1] Historically, it has been a crucial medication for treating parasitic diseases such as African sleeping sickness (trypanosomiasis) and river blindness (onchocerciasis).[1][2]

The molecule's polyanionic nature, conferred by its six sulfonic acid groups, is responsible for its broad spectrum of biological activities.[1][3] This high negative charge allows it to bind to a wide variety of molecular targets, including enzymes, growth factor receptors, and other proteins.[4][5] However, this lack of specificity, coupled with poor oral bioavailability and significant toxicity to the liver and kidneys, has limited its therapeutic use and spurred the development of numerous derivatives aimed at improving efficacy, selectivity, and safety profiles.[4][5][6]

Chemical Synthesis of this compound

The classical synthesis of this compound is a multi-step process involving the sequential formation of amide bonds to build the symmetric structure, culminating in the creation of the central urea linkage.[1][7]

The synthesis typically begins from two primary building blocks: 1-aminonaphthalene-3,6,8-trisulfonic acid and derivatives of benzoyl chloride. The general synthetic route is as follows:

  • First Acylation: 1-aminonaphthalene-3,6,8-trisulfonic acid is acylated with 4-methyl-3-nitrobenzoyl chloride.[7]

  • First Reduction: The nitro group on the resulting intermediate is reduced to an amino group, typically using activated iron or catalytic hydrogenation.[7]

  • Second Acylation: The newly formed amino group is then acylated with m-nitrobenzoyl chloride.[7]

  • Second Reduction: The second nitro group is reduced to an amine in a similar fashion.[7]

  • Urea Formation: Two molecules of the resulting amine are coupled using phosgene (or a phosgene equivalent like triphosgene) to form the central urea bridge, yielding the final this compound molecule.[7] The product is typically isolated as its hexasodium salt to ensure water solubility.[1][7]

G A 1-Aminonaphthalene-3,6,8-trisulfonic Acid C Acylation A->C B 4-Methyl-3-nitrobenzoyl Chloride B->C D Nitro Intermediate 1 C->D Step 1 E Reduction (e.g., H2/Pd) D->E F Amine Intermediate 1 E->F Step 2 H Acylation F->H G m-Nitrobenzoyl Chloride G->H I Nitro Intermediate 2 H->I Step 3 J Reduction (e.g., H2/Pd) I->J K Amine Intermediate 2 (Symmetrical Arm) J->K Step 4 M Urea Formation K->M L Phosgene (COCl2) L->M N This compound M->N Step 5 G This compound This compound FGF1 FGF1 This compound->FGF1 Blocks Binding FGFR FGFRD2 Receptor FGF1->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization Autophos Autophosphorylation Dimerization->Autophos Signaling Downstream Signaling (e.g., MAPK/ERK) Autophos->Signaling Proliferation Cell Proliferation Signaling->Proliferation G This compound This compound PI3K PI3K This compound->PI3K Stimulates Akt Akt/PKB PI3K->Akt Activates MEK MEK PI3K->MEK Activates ERK ERK1/2 MEK->ERK Activates CREB CREB ERK->CREB Activates DNA_Synth DNA Synthesis ERK->DNA_Synth Promotes

References

Methodological & Application

Suramin in Vitro: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of suramin, a polysulfonated naphthylurea, known for its multifaceted biological activities. This document summarizes effective dosages across various cell lines and experimental contexts, details key experimental protocols, and illustrates the signaling pathways influenced by this compound.

I. Quantitative Data Summary

This compound exhibits a wide range of effects in vitro, with its efficacy being highly dependent on the cell type and the biological process under investigation. The following tables summarize the reported effective concentrations of this compound in different experimental settings.

Cell Line/SystemApplicationEffective ConcentrationObserved Effect
Human Cord Blood LymphocytesAntiviral (HTLV-I)10-100 µg/mLReduction of in vitro infection.[1]
MT-2 (HTLV-I infected cells)Antiviral (HTLV-I)50 µg/mLAffected HTLV-I replication.[1]
VX2 Tumor CellsAnticancer>200 µg/mLSignificant stimulation of tumor cell growth.[2]
Human Breast Cancer Cell Lines (ZR 75.1, T-47D, MDA-MB-231)AnticancerLow ConcentrationsStimulatory effects on proliferation.[3]
Human Breast Cancer Cell LinesAnticancerHigh ConcentrationsInhibitory effects on proliferation.[3]
ZR/HERc CellsAnticancer100 µg/mL100% stimulation of proliferation.[3]
Myelinating Dorsal Root Ganglion (DRG) CulturesNeurotoxicity≤ 100 µMNo effect on myelinated fibers (9-day exposure).[4]
Myelinating DRG CulturesNeurotoxicity200 µM17% degenerating myelinated fibers (4 days); 53.3% (9 days).[4]
Myelinating DRG CulturesNeurotoxicity300 µM24% degenerating myelinated fibers (4 days); 84% (9 days).[4]
Vero E6 CellsAntiviral (SARS-CoV-2)~20 µM (EC50)Inhibition of viral replication.[5][6][7][8]
Calu-3 CellsAntiviral (SARS-CoV-2)0-200 µMDose-dependent reduction in viral RNA and infectious virus yield.[5][7]
Dorsal Root Ganglion Neurons (DRGN)Neurotoxicity283 µM (IC50)Significant decrease in cell viability after 24 hours.[9]
HeLa, HO-8910PM CellsAnticancer50-600 µg/mLDose- and time-dependent inhibition of proliferation.[10]
HeLa CellsAnticancer300 µg/mL (48 hours)Induction of apoptosis.[10]
Porcine Nucleus Pulposus (NP) CellsAnti-inflammatory10 µMAlleviated IL-1β-induced inflammation and apoptosis.[11]

II. Key Signaling Pathways Modulated by this compound

This compound's mechanism of action is complex, primarily involving the inhibition of various extracellular signaling molecules and their receptors. It is known to interfere with the binding of several growth factors to their receptors and modulate downstream signaling cascades.

A. Inhibition of Growth Factor Signaling

This compound is a well-documented inhibitor of multiple growth factor signaling pathways. It achieves this by binding to growth factors, thereby preventing their interaction with their cognate receptors. This has implications for cancer research, where aberrant growth factor signaling is a common hallmark.[12][13][14]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling This compound This compound GF Growth Factors (PDGF, EGF, FGF, TGF-β) This compound->GF Inhibits Binding Receptor Growth Factor Receptor GF->Receptor Binds Downstream Downstream Signaling (e.g., Proliferation, Survival) Receptor->Downstream Activates

Figure 1: Mechanism of this compound in Inhibiting Growth Factor Signaling.

B. Modulation of the NF-κB Signaling Pathway

In the context of inflammation, such as in intervertebral disc degeneration, this compound has been shown to inhibit the NF-κB signaling pathway. By doing so, it can downregulate the expression of pro-inflammatory cytokines and matrix-degrading enzymes.[11]

IL1b IL-1β IKK IKK Complex IL1b->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory & Catabolic Genes (MMPs, ADAMTS, IL-6, COX-2) Nucleus->Genes Induces Transcription of

Figure 2: this compound's Inhibition of the NF-κB Signaling Pathway.

III. Experimental Protocols

The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

A. Cell Viability/Cytotoxicity Assay (MTT/WST-1)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

start Seed cells in a 96-well plate incubate1 Incubate for 24 hours (allow cells to attach) start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for desired time period (e.g., 24, 48, 72 hours) treat->incubate2 add_reagent Add MTT or WST-1 reagent to each well incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 measure Measure absorbance at the appropriate wavelength incubate3->measure analyze Analyze data to determine cell viability (%) and IC50 measure->analyze

References

Suramin: Preparation and Solubility for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Suramin is a polysulfonated naphthylurea that has been utilized for its antiparasitic, antiviral, and potential antineoplastic properties.[1] In the laboratory setting, it is a versatile tool for studying various cellular processes due to its ability to inhibit a wide range of molecular targets. This document provides detailed guidance on the preparation and solubility of this compound for research use, along with protocols and diagrams to facilitate its application in experimental settings.

Data Presentation: this compound Solubility

The solubility of this compound sodium salt is critical for the preparation of stock solutions and experimental media. The following table summarizes its solubility in common laboratory solvents. It is important to note that for in vivo studies, specific formulations are required and should be prepared as described in the appropriate literature.[2][3]

SolventSolubilityConcentration (mM)Notes
WaterVery soluble; 50 mg/mL[4], 100 mg/mL[2][3]~34.99 mM[5] - 69.67 mM[2][3]Yields a clear, faint yellow solution.[4] Recommended for most in vitro applications.
DMSO100 mg/mL[2][3]69.67 mM[2][3]Sonication may be recommended to aid dissolution.[5] Use fresh, moisture-free DMSO.[3]
Physiological SalineSoluble[4]-Suitable for applications requiring isotonic conditions.
Ethanol (95%)Sparingly soluble/Slightly soluble[4][6]-Not recommended as a primary solvent for stock solutions.
ChloroformInsoluble[4][6]-Not a suitable solvent.
EtherInsoluble[4][6]-Not a suitable solvent.
BenzeneInsoluble[4]-Not a suitable solvent.
Petroleum EtherInsoluble[4]-Not a suitable solvent.

Experimental Protocols

Preparation of Aqueous this compound Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL aqueous stock solution of this compound sodium salt, a commonly used concentration for in vitro experiments.

Materials:

  • This compound sodium salt (powder)

  • Sterile, purified water (e.g., water for injection, cell culture grade water)

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube or on weighing paper. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder to a sterile conical tube. Add the required volume of sterile water. For a 10 mg/mL solution, add 10 mL of water to 100 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and faintly yellow.[4]

  • Sterilization: To ensure sterility for cell culture applications, filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. Aqueous solutions of this compound are known to deteriorate upon storage and should ideally be used immediately after preparation.[4] If storage is necessary, it is recommended to store aliquots at -20°C and protect them from light.[4] Some sources suggest not storing aqueous solutions for more than one day.[1]

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general workflow for treating adherent cells with this compound. Concentrations and incubation times should be optimized for each cell line and experimental endpoint.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 100 µM, a specific volume of the stock solution will be added to the medium.

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Aspirate the PBS and add the medium containing the desired concentration of this compound to each well.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability, proliferation, apoptosis, or specific signaling pathway activation.[7][8]

Visualizations

This compound's Inhibition of Growth Factor Signaling

This compound is known to block the binding of various growth factors to their receptors, thereby inhibiting downstream signaling pathways that are often implicated in cell proliferation and survival.[6][9]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., PDGFR, EGFR) Receptor Tyrosine Kinases (e.g., PDGFR, EGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., PDGFR, EGFR) Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinases (e.g., PDGFR, EGFR)->Downstream Signaling (e.g., MAPK, PI3K/Akt) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation, Survival, Angiogenesis This compound This compound This compound->Growth Factors

Caption: this compound inhibits growth factor signaling pathways.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

A typical experimental workflow to determine the effect of this compound on cell viability involves cell culture, treatment, and a viability assay.

A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare serial dilutions of this compound in culture medium B->C D 4. Treat cells with different concentrations of this compound C->D E 5. Incubate for a defined period (e.g., 48 hours) D->E F 6. Perform cell viability assay (e.g., MTS, MTT) E->F G 7. Measure absorbance and calculate cell viability F->G cluster_0 Key Cellular Processes Inhibited by this compound This compound This compound A G-Protein Coupled Receptor Signaling This compound->A B Purinergic (P2) Receptor Signaling This compound->B C Growth Factor Receptor Signaling This compound->C D Reverse Transcriptase Activity This compound->D E Topoisomerase Activity This compound->E

References

Application Notes: High-Performance Methods for the Quantification of Suramin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Suramin is a polysulfonated naphthylurea compound with a long history of use in treating parasitic diseases such as African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness). More recently, its potential as an antineoplastic and antiviral agent has been explored in numerous clinical trials[1]. This compound exhibits a narrow therapeutic window and significant interpatient pharmacokinetic variability[2]. Plasma concentrations exceeding 350 µg/mL have been associated with acute neurologic toxicity, necessitating therapeutic drug monitoring (TDM) to ensure safety and efficacy[1]. These application notes provide detailed protocols for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action Overview

This compound's therapeutic effects are attributed to its ability to inhibit a wide range of enzymes and cellular processes. Its primary mechanism involves the inhibition of purinergic signaling pathways by acting as an antagonist at P2 receptors[3][4]. In trypanosomes, this compound disrupts energy metabolism by inhibiting key glycolytic enzymes[3]. Its anticancer properties are linked to the inhibition of various polypeptide growth factors, including platelet-derived growth factor (PDGF) and transforming growth factor-beta (TGF-β), thereby disrupting autocrine growth loops in tumor cells[5].

Below is a simplified representation of this compound's inhibitory action on purinergic signaling.

G cluster_membrane Cell Membrane P2_Receptor P2 Purinergic Receptor Signaling Downstream Signaling Cascade (e.g., Inflammation, Proliferation) P2_Receptor->Signaling Initiates ATP ATP/ADP (Extracellular) ATP->P2_Receptor Binds & Activates This compound This compound This compound->P2_Receptor Antagonist Blocked Blocked G cluster_pre Sample Collection & Processing cluster_analytical Analytical Procedure cluster_data Data Analysis Collect 1. Collect Venous Blood (K2EDTA tubes) Centrifuge 2. Centrifuge (e.g., 1700 x g for 10 min) Collect->Centrifuge Separate 3. Separate Plasma (Supernatant) Centrifuge->Separate Store 4. Store Plasma at -80°C Separate->Store Prepare 5. Sample Preparation (e.g., Protein Precipitation) Store->Prepare Inject 6. Inject Sample into LC System Prepare->Inject SeparateLC 7. Chromatographic Separation Inject->SeparateLC Detect 8. Detection (UV or MS/MS) SeparateLC->Detect Calibrate 9. Generate Calibration Curve Detect->Calibrate Quantify 10. Quantify this compound Concentration Calibrate->Quantify Report 11. Report Results Quantify->Report

References

Application of Suramin in Animal Models of Neurological Disorders: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin, a polysulfonated naphthylurea developed in the early 20th century, has garnered significant interest in the field of neuroscience for its potential therapeutic applications in a range of neurological disorders. Initially used as an anti-parasitic agent, its function as a non-selective antagonist of P2 purinergic receptors has opened new avenues for research into pathologies involving purinergic signaling dysregulation. This document provides a comprehensive overview of the application of this compound in various animal models of neurological disorders, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.

The primary mechanism of action of this compound relevant to neurological disorders is its ability to inhibit ATP signaling by blocking P2X and P2Y receptors.[1][2] This action is central to the "Cell Danger Response" (CDR) hypothesis, which posits that a persistent CDR, characterized by excessive extracellular ATP, contributes to the pathophysiology of various chronic diseases, including neurological disorders.[3][4] By interrupting this aberrant signaling, this compound is proposed to restore normal cellular function and alleviate disease symptoms.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various animal models of neurological disorders.

Table 1: Autism Spectrum Disorder (ASD)
Animal ModelTreatment RegimenKey FindingsQuantitative ResultsReference(s)
Maternal Immune Activation (MIA) Mouse ModelSingle intraperitoneal (IP) injection of 20 mg/kg this compoundReversal of social behavior deficitsCorrected a 54% decrease in social preference in MIA males compared to controls.[5][5]
Improvement in sensorimotor coordinationCorrected a 28% decrease in sensorimotor coordination on the rotarod test in MIA animals.[5][5]
Fragile X (Fmr1 knockout) Mouse ModelWeekly IP injections of 20 mg/kg this compound starting at 9 weeks of ageRestoration of normal social behaviorCorrected a 26% reduction in social preference and a 35% reduction in social novelty preference.[6][6][7]
Table 2: Stroke
Animal ModelTreatment RegimenKey FindingsQuantitative ResultsReference(s)
Rat Model of Focal Brain Ischemia (MCAO)Intravenous (IV) infusion of 0, 25, 50, 100, or 250 mg/kg this compound 30 min before MCAODose-dependent reduction in infarct volumeA dose of 100 mg/kg significantly decreased infarct volume. A dose-dependent decrease was observed from 0 to 100 mg/kg.
Table 3: Traumatic Brain Injury (TBI)
Animal ModelTreatment RegimenKey FindingsQuantitative ResultsReference(s)
Rat Stab Wound Brain Injury ModelSingle intracerebral injection of 5 µL of 75 µM this compound at the time of injuryReduction in reactive gliosisStrikingly reduced Glial Fibrillary Acidic Protein (GFAP) immunoreactivity at 3 days post-injury, confirmed by Western blot analysis.[8][8][9]
Table 4: Other Neurological Disorders
DisorderAnimal ModelTreatment RegimenKey FindingsQuantitative ResultsReference(s)
Parkinson's Disease 6-hydroxydopamine (6-OHDA)-induced rat modelCo-treatment with a neuroprotective agent and this compoundIncreased number of tyrosine hydroxylase-immunopositive neuronal cellsData on this compound alone is not specified in the provided search results.[5][10]
Alzheimer's Disease APP/PS1 mouse modelNot specified in search resultsDeficits in spatial learning and memory observed in the modelNo quantitative data available for this compound treatment.[11][12][13][14]
Multiple Sclerosis Experimental Autoimmune Encephalomyelitis (EAE) rat modelProphylactic and therapeutic administration of this compoundSignificant reduction in disease severity and incidence of paralysis with prophylactic treatmentTherapeutic treatment also showed a reduction in severity, but to a lesser extent.[15][15][16]
Epilepsy Kainic acid-induced seizure model in miceNot specified in search resultsModel exhibits behavioral seizures scored on the Racine scaleNo quantitative data available for this compound treatment.[17][18][19]
Amyotrophic Lateral Sclerosis (ALS) SOD1 G93A mouse modelNot specified in search resultsModel shows progressive motor impairmentNo quantitative data available for this compound treatment.[20][21][22][23][24]

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway

Extracellular ATP and adenosine act as signaling molecules by binding to purinergic receptors (P1, P2X, and P2Y). In pathological conditions, excessive ATP release can lead to a sustained "danger" signal. This compound acts as a non-selective antagonist of P2 receptors, thereby inhibiting this signaling cascade.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptors ATP->P2X P2Y P2Y Receptors ATP->P2Y Adenosine Adenosine P1 P1 Receptors Adenosine->P1 This compound This compound This compound->P2X This compound->P2Y Downstream Downstream Signaling (e.g., Ca2+ influx, PLC activation) P2X->Downstream P2Y->Downstream P1->Downstream

Caption: Purinergic signaling pathway and the inhibitory action of this compound.

Cell Danger Response (CDR) Pathway

The Cell Danger Response is an evolutionarily conserved metabolic response to stress or injury. Chronic activation of the CDR, driven by factors like extracellular ATP, can contribute to disease. This compound, by blocking purinergic signaling, can help to resolve the CDR.

G Stress Stress / Injury Mitochondria Mitochondrial Dysfunction Stress->Mitochondria ATP_release Extracellular ATP Release Mitochondria->ATP_release Purinergic_Signaling Aberrant Purinergic Signaling ATP_release->Purinergic_Signaling CDR Chronic Cell Danger Response Purinergic_Signaling->CDR Pathology Neurological Pathology CDR->Pathology This compound This compound This compound->Purinergic_Signaling

Caption: The Cell Danger Response (CDR) and this compound's point of intervention.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various neurological disorders. This compound has been shown to modulate this pathway, although the exact mechanisms are still under investigation.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K potential inhibition

Caption: Overview of the Akt/mTOR signaling pathway and a potential point of modulation by this compound.

Experimental Protocols

This compound Preparation and Administration

a. Solubilization:

  • This compound sodium salt is typically dissolved in sterile, pyrogen-free 0.9% saline or sterile water.

  • Prepare a stock solution of a desired concentration (e.g., 20 mg/mL).

  • Ensure complete dissolution by gentle vortexing or sonication if necessary.

  • Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

b. Intraperitoneal (IP) Injection in Mice: [10][25][26][27][28][29][30][31]

  • Restrain the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.

  • Tilt the mouse's head downwards at a slight angle.

  • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Animal Models of Neurological Disorders

a. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect and isolate the arteries.

  • Ligate the distal end of the ECA.

  • Introduce a nylon monofilament suture (e.g., 4-0) with a blunted tip into the ECA.

  • Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion will vary depending on the weight of the rat.

  • For transient MCAO, the suture is left in place for a defined period (e.g., 60-120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Close the incision and allow the animal to recover.

b. Stab Wound Model of Traumatic Brain Injury in Rats: [8][32]

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Create a small burr hole over the desired cortical region (e.g., parietal cortex) using a dental drill.

  • Carefully insert a sterile needle or blade of a specific gauge to a predetermined depth into the cortex to create a lesion.

  • For this compound treatment, a microsyringe can be used to inject the solution directly into the wound site.

  • Close the scalp incision and provide post-operative care.

c. Maternal Immune Activation (MIA) Model of Autism Spectrum Disorder in Mice:

  • On a specific embryonic day (e.g., E12.5), administer an immune-activating agent, such as polyinosinic:polycytidylic acid (Poly(I:C)), to pregnant dams via intraperitoneal injection.

  • Allow the dams to carry the pregnancy to term and deliver their pups.

  • The offspring of these dams will constitute the MIA model and can be used for behavioral testing in adulthood.

Behavioral and Molecular Analyses

a. Three-Chamber Social Interaction Test (for ASD models): [11][20][21][32][33]

  • The apparatus consists of a rectangular box divided into three chambers with openings allowing free access between them.

  • Habituation Phase: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).

  • Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and record the time it spends in each chamber and the time spent sniffing each wire cage for a set period (e.g., 10 minutes).

  • Social Novelty Phase: Replace the empty wire cage with a new, unfamiliar "stranger" mouse. The test mouse now has a choice between the familiar mouse from the previous phase and a novel mouse. Record the time spent in each chamber and sniffing each cage.

b. Marble Burying Test (for ASD models): [8][13][15][22][34]

  • Fill a standard mouse cage with a deep layer of bedding (approximately 5 cm).

  • Evenly space 20 glass marbles on the surface of the bedding.

  • Place a single mouse in the cage and leave it undisturbed for 30 minutes.

  • After the test period, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

  • A reduction in the number of buried marbles can indicate a decrease in repetitive and anxiety-like behaviors.

c. Western Blot for GFAP Expression (for TBI models): [35][36][37]

  • At a designated time point after TBI, euthanize the animals and dissect the brain tissue surrounding the injury site.

  • Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for GFAP.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant therapeutic potential in a variety of animal models of neurological disorders, primarily through its modulation of purinergic signaling and the Cell Danger Response. The quantitative data and detailed protocols provided in this document are intended to serve as a valuable resource for researchers and drug development professionals exploring the application of this compound and other purinergic modulators for the treatment of these complex diseases. Further research is warranted to elucidate the precise mechanisms of action of this compound in different neurological contexts and to translate these promising preclinical findings into effective clinical therapies.

References

Application Notes: Utilizing Suramin for In Vivo Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and their receptors, is a fundamental communication pathway involved in a vast array of physiological and pathophysiological processes. These include neurotransmission, inflammation, immune responses, and cardiovascular regulation. The P2 receptor family, broadly divided into ionotropic P2X receptors and G protein-coupled P2Y receptors, are the primary targets of extracellular ATP.[1][2] Studying these pathways in vivo is crucial for understanding their role in complex biological systems and for identifying novel therapeutic targets.

Suramin, a polysulfonated naphthylurea, is a versatile pharmacological tool that has been widely used for over a century, initially as an anti-parasitic agent.[3][4] In the context of purinergic signaling, this compound functions as a broad-spectrum, non-selective antagonist of P2 receptors, blocking most P2X and P2Y subtypes.[5][6] This property makes it a valuable agent for initial investigations to determine the involvement of P2 receptor-mediated pathways in a specific in vivo response.

Mechanism of Action

This compound's primary mechanism in purinergic research is its ability to bind to and block P2 purinergic receptors, thereby preventing the binding of endogenous agonists like ATP.[1] It exhibits non-competitive antagonism at certain receptor subtypes.[5][7] While it does not discriminate well between P2X and P2Y families, its inhibitory action is relatively selective for P2 receptors over other types, such as cholinoceptors or adrenoceptors.[7]

Important Considerations and Limitations:

Researchers must exercise caution when interpreting data from this compound studies due to its polypharmacology. This compound is known to interact with a multitude of other proteins beyond P2 receptors.[3] These off-target effects include:

  • Inhibition of various enzymes, including reverse transcriptase and glycolytic enzymes.[1][3]

  • Binding to and neutralizing a range of growth factors.[1]

  • Antagonism of NMDA receptors.[8]

  • Interaction with G protein coupling.[9]

Therefore, while this compound is an excellent tool for initial screening, follow-up studies with more selective antagonists for specific P2 receptor subtypes are essential to validate findings.

Quantitative Data Summary

The effective concentration and dosage of this compound can vary significantly based on the animal model, the specific biological system under investigation, and the route of administration. The following tables summarize reported quantitative data for this compound.

Table 1: In Vitro Antagonist Potency of this compound

PreparationReceptor TargetAgonistThis compound ConcentrationEffectpA2 ValueReference
Guinea-pig urinary bladderP2Xα,β-methylene ATP100 µM - 1 mMNon-competitive antagonism~4.7[5][10]
Guinea-pig taenia coliP2YATP100 µM - 1 mMAntagonism5.0 ± 0.82[10]
Rat gastric fundusVIP/PACAP ReceptorsVIP10 - 200 µMCompetitive antagonism5.1 ± 0.2[9]
Rat gastric fundusVIP/PACAP ReceptorsPACAP3 - 200 µMCompetitive antagonism5.6 ± 0.1[9]

Table 2: In Vivo Dosages of this compound in Animal Models

Animal ModelRoute of AdministrationDosageApplication/StudyOutcomeReference
MiceIntraperitoneal (i.p.)400 mg/kgListeria monocytogenes infectionEnhanced bacterial growth when given with challenge[11]
MiceIntraperitoneal (i.p.)100 mg/kgMycobacterium bovis (BCG) infectionIncreased mycobacterial growth[11]
MiceN/A5, 10, 20 mg/kgTrypanosoma cruzi infectionAggravated myocarditis and increased mortality[12][13]
RatsIntravenous (i.v.)500 mg/kg (single dose)Neuropathy modelInduced axonal sensorimotor polyneuropathy[14]
RatsIntravenous (i.v.)50 mg/kg (weekly)Neuropathy modelInduced axonal sensorimotor polyneuropathy[14]
RatsIntraperitoneal (i.p.)30 mg/kg per dayAngiogenesis inhibitionMarkedly inhibited neovascularization[15]
RatsIntracerebroventricular (i.c.v.)70 nmol/brainNMDA agonist effectsAntagonized convulsive effects[8]

Key Experimental Protocols

Below are detailed methodologies for common in vivo experiments using this compound to investigate purinergic signaling.

Protocol 1: Assessing the Role of P2 Receptors in an Acute Physiological Response

  • Objective: To determine if an acute physiological response (e.g., change in blood pressure, heart rate, or nociceptive reflex) induced by a stimulus is mediated by P2 receptors. This protocol uses the example of ATP-induced hypotension.

  • Materials:

    • This compound sodium salt (e.g., Sigma-Aldrich S2671)

    • Sterile saline (0.9% NaCl) or appropriate vehicle

    • ATP solution

    • Adult male/female Sprague-Dawley rats (250-300g)

    • Anesthetic (e.g., isoflurane or urethane)

    • Catheters for intravenous administration and blood pressure monitoring

    • Blood pressure transducer and data acquisition system

  • Methodology:

    • Animal Preparation: Anesthetize the rat and surgically implant catheters into the femoral vein (for drug administration) and femoral artery (for blood pressure monitoring). Allow the animal to stabilize.

    • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for at least 20 minutes.

    • Control Response: Administer a bolus injection of ATP (e.g., 100 µg/kg, i.v.) and record the resulting transient hypotensive response. Allow the MAP to return to baseline. Repeat 2-3 times to ensure a consistent response.

    • This compound Administration: Divide animals into two groups:

      • Control Group: Administer an intravenous injection of the vehicle (sterile saline).

      • Treatment Group: Administer an intravenous injection of this compound. A common starting dose is 30-50 mg/kg, which should be infused slowly over several minutes.

    • Incubation Period: Allow a 20-30 minute incubation period for this compound to take effect.

    • Post-Treatment Challenge: Re-administer the same bolus injection of ATP (100 µg/kg, i.v.) to both groups.

    • Data Acquisition and Analysis: Record the hypotensive response to ATP in both groups. Quantify the change in MAP from baseline. Perform a statistical comparison (e.g., t-test or ANOVA) between the vehicle and this compound-treated groups. A significant reduction in the ATP-induced hypotensive response in the this compound group indicates the involvement of P2 receptors.

Protocol 2: Investigating P2 Receptor Involvement in a Chronic Disease Model

  • Objective: To evaluate the therapeutic potential of blocking purinergic signaling in a chronic in vivo model, such as neuroinflammation or cancer. This protocol provides a general framework.

  • Materials:

    • This compound sodium salt

    • Sterile saline or appropriate vehicle

    • Animal model of disease (e.g., lipopolysaccharide (LPS)-induced neuroinflammation model in mice)

    • Behavioral testing apparatus (e.g., open field, elevated plus maze)

    • Reagents for tissue processing and analysis (e.g., ELISA kits for cytokines, antibodies for immunohistochemistry)

  • Methodology:

    • Animal Acclimation and Baseline: Acclimate animals to the housing facility and handling for at least one week. Perform baseline behavioral tests if applicable.

    • Disease Induction: Induce the disease pathology. For example, administer LPS (e.g., 0.5 mg/kg, i.p.) to induce a systemic inflammatory response that affects the central nervous system.

    • Group Randomization and Treatment: Randomly assign animals to experimental groups:

      • Sham Group: No disease induction, vehicle treatment.

      • Disease + Vehicle Group: Disease induction, vehicle treatment.

      • Disease + this compound Group: Disease induction, this compound treatment.

    • This compound Administration: Administer this compound according to a pre-determined dosing schedule. The route and dose will depend on the model. For a multi-day study, a dose of 10-20 mg/kg (i.p.) daily or every other day is a common starting point.[12]

    • Monitoring and Assessment:

      • Behavioral Analysis: At selected time points post-induction, perform behavioral tests to assess relevant phenotypes (e.g., sickness behavior, anxiety, cognitive function).

      • Physiological Monitoring: Monitor animal weight and general health daily.

    • Biochemical and Histological Analysis:

      • ELISA: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in plasma and brain homogenates.

      • Immunohistochemistry: Perfuse and fix brain tissue. Prepare sections and stain for markers of neuroinflammation, such as Iba1 (microglia activation) or GFAP (astrocyte activation).

    • Data Analysis: Compare the outcomes (behavioral scores, cytokine levels, cell activation markers) between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant amelioration of disease-related readouts in the this compound-treated group suggests that purinergic signaling contributes to the pathology.

Visualizations: Pathways and Workflows

Purinergic Signaling and this compound Inhibition

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated Ion Channel) ATP->P2X Binds P2Y P2Y Receptor (GPCR) ATP->P2Y Binds This compound This compound This compound->P2X Blocks This compound->P2Y Blocks IonInflux Ion Influx (Ca²⁺, Na⁺) P2X->IonInflux Activates Gprotein G-Protein Signaling (PLC, AC) P2Y->Gprotein Activates Response Cellular Response (e.g., Neurotransmission, Inflammation) IonInflux->Response Gprotein->Response Experimental_Workflow start Start: Select Animal Model and Response Metric acclimatize 1. Animal Acclimation & Handling start->acclimatize baseline 2. Baseline Measurement (Physiological or Behavioral) acclimatize->baseline randomize 3. Randomize into Groups baseline->randomize group_control Group A: Vehicle Control randomize->group_control group_this compound Group B: This compound Treatment randomize->group_this compound administer 4. Administer Vehicle or this compound group_control->administer group_this compound->administer stimulus 5. Apply Stimulus or Induce Pathology administer->stimulus measure 6. Measure Post-Treatment Response stimulus->measure analysis 7. Data Analysis & Statistical Comparison measure->analysis end Conclusion analysis->end Logical_Framework observation An In Vivo Physiological Response is Observed hypothesis Hypothesis: Is the response mediated by P2 purinergic receptors? observation->hypothesis experiment Experiment: Administer this compound (P2 Receptor Antagonist) hypothesis->experiment outcome Evaluate Outcome experiment->outcome conclusion_yes Conclusion: The response is (at least partially) mediated by P2 receptors. outcome->conclusion_yes Response is Blocked or Reduced conclusion_no Conclusion: The response is likely NOT mediated by P2 receptors. outcome->conclusion_no Response is Unchanged follow_up Next Step: Use specific P2 subtype antagonists to dissect pathway. conclusion_yes->follow_up

References

Application Notes and Protocols for Suramin Treatment in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies involving Suramin treatment in mouse models. The information is curated for researchers in oncology, neuroscience, virology, and other fields where this compound's pleiotropic effects are of interest.

I. Overview and Mechanism of Action

This compound is a polysulfonated naphthylurea that has been in clinical use for over a century, primarily for the treatment of African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness)[1][2]. Its therapeutic potential is attributed to its ability to inhibit a wide range of extracellular and intracellular targets. The primary mechanism of action is the inhibition of purinergic signaling by acting as a non-selective antagonist of P2 purinergic receptors[3][4]. Additionally, this compound is known to interfere with:

  • G-protein coupled receptors (GPCRs): It can block the activation of various GPCRs by preventing the release of GDP from the Gα subunit[1].

  • Growth factor signaling: this compound can inhibit the binding of various growth factors to their receptors, which is relevant to its anti-cancer properties[3][5].

  • Enzyme activity: It inhibits a variety of enzymes, including trypanosomal glycolytic enzymes, which is key to its anti-parasitic effect, as well as phospholipase A2 and various ATPases[1][2][3].

  • Viral entry and replication: this compound has demonstrated antiviral activity by interfering with viral capsid proteins and replication processes[2][6].

In some cellular contexts, this compound has been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway through the activation of phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase kinase (MEK)[7].

Signaling Pathway of this compound's Inhibitory Action

Suramin_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand ATP / Growth Factors Receptor P2 Receptors / Receptor Tyrosine Kinases Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Kinase_Cascade Kinase Cascade (e.g., RAS/MAPK) Receptor->Kinase_Cascade Downstream Downstream Signaling (e.g., PLC, AC) G_Protein->Downstream Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Downstream->Cellular_Response Kinase_Cascade->Cellular_Response This compound This compound This compound->Receptor Blocks Binding This compound->G_Protein Inhibits GDP/GTP Exchange

Caption: Inhibitory mechanisms of this compound on cellular signaling pathways.

Signaling Pathway of this compound-Induced ERK Activation

Suramin_ERK_Activation This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt/PKB PI3K->Akt Phosphorylates MEK MEK PI3K->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates DNA_Synthesis DNA Synthesis ERK->DNA_Synthesis

Caption: this compound-induced activation of the PI3K/MEK/ERK signaling pathway.

II. Experimental Design Considerations

Mouse Models

The choice of mouse model is critical and depends on the research question. Several models have been utilized in this compound research:

  • Oncology: Athymic nude mice with orthotopically implanted human cancer cells (e.g., PC-3 for prostate cancer) are commonly used to assess anti-tumor efficacy.[8]

  • Neurodevelopmental Disorders: The maternal immune activation (MIA) mouse model and Fragile X (FMR1 knockout) mice have been used to study the effects of this compound on autism-like behaviors.[4][9][10]

  • Infectious Diseases: C57BL/6 mice are often used for viral infection models, such as Chikungunya virus, to evaluate this compound's antiviral properties.[11]

  • Toxicology/Neuropathy: C57BL/6 mice can be used to model this compound-induced peripheral neuropathy.[12]

Dosage and Administration

This compound is not orally bioavailable and must be administered parenterally.[1] The most common routes in mice are intravenous (IV) and intraperitoneal (IP). It's important to note that intramuscular and subcutaneous injections can lead to local tissue inflammation or necrosis.[1]

Table 1: Summary of this compound Dosages and Administration Routes in Mouse Models

Mouse Model/Application Dosage Administration Route Frequency Reference
Autism Spectrum Disorder (MIA model)20 mg/kgNot specifiedSingle dose[9]
Autism Spectrum Disorder (FMR-1 knockout)Not specifiedNot specifiedNot specified[9]
Chikungunya Virus InfectionNot specifiedNot specifiedNot specified[11]
Prostate Cancer (PC-3 xenograft)140 mg/kgIntraperitoneal (IP)For pharmacokinetic studies[8]
This compound-induced Polyneuropathy250 mg/kgIntraperitoneal (IP)Single injection[12]
Human African Trypanosomiasis40 mg/kgIntravenous (IV)Multiple doses up to a total of 320 mg/kg[13]
Pharmacokinetics and Toxicity

This compound has a long half-life of 41-78 days in humans, which may differ in mice.[1] It is highly protein-bound in serum (98-99%) and does not distribute well into the cerebrospinal fluid.[1] Elimination is primarily through the kidneys.[1]

Common side effects in humans include nausea, vomiting, diarrhea, and skin tingling.[1] In mice, weight loss has been observed as a side effect.[12] High doses can lead to kidney damage and neurotoxicity.[3][12] Therefore, monitoring animal health, including body weight, is crucial throughout the study.

III. Experimental Workflow

A typical experimental workflow for evaluating this compound in a mouse model is outlined below.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Model_Induction Disease Model Induction (e.g., Tumor Implantation, Viral Infection) Animal_Acclimatization->Model_Induction Baseline_Measurements Baseline Measurements (e.g., Body Weight, Behavior) Model_Induction->Baseline_Measurements Randomization Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose) Baseline_Measurements->Randomization Treatment_Administration This compound/Vehicle Administration (IV or IP) Randomization->Treatment_Administration Monitoring Regular Monitoring (Health, Body Weight) Treatment_Administration->Monitoring Endpoint_Measurements Endpoint Measurements (e.g., Tumor Size, Viral Load, Behavior) Monitoring->Endpoint_Measurements Tissue_Collection Tissue/Blood Collection (for PK, Histology, etc.) Endpoint_Measurements->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

Caption: General experimental workflow for this compound treatment in mouse models.

IV. Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound sodium salt powder

  • Sterile water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile 0.22 µm filter

  • Appropriate syringes and needles for injection

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Under sterile conditions, dissolve the this compound sodium salt powder in sterile water for injection or PBS to the desired stock concentration.

  • Ensure complete dissolution. The solution should be clear.

  • Sterile-filter the this compound solution using a 0.22 µm syringe filter.

  • Administer the this compound solution to the mice via the chosen route (IV or IP) at the calculated volume.

  • For IV injections, use a restrainer and inject slowly into the lateral tail vein.

  • For IP injections, gently restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Administer a corresponding volume of the vehicle (e.g., sterile water or PBS) to the control group.

Protocol 2: Pharmacokinetic Analysis of this compound in Mice

Objective: To determine the plasma concentration-time profile of this compound in mice.

Procedure:

  • Administer a single dose of this compound (e.g., 140 mg/kg, IP) to a cohort of mice.[8]

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-injection), collect blood samples from a subset of mice.

  • Blood can be collected via retro-orbital bleeding, saphenous vein puncture, or terminal cardiac puncture under anesthesia.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the this compound concentration in the plasma samples using a validated analytical method, such as high-pressure liquid chromatography (HPLC).[8]

  • Use the data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Protocol 3: Efficacy Study in a Xenograft Mouse Model of Cancer

Objective: To evaluate the anti-tumor efficacy of this compound.

Procedure:

  • Implant cancer cells (e.g., PC-3 prostate cancer cells) orthotopically into athymic nude mice.[8]

  • Allow the tumors to establish and reach a palpable size.

  • Measure the initial tumor volume using calipers.

  • Randomize the mice into treatment and control groups.

  • Initiate treatment with this compound or vehicle according to the predetermined dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tissues can be processed for further analysis (e.g., histology, immunohistochemistry).

Protocol 4: Behavioral Assessment in a Mouse Model of Autism

Objective: To assess the effect of this compound on autism-like behaviors.

Procedure:

  • Utilize a relevant mouse model, such as the maternal immune activation (MIA) model.[9]

  • Administer this compound or vehicle to the mice.

  • Perform a battery of behavioral tests to assess core autism-like symptoms:

    • Social Interaction: Use the three-chambered social approach test to measure sociability and preference for social novelty.

    • Repetitive Behaviors: Quantify repetitive behaviors such as self-grooming or marble burying.

    • Motor Coordination: Use the rotarod test to assess motor coordination and balance.[12]

  • Record and analyze the behavioral data to determine if this compound treatment ameliorates any of the observed deficits.

V. Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 2: Example of Data Presentation for an Efficacy Study

Treatment Group Initial Tumor Volume (mm³) Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Final Body Weight (g)
Vehicle ControlMean ± SEMMean ± SEM-Mean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMCalculated ValueMean ± SEM
This compound (20 mg/kg)Mean ± SEMMean ± SEMCalculated ValueMean ± SEM

Table 3: Example of Data Presentation for a Behavioral Study

Treatment Group Time in Social Chamber (s) Number of Marbles Buried Latency to Fall on Rotarod (s)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (20 mg/kg)Mean ± SEMMean ± SEMMean ± SEM

By following these guidelines and protocols, researchers can design and execute robust preclinical studies to evaluate the therapeutic potential of this compound in various disease models. Careful consideration of the experimental design, appropriate controls, and detailed data analysis are essential for obtaining reliable and reproducible results.

References

Suramin: A Versatile Tool for Elucidating Enzyme Kinetics and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea that has been used for the treatment of trypanosomiasis (African sleeping sickness) and onchocerciasis. Beyond its antiparasitic properties, this compound has garnered significant interest in the scientific community as a potent and broad-spectrum inhibitor of a multitude of enzymes and cellular processes. Its ability to interact with various ATP- and growth factor-binding sites makes it an invaluable tool for studying enzyme kinetics, dissecting signaling pathways, and as a scaffold for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound's utility in enzyme kinetics, detailed experimental protocols for its use, a summary of its inhibitory constants against various enzymes, and visual representations of the signaling pathways it modulates.

Mechanism of Action

This compound's inhibitory action stems from its highly anionic nature, allowing it to bind to positively charged domains on proteins, particularly those that interact with nucleotides and growth factors. It is often a competitive inhibitor of ATP-binding enzymes and can also act as a non-competitive or uncompetitive inhibitor depending on the enzyme and substrate. Its mode of action includes, but is not limited to, the inhibition of protein tyrosine phosphatases (PTPs), serine proteases, kinases, and the disruption of ligand-receptor interactions in various growth factor signaling pathways.

Data Presentation: Quantitative Inhibition Data for this compound

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a range of enzymes. These values provide a quantitative measure of this compound's potency and can guide researchers in designing experiments.

Enzyme ClassSpecific EnzymeOrganism/Cell LineKiIC50Inhibition TypeReference(s)
Phosphatases Protein Tyrosine Phosphatase 1B (PTP1B)HumanLow µM range-Competitive[1][2]
Yersinia PTP (YopH)YersiniaLow µM range-Competitive[1][2]
Cdc25AHuman-1.5 µM-[2][3]
Proteases Human Neutrophil ElastaseHuman0.2 µM--[4][5]
Cathepsin GHuman8 x 10-8 M--[4]
Proteinase 3Human5 x 10-7 M--[4]
Zika Virus NS2B/NS3 ProteinaseZika Virus-47 µM-[6]
SARS-CoV-2 3CL ProteaseSARS-CoV-2-6.5 µM-[7]
Kinases Protein Kinase C (PKC)Rat Brain10 µM-Competitive with ATP[8]
Topoisomerases DNA Topoisomerase IIHuman Lung Cancer Cells-~100 µg/ml-[9]
Other Reverse TranscriptaseRetroviruses---

Experimental Protocols

Protocol 1: Determination of the Inhibitory Constant (Ki) of this compound against Protein Tyrosine Phosphatase 1B (PTP1B)

This protocol describes a colorimetric assay to determine the Ki of this compound for PTP1B using the substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces a yellow product, p-nitrophenol (pNP), that can be quantified spectrophotometrically.

Materials:

  • Recombinant human PTP1B

  • This compound sodium salt

  • p-nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare a stock solution of pNPP in Assay Buffer.

    • Dilute PTP1B to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of varying concentrations of this compound to the assay wells. Include a control with no this compound.

    • Add 70 µL of Assay Buffer to each well.

    • Add 10 µL of diluted PTP1B to each well, except for the blank wells (add 10 µL of Assay Buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of varying concentrations of pNPP to each well.

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction and Measure Absorbance:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the initial reaction velocities (V0) for each substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each this compound concentration.

    • Determine the apparent Km (Km,app) from the x-intercept of each line.

    • Plot Km,app versus the this compound concentration. The slope of this line will be Km/Ki, and the y-intercept will be Km. From this, the Ki can be calculated.

Protocol 2: IC50 Determination of this compound for Human Neutrophil Elastase

This protocol outlines a fluorometric assay to determine the IC50 value of this compound against human neutrophil elastase using a specific fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound sodium salt

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute HNE to a working concentration in Assay Buffer. The optimal concentration should result in a robust signal within the linear range of the assay.

  • Assay Setup:

    • In a 96-well black microplate, add 10 µL of a serial dilution of this compound to the assay wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 80 µL of diluted HNE to each well (except the negative control).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Measure Fluorescence:

    • Immediately begin kinetic reading of fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each this compound concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of HNE activity.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

This compound's inhibitory effects extend to several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of inhibition by this compound.

Growth_Factor_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds This compound This compound This compound->Growth Factor Inhibits Binding Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Phosphorylation Cellular Response Cellular Response Downstream Signaling->Cellular Response Signal Transduction

Fig. 1: this compound's inhibition of growth factor signaling.

MAPK_Signaling Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->Raf Inhibits

Fig. 2: this compound's inhibitory effect on the MAPK pathway.
Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the kinetic parameters of an enzyme in the presence of this compound.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Enzyme Dilution Enzyme Dilution Prepare Reagents->Enzyme Dilution Substrate Dilutions Substrate Dilutions Prepare Reagents->Substrate Dilutions This compound Dilutions This compound Dilutions Prepare Reagents->this compound Dilutions Reaction Setup Reaction Setup Enzyme Dilution->Reaction Setup Substrate Dilutions->Reaction Setup This compound Dilutions->Reaction Setup Incubation Incubation Reaction Setup->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Calculate V0 Calculate V0 Data Acquisition->Calculate V0 Plot Data (e.g., Lineweaver-Burk) Plot Data (e.g., Lineweaver-Burk) Calculate V0->Plot Data (e.g., Lineweaver-Burk) Determine Kinetic Parameters (Km, Vmax, Ki) Determine Kinetic Parameters (Km, Vmax, Ki) Plot Data (e.g., Lineweaver-Burk)->Determine Kinetic Parameters (Km, Vmax, Ki)

References

Application Notes and Protocols: Assessing Suramin's Effect on Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the antiviral properties of Suramin, a polysulfonated naphthylurea, against various viruses. The protocols outlined below, including cell-based assays and molecular techniques, are designed to quantify the inhibitory effects of this compound on viral replication and elucidate its mechanism of action.

Overview of this compound's Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity by inhibiting critical stages of the viral life cycle.[1][2] Its mechanisms of action are multifaceted and can include:

  • Inhibition of Viral Entry: this compound can prevent the initial stages of infection, including viral binding and entry into host cells.[3][4][5] For enveloped viruses like SARS-CoV-2 and Chikungunya virus, it has been shown to interact with viral glycoproteins, such as the spike protein, thereby blocking their interaction with cellular receptors like ACE2 and heparan sulfate.[1][4]

  • Inhibition of Viral Enzymes: this compound is a potent inhibitor of various viral enzymes essential for replication. A well-documented target is the reverse transcriptase of retroviruses like HIV.[6][7][8] It has also been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[1][5]

  • Interference with Viral Genome Packaging: Recent studies suggest that this compound can also hamper the packaging of the viral genome by interacting with viral nucleocapsid proteins.[9]

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Efficacy of this compound against Various Viruses

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2 Vero E6CPE Reduction~20>5000>250[3][5]
SARS-CoV-2 (WT) Vero E6Focus Reduction134 ± 32>10000>74[1]
SARS-CoV-2 (Delta) Vero E6Focus Reduction80 ± 19>10000>125[1]
SARS-CoV-2 (Omicron) Vero E6Focus Reduction3.0 ± 1.5>10000>3333[1]
Influenza A Virus A549MTT Assay-269.2 µg/ml-[10]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of this compound to protect cells from virus-induced cell death.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[3]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection: Pre-treat the cells with the this compound dilutions for 30 minutes. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.015 for SARS-CoV-2.[3][11]

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[3]

  • Assessment of Cell Viability: Measure cell viability using a suitable method, such as the MTS assay.[11][12]

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[11]

Plaque Reduction Assay

This assay quantifies the effect of this compound on the production of infectious virus particles.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates at a density of 3.5 x 10⁵ cells per well and incubate overnight.[13]

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Treatment and Infection: Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.[1] Then, infect the cell monolayers with the virus-Suramin mixture for 1 hour.[3][13]

  • Overlay: After infection, remove the inoculum, wash the cells with PBS, and overlay with a semi-solid medium (e.g., containing methylcellulose or agar) without this compound.[1][3]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[1]

  • Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques. Count the number of plaques for each this compound concentration.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀.

Viral Load Reduction Assay by qRT-PCR

This method measures the effect of this compound on the levels of viral RNA.

Protocol:

  • Cell Seeding and Infection: Seed host cells (e.g., Vero E6 or Calu-3) in appropriate culture vessels.[3][13] Treat the cells with different concentrations of this compound and infect with the virus at a specific MOI (e.g., MOI of 1).[11][13]

  • Sample Collection: At a specific time post-infection (e.g., 16 or 21 hours), harvest the cell culture supernatant (for extracellular viral RNA) and/or the cell lysate (for intracellular viral RNA).[3][11]

  • RNA Extraction: Isolate viral RNA from the collected samples using a suitable viral RNA extraction kit.[10][14]

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a viral gene (e.g., RdRp or N gene for SARS-CoV-2).[3][15] Use a housekeeping gene for normalization of intracellular RNA levels.[3]

  • Data Analysis: Quantify the viral RNA copy numbers based on a standard curve. Determine the reduction in viral RNA levels in this compound-treated samples compared to untreated controls.[3]

Time-of-Addition Assay

This assay helps to determine which stage of the viral replication cycle is inhibited by this compound.

Protocol:

  • Experimental Setup: Design an experiment where this compound is added at different time points relative to viral infection: before infection (-1 h), during infection (0-1 h), and at various times post-infection (e.g., 1, 2, 4, 6, 8 hpi).[3]

  • Cell Culture and Infection: Seed cells and infect them with the virus at a high MOI (e.g., MOI of 1).[13]

  • Timed Treatment: Add a fixed concentration of this compound (e.g., 100 µM) at the pre-determined time points.[3][13]

  • Sample Collection: Harvest the supernatant at a fixed time point for all conditions (e.g., 10 hours post-infection).[3][13]

  • Viral Load Quantification: Measure the viral RNA levels in the supernatant using qRT-PCR.[3]

  • Data Interpretation: A significant reduction in viral load only when this compound is present during the early stages (before or during infection) suggests inhibition of viral entry. Inhibition at later time points would indicate an effect on post-entry replication steps.[3]

Visualizing Mechanisms and Workflows

Proposed Mechanism of this compound's Anti-SARS-CoV-2 Activity

The following diagram illustrates the key inhibitory actions of this compound on the SARS-CoV-2 life cycle.

Suramin_Mechanism cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binds Heparan Sulfate Heparan Sulfate Spike Protein->Heparan Sulfate Binds RdRp RdRp Replication Replication RdRp->Replication Mediates N Protein N Protein Assembly Assembly N Protein->Assembly Mediates Viral Entry Viral Entry ACE2 Receptor->Viral Entry Heparan Sulfate->Viral Entry Viral Entry->Replication Replication->Assembly This compound This compound This compound->Spike Protein Inhibits Binding This compound->RdRp Inhibits Activity This compound->N Protein Inhibits Function

Caption: this compound's multi-targeted inhibition of SARS-CoV-2.

Experimental Workflow for Assessing Antiviral Efficacy

This diagram outlines the general workflow for testing the antiviral activity of this compound.

Antiviral_Workflow cluster_assays In Vitro Assays CPE Assay CPE Assay Determine EC50 & CC50 Determine EC50 & CC50 CPE Assay->Determine EC50 & CC50 Plaque Assay Plaque Assay Determine EC50 Determine EC50 Plaque Assay->Determine EC50 qRT-PCR Assay qRT-PCR Assay Quantify Viral RNA Reduction Quantify Viral RNA Reduction qRT-PCR Assay->Quantify Viral RNA Reduction Time-of-Addition Time-of-Addition Identify Inhibited Stage Identify Inhibited Stage Time-of-Addition->Identify Inhibited Stage Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->CPE Assay Prepare this compound Dilutions->Plaque Assay Prepare this compound Dilutions->qRT-PCR Assay Prepare this compound Dilutions->Time-of-Addition Culture Host Cells Culture Host Cells Culture Host Cells->CPE Assay Culture Host Cells->Plaque Assay Culture Host Cells->qRT-PCR Assay Culture Host Cells->Time-of-Addition Prepare Virus Stock Prepare Virus Stock Prepare Virus Stock->CPE Assay Prepare Virus Stock->Plaque Assay Prepare Virus Stock->qRT-PCR Assay Prepare Virus Stock->Time-of-Addition

References

Application Notes and Protocols for In Vitro Testing of Suramin's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the anticancer properties of Suramin. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key biological pathways and workflows.

Introduction to this compound's Anticancer Activity

This compound is a polysulfonated naphthylurea that has been investigated for its therapeutic potential against various cancers. Its anticancer effects are multifaceted and attributed to its ability to interfere with numerous cellular processes. In vitro studies have been instrumental in elucidating the mechanisms by which this compound exerts its antitumor activity. These mechanisms include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of critical signaling pathways involved in cancer progression.

Data Presentation: Quantitative Analysis of this compound's In Vitro Anticancer Effects

The following tables summarize the quantitative data from various in vitro studies on this compound's anticancer activity, providing a comparative view of its efficacy across different cancer cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineTissue of OriginIC50 (µM)AssayReference
PC-3Prostate153MTT Assay[1]
DU 145Prostate0.5 - 1.0 x 10²Cell Proliferation Assay[2]
NCI-N417Lung (Small Cell)130 - 3715 (depending on serum concentration)MTT Assay[3]
HEK293TKidney (Embryonic)479MTS Assay[4]
RT4Bladder (Transitional Cell Carcinoma)~70 (100 µg/mL)Cell Proliferation Assay[5]
MBT2Bladder (Transitional Cell Carcinoma)250 - 400 µg/mLCell Proliferation Assay[5]
T24Bladder (Transitional Cell Carcinoma)250 - 400 µg/mLCell Proliferation Assay[5]
TCCSUPBladder (Transitional Cell Carcinoma)250 - 400 µg/mLCell Proliferation Assay[5]
Evsa-TBreastMore sensitive than other breast cancer linesCell Proliferation Assay[6]
MCF-7Breast45MTT Assay[1]
HT-29Colon-MTT Assay[1]
SW-1573/IR500-45MTT Assay[1]

Note: IC50 values can vary depending on the assay method, exposure time, and cell culture conditions (e.g., serum concentration).

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Cancer Cell LineTreatmentMethodResultReference
Human Breast, Prostate, and Rat Neuron-like cellsThis compound and C2-ceramideElectron microscopy, bis-benzimide staining, DNA gel electrophoresisInduction of apoptosis[7]
Hepatoma and Lymphoma cellsThis compound-Inhibition of death receptor-induced apoptosis[8]
Pancreatic Cancer Cell LinesThis compoundCell Cycle AnalysisApoptotic fraction not notably different[9]

Table 3: Modulation of Signaling Pathway Components by this compound

Cell LinePathwayProteinEffectMethodReference
RIFM model rats (Thalamus)MAPK/NF-κBp38 MAPK phosphorylationSuppressed increase by 57.4%Western Blot[10]
RIFM model rats (Thalamus)MAPK/NF-κBNF-κBReversed increase by 98%Western Blot[10]
HEK293TMAPK/ERKERK phosphorylationIncreased by ~3 times in hRKIP-transfected cellsWestern Blot[4]
CHO cellsPI3K/Akt/ERKERK1/2 activityIncreased ~10-foldEnzyme Activity Assay[11]
ReNcell-derived neuronsAkt/mTORp-p70S6KIncreasedMultiplex bead-based immunoassay[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess this compound's anticancer activity.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of a compound. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assays

Apoptosis assays are crucial for determining if a compound induces programmed cell death.

Protocol 2: Caspase-Glo® 3/7 Assay

Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases, generating a luminescent signal proportional to caspase activity.

Materials:

  • Cancer cell lines

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.

Cell Cycle Analysis

Cell cycle analysis by flow cytometry is used to determine the effect of a compound on cell cycle progression.

Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathway Analysis

Western blotting is a common technique to investigate the effect of a compound on the expression and phosphorylation status of proteins in specific signaling pathways.

Protocol 4: Western Blot for MAPK and Akt Signaling Pathways

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse the cells in lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in these application notes.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture viability Cell Viability Assay (e.g., MTT) cell_culture->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle signaling Signaling Pathway Analysis (Western Blot) cell_culture->signaling suramin_prep This compound Preparation suramin_prep->viability suramin_prep->apoptosis suramin_prep->cell_cycle suramin_prep->signaling ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis signaling->protein_exp

Caption: General workflow for in vitro testing of this compound's anticancer activity.

MAPK_Signaling_Pathway This compound This compound GrowthFactorReceptor Growth Factor Receptor This compound->GrowthFactorReceptor Inhibits Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified MAPK signaling pathway and the inhibitory effect of this compound.

Akt_Signaling_Pathway This compound This compound ReceptorTyrosineKinase Receptor Tyrosine Kinase This compound->ReceptorTyrosineKinase Inhibits PI3K PI3K ReceptorTyrosineKinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival mTOR->CellSurvival

Caption: Overview of the PI3K/Akt signaling pathway modulated by this compound.

References

Suramin Administration for Trypanosomiasis Treatment in Research Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of suramin in preclinical research settings for the treatment of trypanosomiasis. This compound, a polysulfonated naphthylamine derivative, has been a cornerstone in the treatment of the hemolymphatic stage of African trypanosomiasis. Its polypharmacological nature, targeting multiple essential pathways in trypanosomes, makes it a subject of ongoing research for optimizing treatment regimens and understanding its mechanisms of action.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from various studies on the efficacy of this compound in murine models of trypanosomiasis.

Table 1: Efficacy of this compound Monotherapy in Murine Models of Trypanosomiasis

Trypanosome SpeciesMouse StrainThis compound Dosage (mg/kg)Administration RouteTreatment ScheduleOutcomeReference(s)
T. b. bruceiC57BL/620Intraperitoneal (i.p.)Three daily injections starting at 15 days post-infectionCurative[1]
T. b. bruceiC57BL/620Intraperitoneal (i.p.)One or two daily injections starting at 15 days post-infectionRelapses occurred[1]
T. b. rhodesienseSwiss White2.5Not specifiedNot specifiedPutative resistance observed in one isolate
T. evansiSwiss White10Intramuscular (i.m.)Single doseEffective, cleared parasitemia

Table 2: Efficacy of this compound Combination Therapy in Murine Models of Trypanosomiasis

Trypanosome SpeciesMouse StrainCombination Drugs & DosagesAdministration RouteTreatment ScheduleOutcomeReference(s)
T. b. bruceiNot specifiedThis compound (20 mg/kg) + DFMO (2% in drinking water)This compound: Intravenous (i.v.), DFMO: OralThis compound single dose on day 1, DFMO for 14 daysCurative for late-stage infection[2]
T. b. bruceiNot specifiedThis compound (20 mg/kg) + Melarsoprol (0.05 ml topical)This compound: Intraperitoneal (i.p.), Melarsoprol: TopicalSingle doses administered almost simultaneouslyCurative for CNS-trypanosomiasis
T. b. bruceiNot specifiedThis compound (20 mg/kg) + 5-nitroimidazole (L611,744) (80 mg/kg)Not specifiedSingle dose of eachCurative
T. b. rhodesienseNot specifiedThis compound (40 mg/kg daily for up to 8 days) + DFMO (2% in drinking water)This compound: Intravenous (i.v.), DFMO: OralConcurrent administrationWell-tolerated, aimed to determine lack of adverse effects

Experimental Protocols

Protocol 1: General Preparation and Administration of this compound in Mice

This protocol outlines the fundamental steps for preparing and administering this compound to mice for in vivo efficacy studies.

1. Materials:

  • This compound sodium salt (analytical grade)

  • Sterile 0.85% or 0.9% sodium chloride (NaCl) solution (saline)

  • Sterile syringes (1 ml) and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Animal balance

2. This compound Solution Preparation:

  • Calculate the required amount of this compound based on the desired concentration and final volume. A common stock concentration is 4 mg/ml.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder.

  • Dissolve the this compound powder in sterile saline to the desired final concentration (e.g., 4 mg/ml).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light.

3. Animal Dosing:

  • Weigh each mouse accurately immediately before dosing to calculate the precise volume of this compound solution to be administered.

  • The volume of injection should be calculated based on the mouse's body weight and the desired dose (e.g., for a 20 mg/kg dose using a 4 mg/ml solution, a 20 g mouse would receive 0.1 ml).

  • Administer the this compound solution via the desired route (intravenous, intraperitoneal, or intramuscular), adhering to proper animal handling and injection techniques.

Protocol 2: Monitoring Parasitemia using the Herbert and Lumsden Matching Method

This rapid method is widely used to estimate the concentration of trypanosomes in a blood sample.[3][4][5][6]

1. Materials:

  • Microscope slides and coverslips

  • Micropipette and tips (2-20 µl)

  • Microscope with 40x objective

  • Logarithmic charts for matching

2. Procedure:

  • Collect a small drop of blood (approximately 5 µl) from the tail vein of the mouse.

  • Place the blood drop onto a clean microscope slide and cover with a coverslip.

  • Examine the wet blood film under a microscope at 400x magnification.

  • Observe several fields of view and compare the density of trypanosomes to a series of standardized logarithmic charts. These charts depict different parasite concentrations.

  • The parasite count is estimated by "matching" the observed field to the closest corresponding image on the chart. The number of parasites is then expressed as the antilog of the matched logarithmic value, representing the number of parasites per milliliter of blood.

  • Record the parasitemia level for each mouse at predetermined time points (e.g., daily or every other day) post-treatment.

Protocol 3: Assessment of CNS Parasite Load by qPCR

This protocol describes the quantification of parasite burden in the brain tissue of infected mice.

1. Brain Tissue Collection and Homogenization:

  • At the experimental endpoint, euthanize the mouse according to approved institutional guidelines.

  • Perfuse the mouse transcardially with sterile phosphate-buffered saline (PBS) to remove blood from the brain.

  • Aseptically dissect the brain and place it in a pre-weighed sterile tube.

  • Record the weight of the brain tissue.

  • Add an appropriate volume of a suitable lysis buffer (e.g., containing proteinase K) to the tube.

  • Homogenize the brain tissue thoroughly using a mechanical homogenizer until no visible tissue clumps remain.

2. DNA Extraction:

  • Extract total DNA from the brain homogenate using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions for animal tissues.

  • Elute the DNA in a suitable elution buffer.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

3. Quantitative PCR (qPCR):

  • Design or obtain validated qPCR primers and probes specific for a trypanosome gene (e.g., a multi-copy gene like the 18S rRNA gene for higher sensitivity).

  • Prepare a standard curve using known quantities of purified trypanosome genomic DNA.

  • Set up the qPCR reaction with a master mix, primers, probe, and the extracted DNA from the brain samples.

  • Run the qPCR assay using a real-time PCR system.

  • Quantify the parasite load in the brain samples by comparing the Cq (quantification cycle) values to the standard curve. Results can be expressed as the number of parasites per milligram of brain tissue.

Mandatory Visualizations

Signaling Pathways

Suramin_Mechanism_of_Action cluster_uptake Cellular Uptake cluster_targets Intracellular Targets and Effects LDL Low-Density Lipoprotein (LDL) Endocytosis Receptor-Mediated Endocytosis LDL->Endocytosis ISG75 Invariant Surface Glycoprotein 75 (ISG75) ISG75->Endocytosis Suramin_int Intracellular this compound Endocytosis->Suramin_int Internalization Suramin_ext Extracellular this compound Suramin_ext->LDL Binds to Suramin_ext->ISG75 Binds to Glycolysis Glycolysis Suramin_int->Glycolysis Inhibits (e.g., glycerol-3-phosphate oxidase) Cytokinesis Cytokinesis Suramin_int->Cytokinesis Inhibits RuvBL1 RuvB-like 1 DNA Helicase Suramin_int->RuvBL1 Inhibits Purinergic_receptors Purinergic Receptors (e.g., P2) Suramin_int->Purinergic_receptors Blocks Growth_factors Growth Factor Signaling Suramin_int->Growth_factors Inhibits ATP_prod ATP Production Glycolysis->ATP_prod Cell_death Parasite Death ATP_prod->Cell_death Depletion leads to Cytokinesis->Cell_death Inhibition leads to RuvBL1->Cell_death Inhibition leads to

Caption: Mechanism of action of this compound against trypanosomes.

Experimental Workflows

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Infection Infect Mice with Trypanosoma Species Group_assignment Randomly Assign Mice to Treatment and Control Groups Infection->Group_assignment Drug_prep Prepare this compound Solution Group_assignment->Drug_prep Administration Administer this compound (and/or combination drug) according to schedule Drug_prep->Administration Parasitemia Monitor Parasitemia (e.g., Herbert & Lumsden Method) Administration->Parasitemia CNS_load Assess CNS Parasite Load (at endpoint via qPCR) Administration->CNS_load Endpoint Survival Monitor Survival Administration->Survival Data_analysis Analyze Data (Parasitemia levels, survival curves) Parasitemia->Data_analysis CNS_load->Data_analysis Survival->Data_analysis

Caption: General workflow for in vivo this compound efficacy studies.

Logical Relationships

Logical_Relationship cluster_factors Factors Influencing Treatment Outcome cluster_outcomes Experimental Readouts Dosage This compound Dosage Cure_rate Cure Rate / Relapse Dosage->Cure_rate Parasitemia_reduction Reduction in Parasitemia Dosage->Parasitemia_reduction Timing Timing of Treatment Initiation (Early vs. Late Stage) Timing->Cure_rate CNS_clearance Clearance of CNS Parasites Timing->CNS_clearance Combination Combination Therapy Combination->Cure_rate Combination->CNS_clearance Parasite_strain Trypanosome Species/Strain Parasite_strain->Cure_rate Survival_increase Increased Survival Time

Caption: Factors influencing this compound treatment outcomes.

References

Suramin: A Versatile Tool for P2 Receptor Antagonism in Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin is a polysulfonated naphthylurea that has been used for decades as an antiparasitic agent.[1][2] In the realm of pharmacological research, it has gained significant attention as a broad-spectrum antagonist of P2 purinergic receptors, which are cell surface receptors for extracellular nucleotides like ATP and ADP.[2][3] These receptors are subdivided into two main families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs).[1][4] P2 receptors are implicated in a vast array of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation, making them attractive targets for drug development.

This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate P2 receptor signaling. It is intended for researchers, scientists, and drug development professionals working in academia and industry.

Mechanism of Action

This compound's antagonistic action at P2 receptors is primarily non-selective, meaning it can inhibit multiple subtypes of both P2X and P2Y receptors.[1][4][5] Its mechanism is thought to involve direct, competitive binding to the receptor, thereby preventing the binding of endogenous agonists like ATP.[6] Additionally, this compound can interfere with the coupling of G proteins to P2Y receptors.[6][7] It is important to note that the potency of this compound varies across different P2 receptor subtypes.

Data Presentation: Quantitative Inhibition Data for this compound

The following tables summarize the reported inhibitory constants (IC50, Ki, and pA2) of this compound for various human and rat P2 receptor subtypes. This data is crucial for designing experiments and interpreting results.

Table 1: Inhibitory Potency of this compound on P2X Receptors

Receptor SubtypeSpeciesAssay TypeParameterValue (µM)Reference(s)
P2X1HumanElectrophysiologyIC501[8]
P2X1RatElectrophysiologypIC506.0[3]
P2X2RatElectrophysiology-Inactive (>100)[1]
P2X3HumanElectrophysiologyIC5028.9[4]
P2X3RatElectrophysiologyIC50>100[9]
P2X2/3HumanElectrophysiologyIC50>100[4]

Table 2: Inhibitory Potency of this compound on P2Y Receptors

Receptor SubtypeSpeciesAssay TypeParameterValue (µM)Reference(s)
P2Y1HumanInositol Phosphate AssaypKi5.77[10]
P2Y2HumanInositol Phosphate AssaypA24.32[10]
P2Y11HumancAMP AssayKi0.82[10]
P2Y12Human---[9]

Experimental Protocols

Preparation of this compound Stock Solutions

For In Vitro Experiments (e.g., Cell Culture):

  • Weighing: Accurately weigh out the desired amount of this compound sodium salt powder.

  • Dissolving: Dissolve the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 10 mM or 100 mM). Gentle warming or vortexing can aid dissolution.[11][12]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, a solution can be stored at 4°C for up to a week.

For In Vivo Experiments (e.g., Animal Studies):

  • Vehicle Selection: Choose a sterile, biocompatible vehicle for injection, such as sterile saline (0.9% NaCl).

  • Dissolving: Dissolve the required amount of this compound in the chosen vehicle to achieve the desired final concentration for injection.

  • Sterility: Ensure all preparation steps are conducted under aseptic conditions to prevent contamination. The final solution should be sterile and pyrogen-free.

  • Storage: Freshly prepare the injection solution before each experiment. If temporary storage is necessary, keep the solution at 4°C and protect it from light.

In Vitro Experiment: Inhibition of ATP-induced Calcium Mobilization in Cultured Cells

This protocol describes how to use this compound to block P2Y receptor-mediated intracellular calcium release in response to ATP stimulation, as measured by a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cultured cells expressing the P2Y receptor of interest

  • Cell culture medium

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • ATP stock solution

  • This compound stock solution

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • This compound Pre-incubation:

    • Prepare different concentrations of this compound in HBSS from the stock solution.

    • Add the this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (HBSS without this compound).

  • Calcium Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at emission wavelength ~510 nm with alternating excitation wavelengths of ~340 nm and ~380 nm.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a solution of ATP (at a concentration known to elicit a response, e.g., EC80) into the wells and immediately begin recording the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Compare the ATP-induced calcium response in the presence and absence of different concentrations of this compound to determine the inhibitory effect.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Experiment: Antagonism of P2 Receptor-Mediated Effects in a Mouse Model

This protocol provides a general framework for administering this compound to mice to investigate its effects on P2 receptor-mediated physiological or behavioral responses. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice (strain and sex appropriate for the research question)

  • This compound solution for injection (prepared as described above)

  • Vehicle control solution (e.g., sterile saline)

  • Appropriate equipment for the chosen route of administration (e.g., syringes, needles for intraperitoneal injection)

  • Method for assessing the P2 receptor-mediated response of interest (e.g., behavioral assay, physiological measurement)

Procedure:

  • Animal Acclimation: Allow the mice to acclimate to the housing and experimental conditions for a sufficient period before the experiment.

  • Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, different doses of this compound).

  • This compound Administration:

    • Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal, intravenous). The dosage and timing of administration will depend on the specific research question and the pharmacokinetic properties of this compound. A common starting dose for in vivo studies is in the range of 10-100 mg/kg.[13]

  • Agonist Challenge (Optional): At a predetermined time after this compound administration, challenge the mice with a P2 receptor agonist to elicit the response of interest.

  • Response Measurement: Assess the physiological or behavioral response at the appropriate time points. This could involve, for example, measuring inflammatory markers, assessing nociception, or recording neuronal activity.

  • Data Analysis: Compare the responses between the this compound-treated and vehicle-treated groups to determine the antagonistic effect of this compound. Statistical analysis should be performed to assess the significance of the observed differences.

Mandatory Visualizations

Signaling Pathways

P2Y_Signaling

P2X_Signaling

Experimental Workflow

Calcium_Assay_Workflow

Off-Target Effects and Considerations

While this compound is a valuable tool, its lack of specificity necessitates careful experimental design and interpretation of results. Researchers should be aware of its potential off-target effects, which include:

  • Antagonism of other receptors: this compound has been shown to antagonize other receptors, including some subtypes of NMDA receptors and vasoactive intestinal peptide (VIP) receptors.[14]

  • Inhibition of enzymes: It can inhibit various enzymes, including reverse transcriptase and enzymes involved in glycolysis.[1]

  • Interaction with growth factors: this compound can bind to and inhibit the activity of several growth factors.

To mitigate the impact of off-target effects, researchers should:

  • Use the lowest effective concentration of this compound.

  • Include appropriate controls, such as using other, more selective P2 receptor antagonists when available.

  • Confirm findings using alternative methods, such as genetic knockdown (siRNA) of the target receptor.

Conclusion

This compound remains a widely used and valuable pharmacological tool for the initial characterization of P2 receptor-mediated signaling pathways. Its broad-spectrum antagonism allows for the general assessment of P2 receptor involvement in a biological process. However, its non-selective nature and potential for off-target effects require careful consideration in experimental design and data interpretation. By following detailed protocols and being mindful of its limitations, researchers can effectively leverage this compound to advance our understanding of purinergic signaling in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Suramin Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Suramin toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in cell culture?

This compound exerts its cytotoxic effects through multiple mechanisms, making it a pleiotropic agent. Key mechanisms include:

  • Inhibition of Growth Factor Signaling: this compound is a polyanionic compound known to inhibit the binding of various growth factors to their cell surface receptors, thereby disrupting downstream signaling pathways crucial for cell proliferation and survival.[1]

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) through the intrinsic pathway, which involves the activation of caspase-9.[2]

  • Mitochondrial Dysfunction: The drug can lead to a decrease in cellular ATP levels and perturb the mitochondrial membrane potential, indicating an impact on mitochondrial energy production.

  • Induction of Lysosomal Storage Disorder: In some cell types, such as dorsal root ganglion neurons, this compound can cause an accumulation of GM1 ganglioside, leading to a condition resembling a lysosomal storage disease.[3][4]

  • Enzyme Inhibition: this compound is known to inhibit a wide range of enzymes in various cellular compartments, including DNA topoisomerase II.

Q2: At what concentration does this compound typically become toxic to cells?

The cytotoxic concentration of this compound varies significantly depending on the cell line, the duration of exposure, and the concentration of serum in the culture medium.[5] The 50% inhibitory concentration (IC50) can range from micromolar to millimolar levels.

Q3: How does serum concentration in the culture medium affect this compound toxicity?

Serum proteins, particularly albumin, can bind to this compound, reducing its free and biologically active concentration in the culture medium.[6][7] Consequently, higher serum concentrations generally lead to a decrease in this compound's apparent cytotoxicity, requiring higher total concentrations to achieve the same effect.[5] Conversely, reducing the serum concentration will increase the cytotoxic potency of this compound.[5]

Q4: Is this compound toxicity reversible?

In some cases, the growth-inhibitory effects of this compound can be reversible. For primary epithelial cell cultures, inhibition was reversible by replacing the this compound-containing medium with fresh medium, up to a certain exposure time. However, prolonged exposure to high concentrations can lead to irreversible cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and provides potential solutions.

Problem Possible Cause Suggested Solution
Unexpectedly high cell death at desired experimental concentration. Cell line is highly sensitive to this compound.Perform a dose-response experiment to determine the optimal non-toxic or desired inhibitory concentration for your specific cell line and experimental duration.
Low serum concentration in the culture medium.Increase the serum concentration (e.g., from 5% to 10% FBS) to reduce the free this compound concentration. Be aware that this may also affect the intended biological activity of this compound.
Difficulty in detaching adherent cells after this compound treatment. This compound can interfere with cell adhesion. In some instances, it has been observed to cause tight adhesion of cells to culture surfaces.[8]Use a cell scraper for detachment if standard enzymatic methods (e.g., trypsinization) are ineffective. Consider using alternative cell detachment solutions.
This compound may interact with extracellular matrix coatings.If using coated plates (e.g., collagen, laminin), be aware that this compound might interact with these coatings, affecting cell adhesion.[9]
Inconsistent results between experiments. Variability in this compound stock solution.Prepare fresh this compound stock solutions regularly and store them appropriately. Filter-sterilize the stock solution before use.
Fluctuation in serum batch quality.Use the same batch of serum for a set of related experiments to minimize variability.
Cell passage number.Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culturing.
Suspected neurotoxicity in neuronal cell cultures. This compound is known to be neurotoxic, potentially through mechanisms involving calcium influx.[9]Consider co-treatment with a voltage-gated calcium channel (VGCC) inhibitor, such as nimodipine, which has been shown to partially improve cell viability in dorsal root ganglion neurons exposed to this compound.[9] However, this should be tested for its impact on your experimental outcomes.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) of this compound in various cell lines as reported in the literature. It is important to note that these values are highly dependent on the experimental conditions, particularly the serum concentration and exposure time.

Cell LineAssaySerum ConcentrationExposure TimeIC50 / CC50 (µM)Reference
Human Lung Cancer Cell LinesMTT10% FCSNot Specified130 - 3715[10]
NCI-N417 (Small Cell Lung Cancer)MTT2% FCSNot Specified18-fold lower than with 10% FCS[10]
NCI-N417 (Small Cell Lung Cancer)MTTHITES (serum-free)Not Specified3.3-fold lower than with 10% FCS[10]
Prostate Primary Epithelial CellsProliferation AssaySerum-freeNot Specified50 - 100[11]
PC-3 (Prostate Cancer)Proliferation AssaySerum-containingNot SpecifiedComparable to primary cells[11]
DU 145 (Prostate Cancer)Proliferation AssaySerum-containingNot SpecifiedComparable to primary cells[11]
Dorsal Root Ganglion NeuronsCell ViabilityNot Specified22-24 hours283[9][12]
HepG2 (Hepatocellular Carcinoma)MTT/LDHNot SpecifiedNot SpecifiedLD50: 45.04[2]
Transitional Carcinoma Cell LinesProliferation AssayNot Specified5-9 days250-400 µg/ml[9]
Vero E6CPE ReductionNot Specified72 hoursEC50: 20, CC50: >5000[13][14]
Calu-3MTSNot SpecifiedNot SpecifiedCC50: >500[13]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][15]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. Use a reference wavelength of >650 nm if available.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium as an indicator of cytotoxicity.[4][11][13][16][17]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Plate cells in a 96-well plate and treat with this compound as described for the MTT assay. Include control wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with a lysis buffer provided in the kit (maximum LDH release)

    • Medium only (background)

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the LDH release in treated samples to the spontaneous and maximum release controls.

Caspase-3/7 Activity Assay for Apoptosis

This fluorometric assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[3][18][19][20][21]

Materials:

  • Commercially available caspase-3/7 activity assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • Lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound to induce apoptosis. Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • After treatment, lyse the cells by adding the lysis buffer provided in the kit and incubate as recommended.

  • Prepare the caspase reaction buffer containing the fluorogenic substrate (e.g., DEVD-AMC).

  • Add the reaction buffer to each well of the cell lysate.

  • Incubate the plate at room temperature, protected from light, for the time specified in the protocol (e.g., 1-2 hours).

  • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.

  • The increase in fluorescence intensity is proportional to the caspase-3/7 activity in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Suramin_Toxicity_Pathway cluster_0 This compound's Multifaceted Toxicity cluster_1 Cell Surface Interactions cluster_2 Intracellular Targets This compound This compound GF_Receptor Growth Factor Receptor This compound->GF_Receptor Inhibition Mitochondria Mitochondria This compound->Mitochondria Disruption Lysosome Lysosome This compound->Lysosome GM1 Ganglioside Accumulation Proliferation Proliferation GF_Receptor->Proliferation Stimulation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Apoptosis Apoptosis Caspase9->Apoptosis Activation

Caption: this compound's mechanisms of toxicity in cell culture.

Troubleshooting_Workflow Start Experiment Start: Treat cells with this compound Observe_Toxicity Observe unexpected high toxicity? Start->Observe_Toxicity Check_Concentration Verify this compound concentration Observe_Toxicity->Check_Concentration Yes Proceed Proceed with optimized conditions Observe_Toxicity->Proceed No Check_Serum Check serum concentration in media Check_Concentration->Check_Serum Optimize_Dose Perform dose-response experiment Check_Serum->Optimize_Dose Adjust_Serum Adjust serum concentration Optimize_Dose->Adjust_Serum Adjust_Serum->Proceed

Caption: Troubleshooting workflow for high this compound toxicity.

Mitigation_Strategies cluster_mitigation Potential Mitigation Strategies Suramin_Toxicity High this compound Toxicity Reduce_Concentration Reduce this compound Concentration Suramin_Toxicity->Reduce_Concentration Increase_Serum Increase Serum (e.g., FBS) Suramin_Toxicity->Increase_Serum Add_Inhibitor Co-administer VGCC Inhibitor (e.g., Nimodipine) Suramin_Toxicity->Add_Inhibitor Remove_this compound Wash out this compound and replace with fresh media Suramin_Toxicity->Remove_this compound Reduced_Toxicity Reduced Cell Toxicity Reduce_Concentration->Reduced_Toxicity Increase_Serum->Reduced_Toxicity Add_Inhibitor->Reduced_Toxicity Remove_this compound->Reduced_Toxicity

Caption: Logical relationships of this compound toxicity mitigation.

References

Technical Support Center: Managing Side Effects of Suramin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for managing the side effects of Suramin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting side effects of this compound in animal studies?

A1: The most frequently observed dose-limiting side effects of this compound in animal models include neurotoxicity, adrenal insufficiency, nephrotoxicity, and coagulopathy.[1] These toxicities are generally dose-dependent.

Q2: How can I monitor for the onset of neurotoxicity in my animal model?

A2: Regular behavioral and neurological assessments are crucial. Monitor for signs of peripheral neuropathy such as changes in gait, reduced grip strength, and altered sensory responses (e.g., to thermal or mechanical stimuli).[1] Electrophysiological measurements, such as nerve conduction velocity and sensory or compound muscle action potentials, can provide quantitative data on nerve function.[2][3]

Q3: What are the signs of this compound-induced adrenal insufficiency in animals?

A3: Animals may exhibit lethargy, weight loss, and electrolyte imbalances.[1] Biochemical monitoring should include plasma ACTH, plasma renin activity (PRA), and serum cortisol levels.[4][5] A decreased cortisol response to ACTH stimulation is a key indicator of adrenal dysfunction.[4][5]

Q4: How can I assess for nephrotoxicity during my study?

A4: Monitor renal function through regular urinalysis, looking for proteinuria, and measurement of serum creatinine and blood urea nitrogen (BUN).[6] Emerging biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can provide earlier and more sensitive detection of kidney injury.[7]

Q5: What is the mechanism of this compound-induced coagulopathy?

A5: this compound exerts a direct anticoagulant effect by inhibiting multiple coagulation factors, including factors V, VIII, IX, X, XI, and XII.[8] It can also interfere with the action of thrombin on fibrinogen.[2]

Troubleshooting Guides

Issue 1: Animals are showing signs of peripheral neuropathy (e.g., abnormal gait, weakness).

Possible Cause: this compound-induced neurotoxicity, characterized by axonal degeneration and demyelination.[1][3]

Troubleshooting Steps:

  • Dose Reduction: The first step should be to consider reducing the dose of this compound, as neurotoxicity is dose-dependent.[3]

  • Neuroprotective Co-treatment: Consider the co-administration of a neuroprotective agent. Studies have shown that nimodipine, an L-type voltage-gated calcium channel (VGCC) inhibitor, can partially mitigate this compound-induced neurotoxicity by reducing calcium influx into neurons.[1][5]

  • Supportive Care: Provide supportive care to affected animals, including easily accessible food and water, and soft bedding to prevent injury.

  • Monitor Progression: Continue to monitor neurological signs and consider humane endpoints if severe, irreversible neurotoxicity develops.

Issue 2: Animals exhibit lethargy, weight loss, and electrolyte abnormalities.

Possible Cause: this compound-induced adrenal insufficiency due to direct toxicity to the adrenal cortex.[4][5]

Troubleshooting Steps:

  • Hormone Level Assessment: Measure baseline and ACTH-stimulated cortisol levels, as well as plasma ACTH and PRA.[4][5]

  • Hormone Replacement Therapy: If adrenal insufficiency is confirmed, consider physiologic replacement doses of both glucocorticoids (e.g., hydrocortisone) and mineralocorticoids.[9]

  • Dose Adjustment: Evaluate if the this compound dose can be lowered in future experiments to reduce adrenal toxicity.

  • Histopathological Confirmation: At the end of the study, perform histopathological examination of the adrenal glands to confirm toxicity, which may show disruption of the cortical architecture and inflammatory infiltrates.[4][5]

Issue 3: Increased proteinuria and elevated serum creatinine are observed.

Possible Cause: this compound-induced nephrotoxicity.

Troubleshooting Steps:

  • Dose Evaluation: Higher doses of this compound are associated with a greater risk of renal complications.[10] Review your dosing regimen and consider reductions.

  • Hydration: Ensure adequate hydration of the animals, as this can help support renal function.

  • Consider Renoprotective Agents: Research suggests that P2 receptor antagonists may have a protective effect against certain types of kidney injury and could be explored as a co-treatment strategy.

  • Advanced Monitoring: Utilize sensitive biomarkers like urinary KIM-1 and NGAL for early detection of kidney damage, allowing for earlier intervention.[7]

Issue 4: Animals show signs of abnormal bleeding or coagulation tests are prolonged.

Possible Cause: this compound-induced coagulopathy due to inhibition of coagulation factors.[8]

Troubleshooting Steps:

  • Coagulation Profile Monitoring: Regularly monitor coagulation parameters such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT).

  • Dose Adjustment: As with other toxicities, reducing the this compound dose may lessen the anticoagulant effect.

  • Management of Bleeding: In case of active bleeding, supportive care is critical. Depending on the severity, administration of fresh frozen plasma may be necessary to replenish coagulation factors.

  • Avoid Concurrent Anticoagulants: Do not administer other anticoagulant or antiplatelet agents to animals receiving this compound unless it is a specific requirement of the study design, and then proceed with extreme caution.

Data Presentation

Table 1: Dose-Dependent Neurotoxicity of this compound in Rats

Dosage RegimenObservation PeriodKey FindingsReference
500 mg/kg (single high dose)2 weeksDevelopment of neuropathy, significant decrease in digital sensory and compound muscle action potentials. Evidence of axonal degeneration and atrophy.[2][3]
50 mg/kg (weekly low dose)2 monthsMore severe effects on distal sensory and motor responses. Axonal degeneration observed in most animals.[2][3]

Table 2: Effects of this compound on Adrenal Function in Cynomolgus Monkeys

TreatmentDurationPlasma ACTHPlasma Renin Activity (PRA)Serum Cortisol Response to ACTHReference
800 mg/m² this compound (weekly)5 weeksProgressive elevation (P < 0.05)Progressive elevation (P < 0.02)Decreased (P < 0.05)[4][5][11][12]
Saline (control)5 weeksNo significant changeNo significant changeNo significant change[4][5][11][12]

Table 3: this compound's Inhibitory Effect on Coagulation Factors (in vitro)

Coagulation FactorEffect of this compoundReversibilityReference
Factor VInhibitedVirtually irreversible[8]
Factors VIII, IX, X, XI, XIIInhibitedReadily reversed by dilution[8]
Thrombin, Prothrombin, Factor VIIUnaffectedN/A[8]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Neurotoxicity and a Potential Mitigation Strategy in Mice

  • Animal Model: Adult C57Bl/6 mice.

  • Induction of Neuropathy: Administer a single intraperitoneal injection of this compound at a dose of 250 mg/kg body weight.[1]

  • Neuroprotective Agent: For the treatment group, co-administer nimodipine, an L-type voltage-gated calcium channel inhibitor.[1]

  • Behavioral Testing:

    • Mechanical Sensitivity: Use the von Frey test to assess mechanical withdrawal thresholds on days 3, 8, and 13 post-injection.[4]

    • Motor Function: Evaluate locomotor function using a rotarod test at the same time points.[4]

  • Electrophysiology: On days 0, 8, and 13, measure sensory nerve action potential amplitude and nerve conduction velocity to quantify nerve function.[1]

  • Cell Viability Assay (in vitro):

    • Culture dorsal root ganglia neurons (DRGNs).

    • Treat with increasing concentrations of this compound (e.g., 10-10,000 µM) for 24 hours to determine the IC50.[4]

    • Co-incubate DRGNs with this compound and nimodipine to assess for improved cell viability.[1][5]

Protocol 2: Monitoring Adrenal Function in Primates During this compound Treatment

  • Animal Model: Cynomolgus monkeys.

  • This compound Administration: Administer this compound intramuscularly at a dose of 800 mg/m² once a week for 5 weeks.[4][5]

  • Blood Sampling: Collect blood samples weekly for the duration of the study.

  • Biochemical Analysis:

    • Measure plasma ACTH and plasma renin activity (PRA).

    • Perform an ACTH stimulation test by administering synthetic ACTH and measuring serum cortisol response at baseline and 30 minutes post-administration.[4][5]

Mandatory Visualization

Suramin_Neurotoxicity_Pathway This compound This compound VGCC Voltage-Gated Calcium Channels (VGCC) This compound->VGCC Activates Ca_influx Increased Intracellular Ca²⁺ Influx VGCC->Ca_influx Neurotoxicity Neurotoxicity (Axonal Degeneration, Cell Death) Ca_influx->Neurotoxicity Nimodipine Nimodipine Nimodipine->VGCC Inhibits

Caption: this compound-induced neurotoxicity signaling pathway and the inhibitory action of nimodipine.

Suramin_Side_Effect_Management_Workflow cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting Behavioral Behavioral Assessment (Gait, Grip Strength) Observe_SE Observe Side Effects Behavioral->Observe_SE Biochemical Biochemical Analysis (Cortisol, Creatinine, Coagulation) Biochemical->Observe_SE Electrophysiology Electrophysiology (NCV, SNAP) Electrophysiology->Observe_SE Dose_Reduction Dose Reduction Start Initiate this compound Treatment Dose_Reduction->Start Co_treatment Neuro/Renoprotective Co-treatment Co_treatment->Start Supportive_Care Supportive Care (Hydration, Hormone Replacement) Supportive_Care->Start Start->Behavioral Start->Biochemical Start->Electrophysiology No_SE Continue Monitoring Observe_SE->No_SE No Implement_TS Implement Troubleshooting Observe_SE->Implement_TS Yes No_SE->Observe_SE Implement_TS->Dose_Reduction Implement_TS->Co_treatment Implement_TS->Supportive_Care

References

Suramin Stability and Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Suramin. Find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

This compound in its solid, powdered form is generally stable. For long-term storage, it is recommended to keep it at -20°C, which can ensure stability for up to 3 years[1]. Some suppliers indicate that the solid powder is stable for at least 4 years when stored at room temperature[2]. Always refer to the Certificate of Analysis (COA) provided by your supplier for specific recommendations.

Q2: What is the best solvent for reconstituting this compound?

The choice of solvent depends on your experimental needs.

  • Water: this compound sodium salt is soluble in water, with reported solubilities of approximately 10 mg/mL to 50 mg/mL[2].

  • DMSO: this compound is also soluble in DMSO, with concentrations of 100 mg/mL being achievable[1].

  • Physiological Saline: The compound is soluble in physiological saline.

For cell culture experiments, reconstituting in a sterile, aqueous buffer or DMSO is common. Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells.

Q3: How stable are aqueous solutions of this compound? Can I store them?

Aqueous solutions of this compound have limited stability and it is highly recommended to prepare them fresh for immediate use. Storing aqueous solutions for more than one day is not advised[2]. One study on the stability in aqueous solution found that after 42 days at 37°C, approximately 2% of the this compound was hydrolyzed[3]. However, for short-term use, this compound at 1 mg/mL in common infusion fluids like 0.9% NaCl, 5% dextrose, and lactated Ringer's injection is stable for at least seven days when stored at 4°C in the dark or at 22°C (room temperature) protected from light[4].

Q4: I prepared a stock solution in DMSO. How should I store it?

DMSO stock solutions are more stable than aqueous solutions when stored properly. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

  • -80°C: Stable for up to 1 year[1].

  • -20°C: Stable for up to 1 month[1].

Q5: What are the signs of this compound degradation?

Visual signs of degradation can include a change in the color or clarity of a solution. Pure this compound should yield a clear, faint yellow solution in water. Some batches may contain impurities that appear brown when dissolved[5]. The primary chemical degradation product in aqueous solutions is the amine precursor, which can be detected by analytical methods like HPLC[3].

Q6: What factors can affect the stability of this compound?

Several factors can influence this compound's stability:

  • Temperature: Higher temperatures accelerate degradation. An accelerated stability study showed that at 90°C in 0.9% NaCl, this compound has a half-life of about 5.5 hours[4].

  • Light: Solutions should be protected from light[4].

  • pH: this compound's susceptibility to hydrolysis can be influenced by pH.

  • Incompatible Materials: Avoid strong acids, alkalis, and strong oxidizing or reducing agents[6].

Troubleshooting Guide

Issue: My experiments using this compound are showing inconsistent or unexpected results.

This could be related to the stability and handling of your this compound solution. Follow this troubleshooting workflow to diagnose the problem.

G start Inconsistent Experimental Results check_prep How was the this compound solution prepared and stored? start->check_prep fresh Prepared fresh in aqueous buffer? check_prep->fresh Aqueous dmso Prepared from DMSO stock? check_prep->dmso DMSO fresh->dmso No, prepared fresh old_aq Aqueous solution was stored >24h fresh->old_aq Yes dmso_storage How was DMSO stock stored? dmso->dmso_storage degradation_likely High probability of degradation. Prepare fresh solution for each experiment. old_aq->degradation_likely improper_storage Stored at -20°C >1 month or at 4°C? dmso_storage->improper_storage Improperly proper_storage Stored at -80°C in aliquots? dmso_storage->proper_storage Properly ft_cycles Subjected to multiple freeze-thaw cycles? aliquot_issue Make new aliquots from a fresh DMSO stock. Avoid repeated freeze-thaw cycles. ft_cycles->aliquot_issue Yes check_powder Powder may be compromised. Check expiration date and storage conditions. Consider analytical validation (e.g., HPLC). ft_cycles->check_powder No improper_storage->degradation_likely proper_storage->ft_cycles G This compound This compound Molecule (Polysulfonated Naphthylurea) Hydrolysis Hydrolysis (e.g., via heat, pH extremes) This compound->Hydrolysis AminePrecursor Amine Precursor 2 (Primary Degradation Product) Hydrolysis->AminePrecursor Other Other Fragments Hydrolysis->Other

References

Suramin Technical Support Center: Optimizing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing suramin concentration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multifaceted molecule that primarily acts as an inhibitor of purinergic signaling pathways by blocking P2 receptors.[1] It also interferes with a wide range of other biological processes by inhibiting various enzymes, such as reverse transcriptase and topoisomerase II, and by preventing the binding of growth factors like Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF) to their receptors.[2][3]

Q2: What is a typical therapeutic concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound varies significantly depending on the cell type and the intended therapeutic effect. For anti-cancer applications, IC50 values (the concentration that inhibits 50% of cell growth) can range from approximately 130 µM to over 3000 µM in human lung cancer cell lines when cultured in media containing 10% fetal calf serum (FCS).[4] In antiviral studies against SARS-CoV-2, an EC50 of around 20 µM has been reported.[5] For anti-proliferative effects in urothelial carcinoma cells, concentrations that inhibit growth factor binding are in the range of 100-300 µM.[6] It is crucial to determine the optimal concentration for each specific experimental system empirically.

Q3: Why am I observing increased cell proliferation at low concentrations of this compound?

A3: This is a known paradoxical effect of this compound. At low concentrations (e.g., 50-125 µg/ml), this compound can stimulate the growth of certain cell lines, including some human glioma and lung cancer cells.[4][7] This stimulatory effect may be due to the activation of specific signaling pathways, such as the MAP kinase pathway, or interaction with receptors like the Epidermal Growth Factor Receptor (EGFR).[7][8]

Q4: How does the presence of serum in my culture medium affect this compound's activity?

A4: this compound is known to bind extensively to proteins, particularly albumin.[9] This protein binding reduces the concentration of free, biologically active this compound in the culture medium. Consequently, higher concentrations of this compound are often required to achieve the desired effect in the presence of high serum concentrations.[4][9] It is recommended to perform concentration-response experiments under consistent and well-defined serum conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments High protein binding of this compound to serum in the culture medium is altering its effective concentration.Standardize the serum concentration across all experiments. Consider using low-serum or serum-free media if compatible with your cell line, and re-optimize the this compound concentration accordingly.[4][9]
Unexpected cell growth at low this compound concentrations Paradoxical growth-stimulatory effect of this compound.Broaden your concentration range in dose-response experiments to identify the inhibitory range. Investigate the activation of pro-proliferative signaling pathways (e.g., MAPK/ERK) at low concentrations.[7][8]
Lower than expected cytotoxicity Insufficient exposure time.This compound's cytotoxic effects can be time-dependent. Consider increasing the incubation time with the drug. For some cell lines, continuous exposure for several days may be necessary.
Discrepancies with previously published data Differences in experimental conditions such as cell density, serum concentration, or the specific cell line passage number.Carefully document and control all experimental parameters. Ensure your cell line has been recently authenticated. Be aware that the IC50 of this compound can be linked to the initial cellular density.
Interference with downstream assays This compound is a known inhibitor of many enzymes and can interfere with various laboratory tests.Be aware of potential interferences. For example, this compound can inhibit coagulation factors and may affect assays measuring total calcium and serum amylase.[1][7] It is advisable to perform control experiments to assess the direct impact of this compound on your specific assay.

Data Summary Tables

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) in 10% FCSReference
Various Lung Cancer LinesLung Cancer130 - 3715[4]
Osteosarcoma (OS2)Osteosarcoma21 µg/mL (~14.6 µM)
Melanoma (CAL 41)Melanoma120 µg/mL (~83.4 µM)
Melanoma (CAL 24)Melanoma1408 µg/mL (~978.8 µM)

Note: Conversion from µg/mL to µM is based on the molecular weight of this compound sodium (1429.2 g/mol ).

Table 2: this compound Concentration Ranges for Different In Vitro Applications

ApplicationCell/SystemEffective Concentration RangeReference
Anti-SARS-CoV-2Vero E6 cellsEC50 ~20 µM[5]
Inhibition of HTLV-I infectionHuman cord blood lymphocytes10 - 100 µg/mL (~7 - 70 µM)[3]
Inhibition of EGF bindingT24 urothelial carcinoma cellsHalf-maximal inhibition ~300 µM[6]
Inhibition of IGF1 bindingT24 & HT1376 urothelial carcinoma cellsHalf-maximal inhibition ~60 µM[6]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the IC50 of this compound in your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium (with a standardized serum concentration)

  • This compound sodium salt (ensure it is of high purity)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., from 1 µM to 2000 µM). It is advisable to use a wide range for the initial experiment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells with fresh medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 2 hours at room temperature in the dark, with occasional shaking, to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the this compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways

Purinergic_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2_Receptor P2 Receptor ATP->P2_Receptor binds & activates This compound This compound This compound->P2_Receptor blocks Downstream_Signaling Downstream Signaling (e.g., Ca2+ influx, MAPK activation) P2_Receptor->Downstream_Signaling initiates

Caption: Inhibition of Purinergic Signaling by this compound.

EGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGF Receptor EGF->EGFR binds & activates This compound This compound This compound->EGFR inhibits binding Proliferation Cell Proliferation EGFR->Proliferation promotes

Caption: this compound's Interference with EGFR Signaling.

Experimental Workflow

Suramin_Optimization_Workflow start Start: Define Experimental Goal (e.g., cytotoxicity, pathway inhibition) lit_review Literature Review: Identify starting concentration range start->lit_review dose_response Initial Dose-Response Experiment (Wide concentration range) lit_review->dose_response analyze_ic50 Analyze Results: Determine IC50 and observe for paradoxical growth stimulation dose_response->analyze_ic50 narrow_range Refined Dose-Response Experiment (Narrower concentration range around IC50) analyze_ic50->narrow_range troubleshoot Troubleshooting: Address unexpected results (e.g., adjust serum concentration) analyze_ic50->troubleshoot Unexpected Results confirm_effect Confirm Therapeutic Effect (e.g., apoptosis assay, western blot for target inhibition) narrow_range->confirm_effect confirm_effect->troubleshoot Effect not Confirmed end End: Optimal this compound Concentration Identified confirm_effect->end troubleshoot->dose_response Re-evaluate

Caption: Workflow for Optimizing this compound Concentration.

References

Navigating the Complexities of Suramin: A Technical Guide to Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Suramin in their experiments, its broad-spectrum activity presents both opportunities and challenges. While a potent inhibitor for various targets, its polypharmacology necessitates careful experimental design and interpretation to mitigate and understand its off-target effects. This guide provides troubleshooting advice and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are not what I expected. What are the most common off-target effects I should be aware of?

A1: this compound is a polyanionic compound known for its "polypharmacology," meaning it interacts with a multitude of molecular targets beyond its intended one.[1] The most well-documented off-target effects include:

  • Inhibition of Growth Factor Signaling: this compound can inhibit the binding of various growth factors to their receptors, including Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-beta (TGF-beta), Fibroblast Growth Factor (FGF), and Insulin-like Growth Factor 1 (IGF-1).[2][3][4][5][6] This can lead to broad anti-proliferative effects unrelated to your primary target.

  • Antagonism of Purinergic Receptors: this compound is a non-selective antagonist of P2X and P2Y purinergic receptors.[7][8][9] If your experimental system involves purinergic signaling, this can be a significant confounding factor.

  • Enzyme Inhibition: It has been shown to inhibit various enzymes, including reverse transcriptase, sirtuins, and DNA polymerases.[6][10][11]

  • Interaction with Various Proteins: Due to its highly charged nature, this compound can bind non-specifically to many proteins, including albumin and glycolytic enzymes.[12][13]

Q2: I am using this compound as a P2X7 receptor antagonist. How can I be sure my observed effects are specific to this receptor?

A2: While this compound does antagonize P2X7 receptors, it does so with relatively low potency (IC50 ~250 µM) compared to other, more selective antagonists.[9] To ensure specificity, consider the following:

  • Use a More Selective Antagonist: Whenever possible, use a more potent and selective P2X7 antagonist, such as Brilliant Blue G (BBG) or A-740003, as a positive control.[14]

  • Dose-Response Curve: Generate a full dose-response curve for this compound. Effects observed only at very high concentrations (>100 µM) are more likely to be off-target.[9]

  • Knockdown/Knockout Models: The most definitive way to confirm specificity is to use a P2X7 receptor knockdown or knockout experimental model. If this compound still produces the same effect in the absence of the receptor, it is an off-target effect.

  • Use this compound Analogs: Some this compound analogs, like NF279, show different potencies for different P2X receptor subtypes and can be used to dissect the involvement of specific receptors.[15]

Q3: What concentration of this compound should I use to minimize off-target effects?

A3: The optimal concentration is highly dependent on your specific target and experimental system. However, a general principle is to use the lowest concentration that elicits the desired effect. Based on published data, concentrations required for significant inhibition of various targets can vary widely. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: Are there any known impurities in this compound preparations that could affect my experiments?

A4: Yes, some commercial preparations of this compound may contain impurities that are brown in color. Pure this compound should be colorless when dissolved in water or saline. It is recommended to use pharmaceutical-grade this compound and to avoid using any preparations that appear discolored.[16]

Troubleshooting Guides

Problem: Unexpected Inhibition of Cell Proliferation

You are studying a specific signaling pathway and observe that this compound inhibits cell proliferation, but you suspect it's not through your pathway of interest.

Possible Cause: Inhibition of growth factor signaling is a major off-target effect of this compound.[2][3][5][6]

Troubleshooting Steps:

  • Assess Growth Factor Dependence: Determine if your cell culture is dependent on serum or specific growth factors that are known targets of this compound (e.g., EGF, PDGF, FGF).

  • Growth Factor Rescue Experiment: Supplement your culture medium with high concentrations of the suspected growth factor(s) that are being inhibited. If the addition of the growth factor rescues the anti-proliferative effect of this compound, it strongly suggests an off-target effect on that growth factor's signaling pathway.

  • Use a More Specific Inhibitor: Compare the effects of this compound with a more specific inhibitor of your target pathway. If the specific inhibitor does not replicate the anti-proliferative effect of this compound, it points to an off-target mechanism.

  • Control with a Structurally Unrelated Inhibitor: Use an inhibitor of your target with a different chemical structure to confirm that the observed phenotype is not an artifact of the chemical class of the compound.

Problem: Inconsistent Results Between Experiments

You are getting variable results with this compound even when using the same concentration and cell line.

Possible Cause: this compound is a slowly-equilibrating antagonist, and incubation time can significantly impact its effectiveness.[17]

Troubleshooting Steps:

  • Standardize Incubation Time: Ensure that the incubation time with this compound is consistent across all experiments. For some receptors, equilibrium may take several hours to achieve.[17]

  • Optimize Incubation Time: Perform a time-course experiment to determine the minimum incubation time required to achieve a stable, maximal effect.

  • Check this compound Solution Stability: Prepare fresh solutions of this compound for each experiment. While generally stable, prolonged storage in solution, especially at room temperature, could lead to degradation.

  • Verify Cell Passage Number and Health: Changes in cell characteristics with increasing passage number can alter their response to treatment. Ensure you are using cells within a consistent and low passage number range and that they are healthy before treatment.

Data Presentation

Table 1: Inhibitory Concentrations (IC50/Ki) of this compound for Various Off-Target Proteins

Target ClassSpecific TargetCell Line/SystemInhibitory ConcentrationReference
Growth Factor Receptors EGF Receptor BindingT24 and HT1376 cells~100-300 µM (Half-maximal)[4]
IGF-1 Receptor BindingT24 and HT1376 cells~60 µM (Half-maximal)[4]
IGF-1 BindingHuman Breast Cancer Cells40-50% inhibition at 100 µg/ml[18]
Purinergic Receptors P2X1 ReceptorHuman (expressed in Xenopus oocytes)IC50 = 0.05 µM (for NF279, a this compound analog)[15]
P2X7 ReceptorHuman (expressed in Xenopus oocytes)IC50 = 2.8 µM (for NF279, a this compound analog)[15]
P2X7 ReceptorRat Parotid Acinar CellsIC50 ~ 250 µM[9]
P2X ReceptorsGeneralLow affinity (Ki > 10 µM)[14]
Other Proteins TRIM21 PRYSPRY domainHumanKd ~ 8 µM[13]
Mcm10HumanFP Ki = 170 nM (for NF157, a this compound analog)[19]

Experimental Protocols

Protocol 1: Growth Factor Rescue Experiment

Objective: To determine if the observed effect of this compound is due to the inhibition of a specific growth factor signaling pathway.

Methodology:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): If the experiment allows, serum-starve the cells for 4-24 hours to reduce the background from serum-derived growth factors.

  • Treatment:

    • Control Group: Treat cells with vehicle control.

    • This compound Group: Treat cells with the experimental concentration of this compound.

    • Growth Factor Group: Treat cells with a specific growth factor (e.g., EGF, PDGF) at a concentration known to elicit a response.

    • Rescue Group: Co-treat cells with this compound and a high concentration of the specific growth factor.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay: Perform the relevant assay to measure the outcome of interest (e.g., cell proliferation assay, Western blot for downstream signaling proteins).

  • Analysis: Compare the results between the groups. A reversal of the this compound effect in the Rescue Group indicates an off-target effect on that growth factor pathway.

Visualizations

Suramin_Off_Target_Growth_Factor This compound This compound GFR Growth Factor Receptor This compound->GFR Inhibits Binding GF Growth Factor (EGF, PDGF, FGF, etc.) GF->GFR Binds Signaling Downstream Signaling Cascade GFR->Signaling Activates Proliferation Cell Proliferation Signaling->Proliferation Promotes

Caption: this compound's off-target inhibition of growth factor signaling.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_GF Is the effect related to growth factor inhibition? Start->Check_GF Rescue_Exp Perform Growth Factor Rescue Experiment Check_GF->Rescue_Exp Yes Check_P2R Is the effect related to purinergic receptor antagonism? Check_GF->Check_P2R No Rescue_Exp->Check_P2R No Rescue Off_Target Conclusion: Likely Off-Target Effect Rescue_Exp->Off_Target Rescue Observed Specific_Antagonist Use a More Selective P2 Receptor Antagonist Check_P2R->Specific_Antagonist Yes Dose_Response Perform Dose-Response and Time-Course Studies Check_P2R->Dose_Response No Confirm_Specificity Confirm with Knockdown/ Knockout or Orthogonal Compound Specific_Antagonist->Confirm_Specificity Dose_Response->Confirm_Specificity Confirm_Specificity->Off_Target Specificity Not Confirmed On_Target Conclusion: Likely On-Target Effect Confirm_Specificity->On_Target Specificity Confirmed

Caption: Workflow for troubleshooting unexpected results with this compound.

Purinergic_Signaling_Inhibition ATP Extracellular ATP P2R P2X / P2Y Receptors ATP->P2R Activates Cellular_Response Cellular Response (e.g., Ion Flux, Proliferation) P2R->Cellular_Response Initiates This compound This compound This compound->P2R Antagonizes

Caption: this compound as a non-selective antagonist of purinergic receptors.

References

Technical Support Center: Managing Suramin-Induced Nephrotoxicity in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Suramin in in vivo experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate and manage the potential nephrotoxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of this compound-induced nephrotoxicity?

A1: this compound is known to accumulate in the kidneys, which can lead to renal injury, particularly at higher doses.[1] The primary mechanism involves damage to the renal proximal tubular epithelial cells. Histopathological examinations have revealed degenerative changes, cytoplasmic vacuolation in non-cystic renal tubules, and epithelial cell vacuolation, indicative of phospholipidosis.[2] While lower doses of this compound may be well-tolerated and even show renoprotective effects in certain disease models, higher doses, such as those used in some cancer trials, are associated with a risk of nephrotoxicity.[1][3]

Q2: What are the early indicators of this compound-induced kidney injury in my animal model?

A2: Early detection of this compound-induced nephrotoxicity is crucial. Beyond traditional markers like Blood Urea Nitrogen (BUN) and serum creatinine, which may only become elevated after significant renal damage, more sensitive biomarkers are recommended for monitoring. Key early indicators include:

  • Urinary Kidney Injury Molecule-1 (KIM-1): A specific biomarker for renal proximal tubule injury.[2]

  • Urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another sensitive marker for acute kidney injury.[2]

  • Plasma Cystatin C: Can be a more sensitive indicator of changes in the glomerular filtration rate than serum creatinine.[2]

Monitoring these biomarkers can provide an earlier warning of renal stress or damage, allowing for timely intervention.

Q3: Are there established dose-response relationships for this compound's nephrotoxicity?

A3: Yes, the nephrotoxic effects of this compound are dose-dependent. Lower doses have been shown to be well-tolerated and may not adversely affect renal function. For instance, in a study with diabetic rats, weekly administration of 10 mg/kg this compound for 12 weeks did not negatively impact total urinary protein, albumin excretion, or the estimated glomerular filtration rate.[1] Conversely, a chronic administration study in rats using 18 mg/kg of this compound intraperitoneally twice a week for two months resulted in severe chronic renal damage.[4] It is essential to establish a therapeutic window for your specific application to minimize renal side effects.

Troubleshooting Guide

Issue 1: Elevated levels of kidney injury biomarkers (KIM-1, NGAL) are observed after this compound administration.

  • Possible Cause: The administered dose of this compound may be causing acute kidney injury, specifically targeting the proximal tubules.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose of this compound in subsequent experiments. A dose-response study is recommended to identify the optimal therapeutic dose with minimal renal toxicity.

    • Frequency of Administration: If multiple doses are being administered, consider increasing the interval between doses to allow for renal recovery.

    • Hydration Status: Ensure that the animals are adequately hydrated, as dehydration can exacerbate drug-induced nephrotoxicity.

    • Monitor Renal Function: Continue to monitor urinary KIM-1 and NGAL levels, along with serum creatinine and BUN, to track the progression or resolution of kidney injury.

Issue 2: Histopathological analysis reveals renal tubular damage (e.g., vacuolation, degeneration) in this compound-treated animals.

  • Possible Cause: Direct toxic effect of this compound on the renal proximal tubular epithelial cells.

  • Troubleshooting Steps:

    • Confirm with Staining: Utilize Periodic Acid-Schiff (PAS) staining to assess the extent of tubular damage, including loss of brush border and tubular dilation.

    • Dose and Duration Adjustment: This finding strongly suggests a need to revise the experimental protocol by lowering the this compound dose or shortening the treatment duration.

    • Investigate Co-therapies: While specific protective agents for this compound nephrotoxicity are not well-established, exploring agents with general renoprotective properties (e.g., antioxidants) in a pilot study could be considered, based on the underlying mechanisms of tubular injury.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Renal Biomarkers in a Cisplatin-Induced Nephrotoxicity Model in Mice

Treatment GroupThis compound Dose (mg/kg)Blood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (SCr) (mg/dL)Urinary NGAL (pg/mL)Urinary KIM-1 (pg/mL)
Cisplatin only0217 ± 270.83 ± 0.074.2 x 10⁷ ± 1.09 x 10⁷104,050 ± 12,429
Cisplatin + this compound1No significant decreaseNo significant decreaseNo significant decreaseNo significant decrease
Cisplatin + this compound1099.27 ± 7.670.517 ± 0.0371.6 x 10⁷ ± 4.9 x 10⁶43,334 ± 13,573

Data adapted from a study on the protective effects of this compound against cisplatin-induced AKI, demonstrating a dose-dependent effect.[5]

Experimental Protocols

1. Induction of Chronic this compound Nephrotoxicity in Rats

  • Objective: To establish an in vivo model of chronic this compound-induced renal damage.

  • Animal Model: Young adult Wistar rats.[4]

  • Procedure:

    • Administer this compound at a dose of 18 mg/kg via intraperitoneal (i.p.) injection.[4]

    • Repeat the administration twice a week for a duration of two months.[4]

    • Monitor animal health and body weight regularly.

    • At the end of the treatment period, collect blood and urine samples for biomarker analysis (BUN, serum creatinine, urinary KIM-1, and NGAL).

    • Euthanize the animals and collect kidney tissues for histopathological examination (H&E and PAS staining).[4]

2. Assessment of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA

  • Objective: To quantify the level of KIM-1 in urine samples as a biomarker of proximal tubular injury.

  • Principle: This is a sandwich ELISA procedure.

  • Procedure (General Outline):

    • Coat a 96-well microplate with a capture antibody specific for KIM-1.

    • Wash the plate and block non-specific binding sites.

    • Add urine samples and standards to the wells and incubate to allow KIM-1 to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody that binds to a different epitope on KIM-1.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Wash the plate and add a TMB substrate solution. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the KIM-1 concentration in the samples by comparing their absorbance to the standard curve.[6]

3. Periodic Acid-Schiff (PAS) Staining for Kidney Histopathology

  • Objective: To visualize the basement membranes, brush borders of proximal tubules, and the extent of glycogen deposition and matrix expansion in kidney tissue sections.

  • Procedure for Paraffin-Embedded Sections:

    • Deparaffinize and rehydrate the kidney tissue sections through xylene and graded alcohol series to deionized water.[7]

    • Incubate the sections in 0.5% Periodic Acid solution for 5-10 minutes to oxidize carbohydrates.[7][8]

    • Rinse thoroughly with deionized water.[7]

    • Immerse the sections in Schiff reagent for 15-30 minutes, during which aldehydes will react to form a magenta color.[7][8]

    • Rinse the sections in lukewarm running tap water for about 10 minutes to develop the color.[7]

    • Counterstain with Hematoxylin for 1-2 minutes to stain the nuclei.[7]

    • Rinse with water and then place in a bluing reagent.

    • Dehydrate the sections through graded alcohols and clear in xylene.[7]

    • Mount with a coverslip using a resinous mounting medium.[7]

Visualizations

Suramin_Nephrotoxicity_Pathway This compound High-Dose this compound Administration Accumulation Accumulation in Renal Proximal Tubules This compound->Accumulation Injury Proximal Tubular Cell Injury Accumulation->Injury Vacuolation Cytoplasmic Vacuolation (Phospholipidosis) Injury->Vacuolation leads to Degeneration Cellular Degeneration Injury->Degeneration leads to Biomarkers Release of Injury Biomarkers Injury->Biomarkers Function Decreased Renal Function Injury->Function results in KIM1 Urinary KIM-1 Biomarkers->KIM1 NGAL Urinary NGAL Biomarkers->NGAL BUN Increased BUN & Serum Creatinine Function->BUN

Caption: Proposed pathway of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_treatment In Vivo Experiment cluster_sampling Sample Collection cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Wistar Rats) Dosing This compound Administration (e.g., 18 mg/kg, i.p., 2x/week, 8 weeks) AnimalModel->Dosing Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Urine Urine Collection (Metabolic Cages) Monitoring->Urine Blood Blood Collection (Terminal Bleed) Monitoring->Blood Biomarker_Urine Urinary Biomarker Analysis (KIM-1, NGAL ELISA) Urine->Biomarker_Urine Tissue Kidney Tissue Harvest Blood->Tissue Biomarker_Serum Serum Biomarker Analysis (BUN, Creatinine) Blood->Biomarker_Serum Histo Histopathology (H&E and PAS Staining) Tissue->Histo

Caption: Experimental workflow for assessing this compound nephrotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Suramin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of Suramin and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research.

Issue 1: Low Oral Bioavailability in Preclinical Animal Models

Q: My in vivo experiments in rats show less than 3% oral bioavailability for my this compound derivative. What are the potential causes and how can I improve this?

A: An oral bioavailability of under 3% is a known challenge for this compound and its derivatives due to their physicochemical properties.[1] Here are the likely causes and potential solutions:

  • Poor Membrane Permeability: this compound and its analogs are typically large, polysulfonated molecules, which hinder their ability to cross the intestinal epithelium.

    • Troubleshooting Steps:

      • Utilize Formulation Strategies: Encapsulating your derivative in nanoparticle or liposomal formulations can enhance absorption.[2][3][4][5] Nanoparticles can protect the drug from degradation and facilitate transport across the gut wall.[2]

      • Incorporate Permeation Enhancers: Co-administration with safe and effective permeation enhancers can transiently open the tight junctions between intestinal cells, allowing for increased absorption.

      • Chemical Modification (Prodrug Approach): Synthesizing a more lipophilic prodrug of your this compound derivative can improve its ability to cross the lipid membranes of intestinal cells. The prodrug would then be converted to the active compound in the bloodstream.[6]

  • Degradation in the Gastrointestinal (GI) Tract: The harsh acidic environment and enzymatic activity in the stomach and intestines can degrade your compound before it can be absorbed.[7]

    • Troubleshooting Steps:

      • Enteric-Coated Formulations: Develop a formulation with an enteric coating that protects the drug from the acidic environment of the stomach and dissolves only in the more neutral pH of the small intestine.

      • Enzyme Inhibitors: Co-administering your derivative with specific enzyme inhibitors can prevent its degradation in the GI tract.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump your compound back into the intestinal lumen, reducing its net absorption.

    • Troubleshooting Steps:

      • Caco-2 Efflux Assay: Perform an in vitro Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if your compound is a substrate for efflux transporters.

      • Formulation with P-gp Inhibitors: If efflux is confirmed, consider co-formulating your derivative with a known P-gp inhibitor.

Issue 2: High Variability in Caco-2 Permeability Assay Results

Q: I am observing high variability in the apparent permeability (Papp) values for my this compound derivative in our Caco-2 cell permeability assay. What could be causing this and how can I improve the consistency of my results?

A: High variability in Caco-2 assays is a common issue. Here are some key factors to investigate:

  • Inconsistent Monolayer Integrity: The tightness of the Caco-2 cell monolayer is crucial for reliable permeability data.

    • Troubleshooting Steps:

      • Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for your laboratory's established protocol before and during the experiment.

      • Lucifer Yellow Permeability: Include a Lucifer Yellow permeability test as a negative control to confirm monolayer integrity. High passage of Lucifer Yellow indicates a leaky monolayer.

      • Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and culture duration (typically 21 days) to promote uniform monolayer formation.

  • Low Compound Recovery: Your this compound derivative might be binding to the plastic of the assay plates or degrading in the assay buffer.

    • Troubleshooting Steps:

      • Mass Balance Study: Quantify the concentration of your compound in both the apical and basolateral compartments, as well as in the cell lysate, at the end of the experiment to determine overall recovery.

      • Use Low-Binding Plates: Switch to low-protein-binding plates to minimize non-specific binding.

      • Assess Compound Stability: Incubate your derivative in the assay buffer for the duration of the experiment and measure its concentration over time to check for degradation.

  • Issues with Analytical Method: The method used to quantify your compound in the apical and basolateral samples may not be optimized.

    • Troubleshooting Steps:

      • Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, and precision in the relevant buffer matrix.

      • Internal Standard: Use a suitable internal standard to account for variability during sample preparation and analysis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to improve the oral bioavailability of this compound derivatives?

A1: Nanoparticle and liposomal formulations are among the most promising strategies.[2][3][4][5] These systems can encapsulate the drug, protecting it from the harsh environment of the GI tract and facilitating its transport across the intestinal epithelium.[2] For example, glycol chitosan-based nanoparticles have been developed for this compound delivery.[9][10]

Q2: How can I synthesize this compound derivatives with potentially better bioavailability?

A2: One approach is to create prodrugs by modifying the structure of this compound to make it more lipophilic.[6] This can enhance its ability to be absorbed through the intestinal wall. Once absorbed, the prodrug is metabolized into the active this compound derivative. Another strategy involves synthesizing analogs with altered sulfonation patterns, which may affect their interaction with efflux transporters and improve permeability.

Q3: What are the key parameters to measure in an in vivo pharmacokinetic study for a this compound derivative?

A3: The key pharmacokinetic parameters to determine are:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to reach maximum concentration (Tmax): The time at which Cmax is observed.

  • Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenously administered dose.[11]

Q4: Which analytical methods are suitable for quantifying this compound and its derivatives in biological samples?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its derivatives in plasma and other biological matrices.[8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

Dose (mg/kg)Mean Cmax (µg/mL)Oral Bioavailability (F%)Reference
1009.04< 3%[1]
30072.6< 3%[1]
50064.4< 3%[1]

Table 2: Characteristics of a Glycol Chitosan-Suramin/Doxorubicin Nanoparticle Formulation

ParameterValueReference
Size~186 nm[10]
MorphologySpherical[10]

Experimental Protocols

1. In Vitro Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a this compound derivative.

  • Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 12-well or 24-well)

    • Cell culture medium and supplements

    • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

    • Test compound (this compound derivative)

    • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and Lucifer Yellow for monolayer integrity)

    • LC-MS/MS or other suitable analytical instrumentation

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure integrity.

    • Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound and control compounds to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. f. At the end of the experiment, collect samples from the apical chamber.

    • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment: a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

    • Sample Analysis: Quantify the concentration of the test and control compounds in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber. Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.

2. In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for determining the oral bioavailability of a this compound derivative formulation in rats.

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative formulation.

  • Materials:

    • Sprague-Dawley or Wistar rats

    • Test formulation (e.g., this compound derivative in a nanoparticle suspension)

    • Intravenous (IV) formulation of the this compound derivative

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized tubes)

    • Centrifuge

    • LC-MS/MS or other suitable analytical instrumentation

  • Methodology:

    • Animal Acclimatization and Fasting: Acclimatize rats to the housing conditions and fast them overnight before dosing.

    • Dosing:

      • Oral Group: Administer the test formulation to a group of rats via oral gavage at a predetermined dose.

      • Intravenous Group: Administer the IV formulation to a separate group of rats via tail vein injection at a predetermined dose.

    • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method.

    • Pharmacokinetic Analysis:

      • Plot the mean plasma concentration versus time for both oral and IV groups.

      • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both routes of administration using appropriate software.

    • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Signaling Pathway and Experimental Workflow Diagrams

FGF_Signaling_Pathway This compound This compound Derivative FGFR FGFR This compound->FGFR Inhibits binding FGF FGF FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Inhibition of the FGF signaling pathway by a this compound derivative.

P2X_Signaling_Pathway This compound This compound Derivative P2X_Receptor P2X Receptor (Ligand-gated ion channel) This compound->P2X_Receptor Antagonizes ATP ATP ATP->P2X_Receptor Binds Channel_Opening Channel Opening P2X_Receptor->Channel_Opening Ion_Influx Ion Influx (Ca²⁺, Na⁺) Channel_Opening->Ion_Influx Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ion_Influx->Cellular_Response

Caption: Antagonism of the P2X receptor signaling pathway by a this compound derivative.

Bioavailability_Workflow Start Start: Low Bioavailability This compound Derivative Formulation Formulation Development (e.g., Nanoparticles, Liposomes) Start->Formulation InVitro In Vitro Permeability Assay (Caco-2) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Rat Model) InVitro->InVivo Analysis Data Analysis: Calculate Papp, ER, AUC, Cmax, F% InVivo->Analysis Decision Improved Bioavailability? Analysis->Decision End End: Optimized Derivative and Formulation Decision->End Yes Refine Refine Formulation or Derivative Structure Decision->Refine No Refine->Formulation

Caption: Experimental workflow for improving the bioavailability of this compound derivatives.

References

Technical Support Center: Suramin Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during long-term Suramin treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound in cell culture and how can they be mitigated?

A1: this compound, being a polysulfonated naphthylurea, can sometimes precipitate in cell culture media, especially at high concentrations or with changes in temperature or pH.[1][2]

  • Troubleshooting:

    • Solubility: Prepare a high-concentration stock solution in a suitable solvent (e.g., water or DMSO) and dilute it drop-wise into pre-warmed media while stirring.[3]

    • Temperature: Avoid repeated freeze-thaw cycles of this compound solutions.[2] Store stock solutions as recommended and warm to 37°C before use.

    • pH: Ensure the pH of the cell culture medium is stable, as pH shifts can affect this compound's solubility.

    • Media Components: High concentrations of calcium salts or other components in the medium can sometimes contribute to precipitation.[1][2]

Q2: We are observing unexpected cell proliferation at certain this compound concentrations. Is this a known phenomenon?

A2: Yes, paradoxically, this compound has been reported to stimulate the proliferation of some cancer cell lines, particularly at concentrations higher than 140 µM in non-small-cell lung cancer cells.[4] This effect may be mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6]

  • Experimental Verification: To investigate if this is occurring in your model, you can assess the phosphorylation status of EGFR and downstream effectors like ERK via Western blotting.

Q3: What is the expected half-life of this compound in vivo, and how frequently should it be administered in long-term rodent studies?

A3: this compound has a long plasma half-life, which can vary significantly between individuals but is generally in the range of 41 to 78 days in humans.[7] In rats, a long half-life is also observed, allowing for weekly administration in long-term studies.[8] However, due to inter-individual pharmacokinetic variability, it is highly recommended to perform therapeutic drug monitoring.[9]

Troubleshooting Guides

Issue 1: Signs of Neurotoxicity in Animal Models

Symptoms: Researchers may observe locomotor and sensory deficits, such as decreased mechanical withdrawal threshold, in animals treated with high doses of this compound.[10][11] Electrophysiological measurements may show a predominantly sensory axonal-demyelinating polyneuropathy.[10][11]

Potential Cause: this compound can induce a dose-dependent peripheral sensory-motor polyneuropathy.[10][11][12] The mechanism may involve an increase in intracellular calcium in dorsal root ganglia neurons.[10][11]

Troubleshooting Steps:

  • Dose Reduction: The most critical step is to re-evaluate the dosage. Neurotoxicity is strongly correlated with this compound plasma concentrations, particularly those exceeding 350 µg/mL.[13] Consider performing a dose-response study to find a therapeutic window with acceptable toxicity.

  • Pharmacokinetic Analysis: Measure plasma this compound concentrations to ensure they are within the desired range. Significant inter-individual variability can lead to unexpected toxicity.[9]

  • Calcium Channel Blockers (Experimental): In preclinical models, co-administration of L-type voltage-gated calcium channel (VGCC) inhibitors like nimodipine has been shown to partially mitigate this compound-induced neurotoxicity in vitro.[10] This is an experimental approach and would require validation in your specific model.

  • Monitor Sensory and Motor Function: Implement regular behavioral testing (e.g., von Frey filaments for mechanical sensitivity, rotarod test for motor coordination) to detect early signs of neurotoxicity.

Issue 2: Suspected Adrenal Insufficiency

Symptoms: Animals may exhibit signs of lethargy, weight loss, and electrolyte imbalances. Biochemically, this can manifest as decreased cortisol and aldosterone levels.

Potential Cause: this compound can cause both primary mineralocorticoid and glucocorticoid insufficiency by inhibiting key steroidogenic enzymes in the adrenal cortex.[14][15][16] The effect is dose-dependent.[14]

Troubleshooting Steps:

  • Hormone Level Assessment: Collect plasma samples to measure baseline and ACTH-stimulated cortisol and aldosterone levels. A blunted response to ACTH is indicative of adrenal insufficiency.

  • Dose Adjustment: Similar to neurotoxicity, adrenal insufficiency is dose-dependent. A reduction in the this compound dose may be necessary.

  • Hormone Replacement (for animal welfare): In cases of confirmed, severe adrenal insufficiency, physiologic replacement of glucocorticoids and mineralocorticoids may be required to maintain the health of the animals, though this will be a confounding factor in many experimental designs.

  • Histopathological Analysis: At the end of the study, collect adrenal glands for histopathological examination to look for signs of cellular damage.

Issue 3: Evidence of Mitochondrial Dysfunction

Symptoms: Cells in culture may show decreased viability, reduced ATP production, and changes in mitochondrial membrane potential. In vivo, this can contribute to broader toxicities like myopathy.

Potential Cause: this compound can impact mitochondrial function, leading to a decrease in cellular ATP levels despite an increase in mitochondrial ATP production in some cell types.[17][18] It can also lead to a mitochondrial myopathy.[18]

Troubleshooting Steps:

  • Assess Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to get a detailed profile of mitochondrial function.

  • Measure Cellular ATP Levels: Quantify total cellular ATP levels to determine the net effect of this compound on energy homeostasis.

  • Evaluate Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to assess changes in the mitochondrial membrane potential.

  • Dose-Response Analysis: Determine the concentration at which this compound begins to significantly impact mitochondrial function in your specific cell type or animal model.

Data Presentation

Table 1: this compound-Induced Inhibition of Human Adrenal Steroidogenic Enzymes

EnzymeIC50 (µmol/L)
11β-hydroxylase2
17α-hydroxylase25
21-hydroxylase50
17,20-desmolase50
3β-hydroxysteroid dehydrogenase/isomerase1200

Data summarized from Ashby et al. (1989).[15]

Table 2: Pharmacokinetic Parameters of this compound in a Phase I Study

ParameterMean Value (± SD)
Volume of Central Compartment (liters/m²)4.5 ± 6.7
Volume of Peripheral Compartment (liters/m²)10.6 ± 1.4
Distributional Half-life (h)25 ± 5.4
Elimination Half-life (h)29.7 ± 6.9

Data from a study with a fixed-rate continuous infusion schedule.[9]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted from established methods for measuring mitochondrial function in adherent cells.[5][19]

Materials:

  • Seahorse XF96 or similar extracellular flux analyzer

  • Seahorse XF Cell Culture Microplates

  • XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed XF Base Medium. Finally, add the appropriate volume of XF Base Medium to each well.

  • Incubation: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow the cells to equilibrate with the new medium.

  • Prepare Inhibitor Plate: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in XF Base Medium at the desired concentrations. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.

  • Data Analysis: After the run, normalize the data to cell number. Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 2: ACTH Stimulation Test in Rodents

This protocol is a standard method for assessing adrenal function.[20][21][22][23][24]

Materials:

  • Cosyntropin (synthetic ACTH)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • ELISA kits for cortisol and aldosterone

Procedure:

  • Baseline Blood Collection: Anesthetize the animal and collect a baseline blood sample (T=0) from the tail vein or another appropriate site.

  • ACTH Administration: Administer a bolus of cosyntropin intravenously or intraperitoneally. A typical dose is 0.25 mg for larger animals, with lower doses (e.g., 5 µg) used for more sensitive assessments of secondary adrenal insufficiency.[22] Dose adjustments for rodents may be necessary and should be determined from literature or pilot studies.

  • Post-Stimulation Blood Collection: Collect blood samples at 30 and 60 minutes post-injection.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Hormone Measurement: Measure cortisol and aldosterone concentrations in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the baseline hormone levels to the post-stimulation levels. A normal response involves a significant increase in cortisol and aldosterone. A blunted response suggests adrenal insufficiency.

Mandatory Visualizations

Suramin_Adrenal_Insufficiency ACTH ACTH AdrenalCortex Adrenal Cortex ACTH->AdrenalCortex Stimulates Steroidogenesis Steroidogenesis Enzymes (e.g., 11β-hydroxylase) AdrenalCortex->Steroidogenesis Hormones Cortisol & Aldosterone Steroidogenesis->Hormones Produces This compound This compound This compound->Steroidogenesis Inhibits NegativeFeedback Negative Feedback

Caption: Mechanism of this compound-induced adrenal insufficiency.

Suramin_Growth_Factor_Signaling cluster_receptor Cell Membrane GrowthFactor Growth Factor (e.g., EGF, PDGF) Receptor Growth Factor Receptor (RTK) GrowthFactor->Receptor Binds DownstreamSignaling Downstream Signaling (e.g., MAPK/ERK) Receptor->DownstreamSignaling Activates This compound This compound This compound->Receptor Blocks Binding CellProliferation Cell Proliferation DownstreamSignaling->CellProliferation

Caption: this compound's interference with growth factor signaling.

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Managing Suramin-Induced Rash in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering suramin-induced rash during clinical experiments.

Troubleshooting Guide

Issue: A subject in our this compound clinical trial has developed a skin rash. How should we proceed?

Initial Assessment:

  • Characterize the Rash: Document the type of rash (e.g., maculopapular, morbilliform, erythematous), its location, and distribution. Note the time of onset in relation to the last this compound infusion.[1][2]

  • Assess Severity: Evaluate the severity of the rash. Note any associated symptoms such as itching (pruritus), pain, or systemic signs like fever.[3]

  • Review Patient History: Check for any history of drug allergies or other skin conditions.[4]

Management Steps:

  • Mild to Moderate Rash:

    • For localized, non-severe rashes, symptomatic treatment is often sufficient.[3]

    • Consider the use of oral antihistamines for itching.[3][5]

    • Mild topical corticosteroids and moisturizing lotions can be applied to alleviate discomfort, especially during any peeling or dry phase.[3][5]

    • In many reported cases, maculopapular eruptions have resolved within 3 to 5 days even with continued this compound treatment.[2]

  • Severe Rash:

    • If the rash is severe, widespread, or accompanied by systemic symptoms, prompt discontinuation of this compound should be considered.[6]

    • Consult a dermatologist for an expert opinion.

    • A skin biopsy may be necessary to rule out more severe cutaneous adverse reactions.[6][7]

    • For severe reactions, hospitalization and more intensive supportive care may be required.[3][8]

Workflow for Managing this compound-Induced Rash

A Rash Observed in Subject B Characterize Rash (Type, Location, Onset) A->B C Assess Severity (Mild, Moderate, Severe) B->C D Mild to Moderate Rash C->D Mild/Moderate E Severe Rash C->E Severe F Symptomatic Treatment: - Antihistamines - Topical Corticosteroids - Moisturizers D->F H Consider Discontinuation of this compound E->H G Monitor for Resolution F->G K Rash Resolves G->K Yes L Rash Worsens or Persists G->L No I Dermatology Consult H->I J Consider Skin Biopsy I->J M Supportive Care and Further Investigation J->M L->I

Caption: Troubleshooting workflow for the initial assessment and management of this compound-induced rash.

Frequently Asked Questions (FAQs)

Q1: How common is a rash as a side effect of this compound?

A1: Cutaneous toxicity is a frequent side effect of this compound therapy.[1][2] Studies have reported incidence rates ranging from 65% to 82% in patients receiving this compound for various conditions.[1][2] In some studies, a rash was observed in all participants who received a low dose of this compound.[9]

Q2: What types of rashes are typically associated with this compound?

A2: A variety of skin reactions have been reported. The most common are generalized, erythematous, maculopapular (morbilliform) eruptions.[1][2] Other reported reactions include scaling erythematous papules (termed "this compound keratoses"), keratoacanthomas, and disseminated superficial actinic porokeratosis.[1][2]

Q3: How soon after this compound administration can a rash appear?

A3: Most skin reactions have been observed to occur within the first 24 hours of therapy.[1]

Q4: Is the rash usually self-limiting?

A4: Yes, many of the common maculopapular eruptions are self-limited and have been reported to resolve within 3 to 5 days, sometimes even with continued this compound administration.[1][2] In a study on autism spectrum disorder, a self-limited, asymptomatic rash was observed.[10][11]

Q5: Can this compound-induced rash be a sign of a more serious reaction?

A5: While most rashes are mild to moderate, severe cutaneous reactions can occur, although they are infrequent.[1] It is crucial to monitor for any signs of a severe reaction, such as blistering, mucosal involvement, or systemic symptoms, and to seek expert consultation if these are present.[3]

Q6: What is the underlying mechanism of this compound-induced rash?

A6: The exact mechanism is not fully elucidated, but it is thought to be related to this compound's activity as an inhibitor of purinergic signaling.[12] this compound can block P2X and P2Y receptors, which are involved in skin inflammation.[13][14] The immunosuppressive effects of this compound may also contribute to certain types of skin lesions.[2]

Quantitative Data on this compound-Induced Rash

Clinical Trial/Study PopulationNumber of PatientsIncidence of Rash (%)Type of Rash ReportedReference
Metastatic Prostate Carcinoma2065%Generalized erythematous maculopapular eruption, keratoacanthoma, disseminated superficial actinic porokeratosis[2]
Advanced Solid Tumors6082%Morbilliform reactions, scaling erythematous papules ("this compound keratoses")[1]
Adrenocortical Carcinoma944% (4 of 9)Allergic skin reactions[15]
Autism Spectrum Disorder (SAT-1 Trial)5 (treatment arm)100%Self-limited, asymptomatic rash[9][10][11]
Autism Spectrum Disorder (PaxMedica Trial)52Rash reported as an adverse eventGeneral body rash[16]
Healthy Chinese Volunteers36Dermatologic disorders (rash, dermatitis, pruritus) reported as TEAEsRash, dermatitis, pruritus[17]

Experimental Protocols

1. Skin Biopsy for Histopathological Examination

This protocol outlines the general steps for obtaining a skin biopsy to investigate a drug-induced rash.

  • Objective: To obtain a tissue sample for histopathological analysis to determine the nature of the cutaneous reaction.

  • Procedure:

    • Site Selection: Choose a representative, well-developed, and recent lesion for biopsy.

    • Anesthesia: Infiltrate the area with a local anesthetic (e.g., 1% lidocaine with epinephrine).

    • Biopsy Technique: Depending on the lesion, one of the following techniques may be used:

      • Punch Biopsy: A circular blade is used to remove a small, cylindrical piece of skin. This is suitable for most inflammatory rashes.

      • Shave Biopsy: A razor or scalpel is used to remove the top layers of the skin. This is useful for superficial lesions.

      • Excisional Biopsy: The entire lesion is removed with a scalpel. This is often used for suspected malignancies or when a larger sample is needed.[18]

    • Sample Handling: The tissue sample should be immediately placed in 10% neutral buffered formalin for fixation.

    • Wound Closure: The biopsy site is closed with sutures if necessary and a sterile dressing is applied.

  • Histopathological Analysis: The fixed tissue is processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A dermatopathologist will then examine the slides for features of a drug eruption, such as perivascular inflammatory infiltrates, eosinophils, and interface dermatitis.[1]

2. Immunohistochemistry (IHC) for Characterizing Inflammatory Infiltrate

This protocol provides a general framework for using IHC to further characterize the immune cells involved in the rash.

  • Objective: To identify the types of immune cells present in the skin biopsy, which can provide insights into the mechanism of the drug reaction.

  • Procedure:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from the skin biopsy are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the target epitopes.

    • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum from the species of the secondary antibody).

    • Primary Antibody Incubation: The slides are incubated with primary antibodies specific for immune cell markers (e.g., CD4, CD8 for T-cells; mast cell tryptase).

    • Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody is applied.

    • Detection: An enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

    • Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.

    • Mounting and Visualization: The slides are dehydrated, cleared, and mounted for microscopic examination.[19]

Signaling Pathway

Potential Role of Purinergic Signaling in this compound-Induced Rash

This compound is a known inhibitor of purinergic signaling, which plays a role in skin inflammation. The following diagram illustrates a simplified, hypothetical pathway of how this compound might influence skin inflammation.

cluster_0 Cellular Stress / Injury cluster_1 Immune Cell (e.g., Mast Cell, Keratinocyte) A ATP Release B P2X / P2Y Receptors A->B C Downstream Signaling (e.g., Inflammasome Activation) B->C D Release of Inflammatory Mediators (Cytokines, Chemokines) C->D F Inflammation & Rash D->F E This compound E->B Inhibits

Caption: Hypothetical purinergic signaling pathway in skin inflammation and the inhibitory effect of this compound.

References

Technical Support Center: Managing Suramin-Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the interaction of Suramin with serum proteins during in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing lower than expected activity of this compound in my cell-based assays containing serum?

Answer: this compound exhibits a high degree of binding to serum proteins, particularly albumin.[1][2] At therapeutic concentrations, it is estimated that approximately 85% of this compound is protein-bound. The bound fraction is generally considered inactive, with only the free, unbound this compound being pharmacologically active.[2] The presence of serum proteins in your culture medium significantly reduces the concentration of free this compound available to interact with your target cells, leading to diminished activity.[1]

Solutions:

  • Reduce Serum Concentration: If your experimental design permits, lowering the percentage of fetal calf serum (FCS) or human serum albumin (HSA) in the culture medium can increase the free fraction of this compound. A study showed that reducing FCS from 5% to 1% or 0.5% resulted in a 3 to 26-fold decrease in the IC50 of this compound in different cell lines.[1]

  • Utilize Serum-Free Media: Whenever possible, conducting experiments in serum-free or protein-free media will eliminate the confounding variable of serum protein binding.[3]

  • Calculate and Adjust Dosage: If serum is required, calculate the expected free concentration of this compound based on its binding affinity for the serum proteins at the concentration you are using and adjust the total this compound concentration accordingly to achieve the desired effective concentration.

Question: My measurements of this compound binding to serum proteins are inconsistent across experiments. What could be the cause?

Answer: Several factors can contribute to variability in drug-protein binding measurements. Key among these for this compound are pH and ionic strength of the buffer system.

  • pH Sensitivity: The binding of this compound to human serum albumin (HSA) is highly dependent on pH.[4] As the pH increases from 6.0 to 9.2, the binding affinity of this compound for HSA decreases significantly.[4][5] This is likely due to the deprotonation of positively charged amino acid residues, such as histidine, which are involved in salt bridge interactions with the negatively charged this compound molecule.[5] Inconsistent pH control of your buffers can therefore lead to variable binding results. It is crucial to ensure the pH of the serum or plasma is adjusted to 7.4 before use.[6]

  • Ionic Strength: The ionic strength of the buffer can also influence the electrostatic interactions between this compound and serum proteins. While one study indicated that this compound's binding to certain proteins is not sensitive to ionic strength up to 500 mM NaCl, another study on protein-bound uremic toxins showed that increasing ionic strength generally decreases protein binding.[7][8] It is therefore advisable to maintain a consistent ionic strength across all experiments.

Solutions:

  • Strict pH Control: Use calibrated pH meters and freshly prepared buffers. Ensure that the pH of your protein solution is measured and adjusted accurately before each experiment.

  • Consistent Buffer Composition: Use the same buffer composition, including ionic strength, for all related experiments to ensure comparability of results.

Question: I am experiencing high non-specific binding of this compound in my Surface Plasmon Resonance (SPR) experiments. How can I minimize this?

Answer: Non-specific binding (NSB) in SPR can arise from electrostatic or hydrophobic interactions between the analyte (this compound) and the sensor chip surface.

Solutions:

  • Adjusting pH: The pH of the running buffer can significantly impact NSB by altering the overall charge of the analyte and the sensor surface. Experiment with different buffer pH values to find one that minimizes charge-based NSB.[9][10]

  • Increasing Salt Concentration: Adding salt, such as NaCl (e.g., up to 200 mM), to the running buffer can help to shield electrostatic interactions and reduce NSB.[9][10]

  • Using Additives:

    • BSA: Including a low concentration of a blocking protein like Bovine Serum Albumin (BSA) (typically up to 1%) in your running buffer can help to prevent this compound from binding to the sensor surface.[9][10]

    • Detergents: Low concentrations of a non-ionic detergent like Tween 20 can disrupt hydrophobic interactions that may contribute to NSB.[9][10]

  • Control Surfaces: Always use a reference flow cell with an immobilized irrelevant protein or no protein to subtract the signal from non-specific binding.

Frequently Asked Questions (FAQs)

What is the primary serum protein that this compound binds to?

This compound binds strongly to several serum proteins, with a particularly high affinity for albumin.[1][11][12] It also interacts with other proteins such as low-density lipoproteins (LDL).[13]

What is the stoichiometry of this compound binding to human serum albumin (HSA)?

Studies have shown that HSA has two high-affinity binding sites for this compound.[14] At higher concentrations of this compound relative to albumin, a larger number of lower-affinity binding sites can also be occupied.[11]

How does the binding of this compound to serum proteins affect its mechanism of action?

The extensive binding of this compound to serum proteins means that only a small fraction of the drug is free to exert its biological effects.[2] This is a critical consideration when translating in vitro findings to in vivo settings, as the free drug concentration is the primary determinant of efficacy.[2]

What experimental techniques can be used to study this compound's interaction with serum proteins?

A variety of biophysical and biochemical techniques can be employed, including:

  • Equilibrium Dialysis: A classic and reliable method to determine the fraction of unbound drug.[6][15][16]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of this compound from immobilized proteins.[17][18][19]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[13][20][21][22][23]

  • Spectroscopic Methods: Techniques like circular dichroism and fluorescence spectroscopy can provide insights into conformational changes in the protein upon this compound binding.[14]

  • Mass Spectrometry: Electrospray mass spectrometry can be used to determine the number of this compound molecules bound to a protein.[11]

Data Presentation

Table 1: Binding Affinity of this compound to Human Serum Albumin (HSA) at Different pH Values

pHAssociation Constant (K1) (M⁻¹)Number of High-Affinity Sites (n1)
6.01.4 x 10⁶2.0
9.22.0 x 10⁵2.0

Data from equilibrium dialysis experiments.[4]

Table 2: Binding Affinity of this compound to Viral Proteins

Protein TargetDissociation Constant (Kd) (µM)Experimental Method
SARS-CoV-2 N-NTD2.74Biolayer Interferometry (BLI)
SARS-CoV-2 Spike Protein RBD (Wild Type)~10Surface Plasmon Resonance (SPR)
SARS-CoV-2 Spike Protein RBD (Delta Variant)~7.5Surface Plasmon Resonance (SPR)
SARS-CoV-2 Spike Protein RBD (Omicron Variant)~5Surface Plasmon Resonance (SPR)

Data compiled from multiple studies.[8][24]

Experimental Protocols

Protocol 1: Determination of this compound-Protein Binding by Equilibrium Dialysis

This protocol outlines the steps for measuring the unbound fraction of this compound in the presence of a serum protein like HSA using a rapid equilibrium dialysis (RED) device.[15][25]

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare the dialysis buffer (e.g., 1X PBS, pH 7.4).[25] Ensure the pH is accurately adjusted.[6]

    • Prepare the protein solution (e.g., human serum albumin in dialysis buffer) at the desired concentration.

    • Rinse the wells of the Teflon base plate of the RED device with 20% ethanol for 10 minutes, followed by two rinses with ultrapure water, and allow to dry.[25]

  • Assay Setup:

    • Spike the protein solution with this compound to the final desired concentration.

    • Add the this compound-spiked protein solution to the plasma chamber of the RED insert.

    • Add an equal volume of dialysis buffer to the buffer chamber of the RED insert.[25]

  • Incubation:

    • Cover the RED device with sealing tape and incubate at 37°C on an orbital shaker (e.g., at 300 RPM) for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined empirically).[25]

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the buffer and plasma chambers.

    • To ensure matrix matching for analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of dialysis buffer to the plasma sample.[25]

    • Precipitate the proteins from both samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.[25]

    • Vortex and centrifuge the samples to pellet the precipitated protein.[25]

    • Analyze the supernatant from both chambers by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound (free) this compound concentration.

    • The concentration in the plasma chamber represents the total (bound + unbound) this compound concentration.

    • Calculate the fraction unbound (fu) as: fu = [this compound]_buffer / [this compound]_plasma.

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.

Protocol 2: Kinetic Analysis of this compound-Protein Interaction using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for analyzing the binding kinetics of this compound to an immobilized protein using SPR.[17][18][19]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein (e.g., HSA) to the activated surface via amine coupling. Aim for an immobilization level that will yield a maximal analyte response (Rmax) in the desired range (e.g., 50-200 RU for kinetic analysis).

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized protein or with an irrelevant immobilized protein.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection.

  • Surface Regeneration:

    • If the binding is of high affinity, a regeneration solution (e.g., a short pulse of low pH glycine or high salt concentration) may be needed to remove the bound this compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the response from the reference flow cell from the response of the active flow cell to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Thermodynamic Characterization of this compound-Protein Binding by Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to determine the thermodynamic parameters of this compound binding to a protein in solution.[13][20][21][22][23]

  • Sample Preparation:

    • Prepare the protein solution (e.g., HSA) and the this compound solution in the same, thoroughly degassed buffer. The final buffer from the protein purification (e.g., dialysis buffer) is often used for this purpose to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and this compound solutions.

    • Typical starting concentrations are around 10 µM for the protein in the sample cell and 100 µM for this compound in the syringe.[22]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat released or absorbed.

    • Allow the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka, from which Kd can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizations

Experimental_Workflow_for_Minimizing_Suramin_Protein_Interaction cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase start Define Experimental Goal choose_assay Select Assay Type (e.g., cell-based, biochemical) start->choose_assay choose_media Choose Appropriate Media (Serum-Free vs. Serum-Containing) choose_assay->choose_media serum_free Conduct Experiment in Serum-Free Medium choose_media->serum_free Optimal serum_containing Conduct Experiment in Serum-Containing Medium choose_media->serum_containing If Serum Required analyze_results Analyze Experimental Results serum_free->analyze_results adjust_pH Adjust pH of Medium to Physiological Range (7.4) serum_containing->adjust_pH control_ionic Control Ionic Strength adjust_pH->control_ionic determine_free Determine Free this compound Concentration (e.g., via ED) control_ionic->determine_free adjust_this compound Adjust Total this compound Concentration determine_free->adjust_this compound adjust_this compound->analyze_results end Conclusion analyze_results->end

Caption: Workflow for minimizing this compound-protein interaction in experiments.

Logical_Relationship_of_Factors_Affecting_Suramin_Binding cluster_physicochemical Physicochemical Factors cluster_compositional Compositional Factors suramin_binding This compound-Protein Binding free_this compound Free this compound Concentration suramin_binding->free_this compound determines pH pH pH->suramin_binding influences ionic_strength Ionic Strength ionic_strength->suramin_binding influences temperature Temperature temperature->suramin_binding influences protein_conc Protein Concentration protein_conc->suramin_binding influences suramin_conc This compound Concentration suramin_conc->suramin_binding influences competing_ligands Competing Ligands competing_ligands->suramin_binding influences biological_activity Biological Activity free_this compound->biological_activity

References

Technical Support Center: Optimizing Suramin Delivery for Central Nervous System (CNS) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Suramin in CNS studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of delivering this compound to the central nervous system.

Frequently Asked Questions (FAQs)

Q1: Why is delivering this compound to the CNS so challenging?

A1: The primary obstacle is the blood-brain barrier (BBB). This compound is a large, polysulfonated, and negatively charged molecule at physiological pH.[1] These characteristics severely limit its ability to passively diffuse across the tightly packed endothelial cells of the BBB.[2][3][4] Furthermore, studies suggest that efflux transporters, proteins that actively pump substances out of the brain, may also contribute to its low CNS penetration, although this compound was not found to be a major substrate for the P-glycoprotein (P-gp) transporter in mouse models.[2][5]

Q2: What are the most common delivery methods for CNS-focused this compound studies?

A2: For human clinical trials and most in vivo animal studies investigating systemic effects on CNS-related disorders (like Autism Spectrum Disorder), the standard method is intravenous (IV) infusion .[6][7] This route ensures controlled systemic exposure, though direct CNS concentrations remain low. For preclinical research specifically aimed at understanding BBB transport, in situ brain perfusion techniques are employed in animal models to directly measure uptake into the brain parenchyma and circumventricular organs.[2][5]

Q3: Is this compound detectable in the CNS after intravenous administration?

A3: Yes, but in very limited quantities. Studies in mice have shown that the distribution of this compound into the main brain regions (parenchyma) is restricted and similar to that of vascular markers like sucrose, indicating it does not readily cross the BBB.[2][5] However, higher concentrations are found in the circumventricular organs (CVOs) and the choroid plexus, areas where the BBB is naturally more permeable.[2] It is hypothesized that this compound enters these specific regions via endocytosis.[2][5] Some research also suggests uptake into the brainstem.[7]

Q4: What are the known neurotoxic side effects of this compound?

A4: The most significant and dose-limiting neurotoxic effect is a peripheral sensory-motor polyneuropathy .[1][8][9] This is because this compound, being a charged molecule, primarily exerts its toxic effects on the peripheral nervous system, which is not protected by the BBB.[1] Animal studies have documented locomotor and sensory deficits, which correlate with electrophysiological findings of a predominantly sensory axonal-demyelinating polyneuropathy.[1][8]

Q5: What is the primary mechanism of action of this compound being investigated in CNS disorders?

A5: this compound's mechanism is multifaceted, but for CNS disorders like ASD, research is focused on its role as a purinergic signaling antagonist .[6][10] It is a known antagonist of P2X and P2Y receptors, which are widely distributed in the CNS.[6] The "Cell Danger Response" (CDR) hypothesis suggests that by blocking these purinergic receptors, this compound can help restore normal mitochondrial function and reduce neuro-inflammation, thereby improving core symptoms.[6][11]

Troubleshooting Guides

Issue 1: Low or undetectable concentrations of this compound in target brain regions.

  • Possible Cause: Inherent difficulty in crossing the blood-brain barrier.[2][4]

  • Troubleshooting Steps:

    • Verify Administration Protocol: Ensure the correct dose and IV infusion parameters are being used. Refer to established protocols from similar studies (see Table 1 and Experimental Protocol 1).

    • Analyze Appropriate Tissue: If your hypothesis involves regions with a permeable BBB, focus your analysis on the circumventricular organs or choroid plexus, where this compound accumulation is higher.[2]

    • Consider Combination Therapy (Exploratory): In a mouse model for African trypanosomiasis, combining this compound with megazol showed an ability to reverse CNS pathology, suggesting potential synergistic effects that may enhance efficacy even with low penetration.[12]

    • Manage Expectations: Acknowledge that high concentrations in the brain parenchyma are unlikely with standard IV administration. The therapeutic effects observed in studies may be mediated by actions on the CVOs, the brainstem, or peripheral systems that influence CNS function.[7]

Issue 2: Animals are exhibiting signs of distress or neurotoxicity (e.g., motor weakness, sensory deficits).

  • Possible Cause: this compound-induced peripheral neuropathy.[1][8]

  • Troubleshooting Steps:

    • Dose Reduction: This is the most critical step. Review the literature for dose-response toxicity data. In clinical trials for ASD, lower doses (10 mg/kg) were found to be more effective and better tolerated than higher doses (20 mg/kg).[6][13][14]

    • Monitor Specific Deficits: Implement behavioral tests that can quantify peripheral neuropathy, such as the rotarod test for motor coordination and von Frey filaments for mechanical sensitivity.[1][8]

    • Explore Neuroprotective Strategies (Experimental): Preclinical research has shown that this compound induces a calcium influx in dorsal root ganglia neurons. Co-incubation with a voltage-gated calcium channel (VGCC) inhibitor like nimodipine partially improved cell viability, suggesting a potential avenue for mitigating neurotoxicity.[1]

Issue 3: Inconsistent or non-significant results in behavioral assays.

  • Possible Cause: Complex pharmacokinetics and narrow therapeutic window.

  • Troubleshooting Steps:

    • Review Dosing Strategy: As seen in ASD trials, the efficacy of this compound can be highly dose-dependent, with lower doses sometimes yielding better outcomes.[6] Consider performing a dose-response study to find the optimal therapeutic dose for your model.

    • Account for Long Half-Life: this compound has a very long plasma half-life of 40-60 days.[6] In crossover study designs, ensure an adequate washout period (e.g., 8 weeks or more) between treatments to prevent carryover effects.[15]

    • Standardize Administration: Ensure consistent infusion rates and handling procedures, as variations can affect plasma concentrations and subsequent biological effects.

    • Confirm Purity of Compound: Use only pharmaceutical-grade this compound. Pure this compound should be colorless when dissolved; batches with a brown color contain impurities and should not be used.[16]

Data Presentation

Table 1: Summary of Intravenous this compound Dosing in Human CNS-Related Studies (Autism Spectrum Disorder)

Study ReferenceDose(s)Administration RouteDosing ScheduleKey Efficacy Outcome
Naviaux et al., 2017[7]20 mg/kgIntravenous (IV) InfusionSingle doseADOS-2 scores improved significantly (-1.6 points) vs. placebo.
He et al., 2023[6][14]10 mg/kg and 20 mg/kgIntravenous (IV) InfusionThree doses: at baseline, week 4, and week 810 mg/kg group showed statistically significant improvement in CGI-I vs. placebo. 20 mg/kg group did not show improvement over placebo.
STAT-2A Trial (Planned)[15]Not specified (KZ101)Intravenous (IV) InfusionRepeat dosing over 8 weeks (2 infusions, 4 weeks apart)Primary outcomes are safety, pharmacokinetics, and preliminary efficacy.

Table 2: Preclinical Distribution of Radiolabeled this compound in Mouse CNS

Brain Region[³H]this compound Distribution[¹⁴C]Sucrose (Vascular Marker) DistributionImplicationStudy Reference
Brain Parenchyma (Cortex, Hippocampus, etc.)Low; similar to sucroseLow (as expected)This compound does not readily cross the intact blood-brain barrier.[2],[5]
Circumventricular Organs (CVOs) & Choroid Plexus Significantly higher than sucroseLowThis compound preferentially accumulates in regions with a fenestrated or permeable BBB, likely via endocytosis.[2],[5]

Experimental Protocols

Protocol 1: Intravenous (IV) Infusion of this compound for In Vivo Rodent Studies

This protocol is adapted from methodologies described in human clinical trials and should be adjusted based on institutional animal care and use committee (IACUC) guidelines.

  • Preparation of this compound Solution:

    • Use pharmaceutical-grade, colorless this compound powder.[16]

    • Reconstitute this compound in sterile, pyrogen-free saline (0.9% NaCl) to a final concentration suitable for the target dose (e.g., 10 mg/mL).

    • Ensure the solution is completely dissolved and filter through a 0.22 µm syringe filter into a sterile vial. Prepare fresh on the day of use.

  • Animal Preparation:

    • Acclimatize animals to handling and procedural conditions.

    • Anesthetize the animal using an appropriate, approved anesthetic (e.g., isoflurane).

    • Catheterize the tail vein or another suitable blood vessel using a sterile catheter. Ensure the catheter is patent by flushing with a small volume of sterile saline.

  • Administration:

    • Test Dose (Optional but Recommended): Administer a small test dose (e.g., 1-2 mg/kg) via slow IV push over 1-2 minutes to assess for any immediate hypersensitivity reactions.[4]

    • Main Infusion: If no adverse reaction occurs after a 30-60 minute observation period, proceed with the main dose.

    • Infuse the calculated dose of this compound solution (e.g., 10 mg/kg or 20 mg/kg) slowly over a period of 30-60 minutes using a calibrated syringe pump to ensure a consistent infusion rate.

  • Post-Infusion Monitoring:

    • After the infusion is complete, flush the catheter with sterile saline and carefully withdraw it.

    • Monitor the animal for recovery from anesthesia and for any adverse events, paying close attention to signs of distress or rash.

    • Return the animal to its home cage and monitor closely for the next 24 hours. Long-term monitoring for signs of peripheral neuropathy (e.g., changes in gait, grip strength) is critical for chronic studies.[1]

Visualizations

Signaling Pathways and Experimental Workflows

BBB_Challenge The Blood-Brain Barrier Challenge for this compound cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns CNS This compound This compound (Large, Charged) BBB Endothelial Cell Tight Junction Endothelial Cell Efflux Pump (e.g., P-gp) This compound->BBB:f0 Blocked by Tight Junctions This compound->BBB:f3 Potential Efflux SmallMol Small Lipophilic Molecule Brain Brain Parenchyma SmallMol->Brain Passive Diffusion

Caption: Diagram illustrating this compound's inability to cross the blood-brain barrier.

IV_Workflow Experimental Workflow for IV this compound Administration A 1. Animal Acclimatization & Baseline Measurements B 2. Prepare Fresh this compound Solution (e.g., 10 mg/mL in Saline) A->B C 3. Anesthetize Animal & Place IV Catheter B->C D 4. Administer this compound via Controlled IV Infusion C->D E 5. Post-Infusion Monitoring (Recovery, Adverse Events) D->E F 6. Behavioral Testing (at specified time points) E->F G 7. Tissue Collection (Blood, CNS, Peripheral Nerves) F->G H 8. Data Analysis (Biochemical & Behavioral) G->H

Caption: A typical workflow for in vivo experiments involving IV this compound.

Troubleshooting_Logic Troubleshooting Logic for Low CNS Efficacy Start No significant effect observed in CNS study CheckDose Was the dose optimized? (e.g., 10mg/kg vs 20mg/kg) Start->CheckDose CheckBBB Is the target brain region behind the intact BBB? CheckDose->CheckBBB No ActionDose Perform dose-response study. Consider lower doses. CheckDose->ActionDose Yes CheckToxicity Are there signs of peripheral neuropathy? CheckBBB->CheckToxicity No ActionBBB Focus analysis on CVOs or brainstem. Re-evaluate hypothesis. CheckBBB->ActionBBB Yes ActionToxicity Reduce dose. Monitor with neuropathy-specific tests. CheckToxicity->ActionToxicity Yes Conclusion Re-run experiment with optimized parameters CheckToxicity->Conclusion No ActionDose->CheckBBB ActionBBB->CheckToxicity ActionToxicity->Conclusion

Caption: A decision tree for troubleshooting experiments with poor outcomes.

References

Refinement of Suramin dosage to reduce adverse events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining suramin dosage to minimize adverse events during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with this compound administration?

This compound can cause a wide range of adverse events. The most frequently reported are nausea, vomiting, diarrhea, and abdominal pain.[1][2] Other common side effects include various skin sensations (tingling, numbness), tenderness of the palms and soles, skin rashes, and a general feeling of discomfort.[1][3]

Q2: What are the severe, dose-limiting toxicities of this compound?

Severe adverse effects can include kidney problems (nephrotoxicity), peripheral neuropathy, low blood pressure, decreased consciousness, and low blood cell counts.[1][4] Liver dysfunction and hypersensitivity reactions have also been reported, though they are less common.[2][5] The incidence and severity of these toxicities are often related to the cumulative dose and plasma concentration of the drug.[6]

Q3: Is there a defined therapeutic window for this compound to minimize toxicity?

Yes, particularly in the context of cancer clinical trials, maintaining plasma this compound concentrations between 100 and 300 µg/mL has been shown to significantly reduce toxicities without compromising anti-neoplastic activity.[7] Plasma levels exceeding 350 µg/mL are associated with an increased risk of neurotoxicity and coagulopathy.[7][8]

Q4: How does this compound's long half-life impact dosing schedules?

This compound has an extremely long terminal half-life, often exceeding 50 days, which leads to drug accumulation with repeated dosing.[7][9] This necessitates carefully planned intermittent dosing schedules to prevent the drug from reaching toxic concentrations in the plasma.[7] Standard regimens for conditions like African sleeping sickness involve weekly injections for a defined period.[10]

Q5: Are there strategies to mitigate specific this compound-induced toxicities?

Several strategies are being explored. For neurotoxicity, preclinical models suggest that the influx of calcium into dorsal root ganglia neurons is a contributing factor; co-incubation with the L-type voltage-gated calcium channel inhibitor nimodipine has shown partial protective effects.[6][11][12] For infusion-related reactions, slow infusion rates and the administration of antihistamines or corticosteroids can be effective.[7]

Troubleshooting Guides

Issue 1: Signs of Nephrotoxicity (e.g., Proteinuria, Elevated Serum Creatinine)

  • Question: My animal model is showing cloudy urine and elevated creatinine after this compound administration. What steps should I take?

  • Answer:

    • Confirm the Finding: Repeat urinalysis and serum creatinine measurements to confirm nephrotoxicity. Cloudy urine is a known, sometimes non-harmful, side effect, but it can also indicate kidney disease exacerbation.[1][2]

    • Assess Dosage and Plasma Levels: Review your current dosing regimen. If possible, measure plasma this compound concentrations. Levels are likely approaching or exceeding the toxic threshold.

    • Reduce or Withhold Dose: Immediately consider reducing the subsequent dose or temporarily discontinuing treatment to allow for drug clearance. Due to the long half-life, it will take time for the plasma concentration to decrease.

    • Hydration: Ensure subjects are adequately hydrated to support renal function.

    • Future Prevention: Adjust the dosing schedule to be less frequent or use a lower dose to maintain plasma concentrations within the therapeutic window (100-300 µg/mL).[7]

Issue 2: Onset of Neurological Symptoms (e.g., Ataxia, Sensory Deficits)

  • Question: My in vivo experiment is showing locomotor and sensory deficits, suggesting peripheral neuropathy. How can I manage this?

  • Answer:

    • Symptom Evaluation: Quantify the neurological deficits using appropriate behavioral tests (e.g., mechanical withdrawal threshold, motor function tests).[12]

    • Check Plasma Concentration: High plasma levels (>350 µg/mL) are strongly correlated with neurotoxicity.[7]

    • Dose Interruption: Discontinue this compound administration immediately. Unlike some other side effects, neuropathy can be severe and may not be fully reversible.

    • Investigate Neuroprotective Agents (Experimental): In a preclinical setting, you could explore co-administration with neuroprotective agents. For example, the calcium channel inhibitor nimodipine has been shown to partially improve neuron viability in vitro.[6]

    • Protocol Revision: For future experiments, design a regimen that strictly maintains lower plasma concentrations. Consider initiating a test dose (e.g., 100-200 mg in humans) to check for hypersensitivity before proceeding with the full therapeutic dose.[4][13]

Data Presentation

Table 1: Summary of this compound-Associated Adverse Events and Frequencies

Adverse Event CategorySpecific EventReported FrequencyCitation(s)
Constitutional Fever78%[5]
Malaise/Fatigue43%[5]
Gastrointestinal Nausea34%[5]
Vomiting20%[5]
DiarrheaCommon[1][2]
Dermatological Skin Rash48%[5]
Skin Tingling/NumbnessCommon[1][3]
Renal Nephrotoxicity (Elevated Creatinine)~12%[5]
Proteinuria / Cloudy UrineCommon[1][2]
Hepatic Hepatic Dysfunction (Elevated Transaminases)14%[5]
Neurological Peripheral Polyneuropathy33% (any neurologic symptom)[5]

Table 2: Pharmacokinetic Parameters and Therapeutic Concentrations

ParameterValueNotesCitation(s)
Terminal Half-Life (t½) 14.7 - 50+ daysResults in significant drug accumulation.[7][9]
Protein Binding ~99.7%High degree of binding to plasma proteins.[13][14]
Therapeutic Window (Cancer) 100 - 300 µg/mLReduces toxicity while maintaining activity.[7]
Neurotoxicity Threshold > 300 - 350 µg/mLIncreased incidence of neurotoxicity and coagulopathy.[7][8]
IC50 (in vitro Neurotoxicity) 283 µMIn cultured dorsal root ganglia neurons.[6][11]

Experimental Protocols

Protocol 1: In Vitro this compound Neurotoxicity Assay Using Dorsal Root Ganglia Neurons (DRGNs)

  • Objective: To determine the concentration-dependent neurotoxicity of this compound and to test potential neuroprotective agents.

  • Methodology:

    • Cell Culture: Culture primary DRGNs harvested from mice or rats as per standard laboratory protocols.

    • This compound Treatment: Prepare a stock solution of this compound. Treat DRGN cultures with increasing concentrations of this compound (e.g., 100 µM to 500 µM) for 24 hours. A vehicle-only group serves as the control.

    • Neuroprotective Agent Co-incubation (Optional): To test a potential neuroprotective agent like nimodipine, co-incubate DRGNs with a fixed concentration of this compound (e.g., 400 µM) and varying concentrations of the agent (e.g., 50 µM, 100 µM, 150 µM nimodipine) for 24 hours.[6]

    • Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as an MTT assay or by quantifying live/dead cells with fluorescent microscopy (e.g., Calcein-AM/Ethidium Homodimer-1 staining).

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by performing a non-linear regression analysis of the dose-response curve.[6] Compare the viability of cells co-incubated with the neuroprotective agent to those treated with this compound alone using an appropriate statistical test (e.g., ANOVA).[6]

Protocol 2: Therapeutic Drug Monitoring (TDM) for In Vivo Studies

  • Objective: To maintain this compound plasma concentrations within a target therapeutic range (e.g., 100-300 µg/mL) to minimize toxicity.

  • Methodology:

    • Initial Dosing: Administer the initial loading dose(s) of this compound based on established regimens or pharmacokinetic modeling. For example, a study in prostate cancer used a 200 mg test dose followed by a 1,000 mg/m² loading dose on day 1, with tapering doses on subsequent days.[15]

    • Blood Sampling: Collect plasma samples at predetermined intervals. Key time points include immediately before the next scheduled dose (trough concentration) and at the expected peak concentration (e.g., 1 hour post-infusion).[9][15]

    • This compound Quantification: Measure this compound concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[9]

    • Dose Adjustment: Use pharmacokinetic modeling or established algorithms to adjust the next dose. If the trough concentration is above the desired range, delay or reduce the next dose. If the peak concentration exceeds the toxicity threshold (>350 µg/mL), significantly reduce subsequent doses.[8]

    • Iterative Monitoring: Continue this cycle of dosing, monitoring, and adjustment throughout the experiment to ensure plasma levels remain within the target window.

Visualizations

Suramin_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Neuron) This compound This compound VGCC Voltage-Gated Calcium Channel (VGCC) This compound->VGCC Modulates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Allows Ca_Dyshomeostasis Intracellular Ca²⁺ Dyshomeostasis Ca_Influx->Ca_Dyshomeostasis Neurotoxicity Neurotoxicity (Axonal Damage, Decreased Viability) Ca_Dyshomeostasis->Neurotoxicity Leads to

Caption: Proposed mechanism of this compound-induced neurotoxicity.

Dosing_Workflow Start Start Preclinical Experiment Dose Administer Calculated Loading Dose Start->Dose Sample Collect Plasma Sample Dose->Sample Measure Measure this compound Concentration (LC-MS/MS) Sample->Measure Check Concentration in Therapeutic Window? (100-300 µg/mL) Measure->Check Adjust Adjust/Delay Next Dose Check->Adjust No Continue Administer Maintenance Dose Check->Continue Yes Adjust->Dose Monitor Monitor for Adverse Events Continue->Monitor Monitor->Sample End End of Experiment Monitor->End

Caption: Experimental workflow for dose refinement using TDM.

Troubleshooting_Logic Start Adverse Event Observed Identify Identify Symptom Type Start->Identify IsNeuro Neurological? Identify->IsNeuro IsRenal Renal? Identify->IsRenal IsGI GI / Systemic? Identify->IsGI StopDose Immediately Discontinue this compound IsNeuro->StopDose Yes ReduceDose Reduce or Withhold Next Dose IsRenal->ReduceDose Yes IsGI->ReduceDose Yes MeasureLevels Measure Plasma Concentration StopDose->MeasureLevels ReduceDose->MeasureLevels SupportiveCare Provide Symptomatic/ Supportive Care Revise Revise Dosing Protocol For Future Experiments SupportiveCare->Revise MeasureLevels->SupportiveCare

Caption: Logical flow for troubleshooting adverse events.

References

Strategies to enhance the specificity of Suramin's action

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing Suramin Specificity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the specificity of this compound's action.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the clinical use of this compound?

A1: The primary challenges with this compound include its narrow therapeutic window, significant off-target effects, and associated toxicities.[1][2] this compound is a highly polysulfonated naphthylurea, which contributes to its promiscuous binding to various proteins, particularly those with positively charged binding sites.[3] This lack of specificity can lead to side effects such as kidney and liver toxicity, neurotoxicity, and coagulopathy, which have limited its clinical application despite its potential in treating parasitic diseases and cancer.[4][5]

Q2: What are the main strategies currently being explored to enhance this compound's specificity?

A2: The main strategies to improve this compound's specificity fall into three primary categories:

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes to control its release and target it to specific tissues or cells.[1][2][6][7]

  • Development of Analogs: Synthesizing derivatives of this compound with modified structures to improve affinity and selectivity for specific molecular targets.[8][9][10][11]

  • Combination Therapies: Using this compound in conjunction with other therapeutic agents to achieve synergistic effects at lower, less toxic concentrations.[1][12]

Q3: How do nanoparticle-based delivery systems improve this compound's specificity?

A3: Nanoparticle-based systems, such as those using glycol chitosan or liposomes, can enhance this compound's specificity through several mechanisms. They can protect the drug from degradation, control its release profile, and be engineered to target specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][13] For example, glycol chitosan-suramin nanoparticles have been shown to effectively inhibit cancer cell migration and invasion.[1][2] Liposomal formulations can also improve cellular uptake, which is a challenge for the highly negatively charged this compound molecule.[7]

Q4: What is the rationale behind synthesizing this compound analogs?

A4: The rationale for synthesizing this compound analogs is to create new molecules with improved therapeutic indices. By modifying the core structure of this compound, researchers aim to enhance its binding affinity and specificity for a particular target while reducing its off-target interactions that cause toxicity.[3][8] For instance, studies have focused on creating analogs that are more selective for specific growth factor receptors or viral proteins.[9][10] Computational docking studies are often used to guide the design of these analogs for better target engagement.[8] Some synthesized derivatives have demonstrated anti-proliferative activity with lower cytotoxicity than the parent this compound compound.[9][11]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
Symptom Possible Cause Suggested Solution
Low percentage of this compound entrapped in liposomal formulations.Phospholipid Composition: The type of phospholipid and the presence of cholesterol can significantly impact encapsulation. Cholesterol, in particular, can decrease the entrapment of this compound.[6][14]Experiment with different phospholipid chain lengths. Shorter acyl chains (like in DLPC and DMPC) have shown higher entrapment percentages for this compound and structurally similar compounds compared to longer chains (DPPC, DSPC).[14] Consider reducing or omitting cholesterol from the formulation if permissible for your application.
Charge Interactions: The highly negative charge of this compound can lead to repulsion from negatively charged liposomes.Incorporate positively charged lipids, such as stearylamine, into the liposome bilayer to increase the entrapment of the negatively charged this compound through favorable electrostatic interactions.[6]
This compound Concentration: Higher initial concentrations of this compound can lead to a lower percentage of entrapment.[6]Optimize the this compound-to-lipid ratio. Test a range of this compound concentrations to find the optimal loading capacity for your specific liposomal formulation.
Issue 2: Off-Target Cytotoxicity in Cell-Based Assays
Symptom Possible Cause Suggested Solution
High levels of cell death in control cell lines or at concentrations where the target is not expressed.Non-specific Binding: this compound is known to interact with a wide range of extracellular and intracellular proteins, including growth factors, receptors, and enzymes, leading to broad-spectrum effects.[10][11][15]Use a Targeted Delivery System: Encapsulate this compound in nanoparticles or liposomes to limit its interaction with non-target cells. Synthesize and Test Analogs: If resources permit, utilize this compound analogs that have been designed for higher target specificity.[8][9] Lower the Concentration: this compound can have biphasic effects.[1] Determine the lowest effective concentration in your target cells to minimize off-target effects.
Inhibition of Essential Cellular Processes: this compound can inhibit key enzymes involved in energy metabolism, which can be toxic to all cell types.[15]Control Exposure Time: Limit the duration of this compound exposure to the minimum time required to observe the desired effect on the target pathway. Combination Therapy: Consider combining a lower, non-toxic dose of this compound with another therapeutic agent to achieve the desired outcome with reduced overall toxicity.[1][2]

Quantitative Data Summary

Table 1: this compound Nanoparticle Formulation and Efficacy

Parameter Value Context Reference
GCS-SM/DOX NP Size~186 nmSize of doxorubicin-loaded glycol chitosan-suramin nanoparticles.[1][2]
This compound IC50 (Murine Norovirus Polymerase)Low micromolar rangeIn vitro inhibition of viral RNA-dependent RNA polymerase.[7]
This compound IC50 (Human Norovirus Polymerase)Low micromolar rangeIn vitro inhibition of viral RNA-dependent RNA polymerase.[7]
This compound IC50 (HIV-1 SF162)3.17 µMDirect inhibition of HIV-1 infection.[16]
This compound IC50 (HIV NL4-3)0.21 µMDirect inhibition of HIV-1 infection.[16]

Table 2: Liposomal Entrapment Efficiency of this compound

Liposome Composition Entrapment Percentage (%) Conditions Reference
DPPC (C16)25 - 65%0.07 mM this compound, 3-25 mM phospholipid[6]
DPPC/CHL (50 mol%)Reduced entrapmentAddition of cholesterol decreases entrapment.[6][14]
DPPC/CHL/Stearylamine (5 mol%)30.3%Addition of a positive charge increases entrapment.[6]
DLPC (C12)95.1%Higher entrapment with shorter acyl chains.[14]
DMPC (C14)74.2%Higher entrapment with shorter acyl chains.[14]
DSPC (C18)29%Lower entrapment with longer acyl chains.[14]

Experimental Protocols

Protocol 1: Preparation of Glycol Chitosan-Suramin/Doxorubicin Nanoparticles (GCS-SM/DOX NPs)

This protocol is a generalized representation based on the description in the cited literature.[1][2]

  • Preparation of GCS Solution: Dissolve glycol chitosan (GCS) in deionized water to a concentration of 1 mg/mL.

  • Formation of GCS-SM Nanogels: Add this compound (SM) solution to the GCS solution dropwise while stirring. The electrostatic interaction between the positively charged GCS and the negatively charged this compound will lead to the formation of nanogels.

  • Loading of Doxorubicin (DOX): Add DOX solution to the GCS-SM nanogel suspension. The incorporation of DOX occurs through hydrophilic/hydrophobic interactions and ionic interactions with the GCS and this compound.

  • Purification: Dialyze the resulting GCS-SM/DOX NP suspension against deionized water for 24-48 hours to remove unloaded drug and other small molecules.

  • Characterization:

    • Size and Morphology: Determine the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Drug Loading Content: Quantify the amount of encapsulated this compound and Doxorubicin using a suitable method such as UV-Vis spectrophotometry or HPLC after lysing the nanoparticles.

Protocol 2: In Vitro Cell Migration (Wound Healing) Assay
  • Cell Seeding: Seed target cancer cells in a 6-well plate and grow them to confluency.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch (a "wound") in the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add cell culture medium containing the test compounds (e.g., free this compound, GCS-SM NPs, GCS-SM/DOX NPs) at desired concentrations. Use a medium without a test compound as a negative control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points for each treatment condition. The rate of wound closure is indicative of cell migration. A delay in wound closure compared to the control indicates inhibition of cell migration.

Visualizations

Suramin_Action_and_Specificity_Strategies cluster_0 This compound's Non-Specific Action cluster_1 Strategies for Enhanced Specificity This compound This compound P2R P2 Purinergic Receptors This compound->P2R Antagonizes GF Growth Factors (VEGF, FGF, PDGF) This compound->GF Inhibits Binding Enzymes Various Enzymes (e.g., RdRp, PTPases) This compound->Enzymes Inhibits Nanoparticles Nanoparticle Encapsulation This compound->Nanoparticles is encapsulated in Analogs Analog Synthesis This compound->Analogs is modified into Combo Combination Therapy This compound->Combo is combined with TargetedCell Targeted Cell/Tissue Nanoparticles->TargetedCell Achieves SpecificTarget Specific Protein Target Analogs->SpecificTarget Enhances Affinity For LowerDose Lower Effective Dose Combo->LowerDose Enables

Caption: Logical relationship between this compound's non-specific action and strategies to improve its specificity.

Nanoparticle_Delivery_Workflow cluster_workflow Nanoparticle Formulation and Testing Workflow prep Step 1: Preparation Mix this compound with carrier (e.g., Glycol Chitosan or Lipids) formulation Step 2: Formulation Self-assembly into nanoparticles (e.g., GCS-SM NPs) prep->formulation char Step 3: Characterization Size (DLS) Zeta Potential Encapsulation Efficiency (HPLC) formulation->char invitro Step 4: In Vitro Testing Cytotoxicity Assays (MTT) Migration Assays (Wound Healing) Uptake Studies char->invitro invivo Step 5: In Vivo Testing Tumor Xenograft Models Toxicity Studies Pharmacokinetics invitro->invivo

Caption: Experimental workflow for developing and testing this compound-loaded nanoparticles.

FGF_Signaling_Inhibition FGF1 FGF1 FGFRD2 FGFRD2 Receptor FGF1->FGFRD2 Binds Dimerization Receptor Dimerization FGFRD2->Dimerization Activation Tyrosine Kinase Activation Dimerization->Activation Downstream Downstream Signaling (Cell Proliferation) Activation->Downstream This compound This compound / Specific Analogs This compound->FGF1 Blocks Binding

Caption: Inhibition of the FGF1-FGFRD2 signaling pathway by this compound and its analogs.

References

Validation & Comparative

Suramin and Its Analogs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Suramin, a polysulfonated naphthylurea developed in the early 20th century, has a long history as a treatment for African sleeping sickness.[1][2][3][4] Beyond its antiparasitic properties, this compound has garnered significant interest for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.[5][6][7] However, its clinical application has been hampered by toxicity.[6] This has spurred the development of numerous this compound analogs with the aim of improving efficacy and reducing adverse effects. This guide provides a comparative analysis of the efficacy of this compound and its analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and its analogs in different experimental models.

Table 1: Antiproliferative Activity of this compound and Analogs in Human Cancer Cell Lines

CompoundHT29 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)T47D (Breast Cancer) IC50 (µM)SW13 (Adrenocortical Carcinoma) IC50 (µM)
This compound109 ± 10[1]----
NF03143[6]----
NF037> NF031, < this compound[6]----
NF326> NF031, < this compound[6]----
NF15738[1]----
NF546> 100[1]----
PPADS310 ± 20[1]----
iso-PPADS370 ± 30[1]----

Data from multiple sources indicates that several symmetric analogs of this compound, such as NF031, NF037, and NF326, exhibit greater antiproliferative activity than the parent compound in various cancer cell lines.[6] Specifically, in HT29 colon cancer cells, NF031 showed a significantly lower IC50 value than this compound.[6]

Table 2: Inhibition of Mcm10 by this compound and Analogs

CompoundMcm10 Binding Affinity (FP Ki, nM)Mcm10 Binding Affinity (SPR KD, nM)HCT116 (Colon Cancer) Cytotoxicity IC50 (µM)hTERT RPE-1 (Non-transformed) Cytotoxicity IC50 (µM)Selectivity (hTERT RPE-1 IC50 / HCT116 IC50)
This compound--109 ± 10400 ± 223.7
NF15717046038>100>2.6
NF546>1000>1000>100>100-
PPADS>1000>1000310 ± 20400 ± 141.3
iso-PPADS>1000>1000370 ± 30560 ± 551.5

A study identified this compound and its analogs as inhibitors of the DNA binding protein Mcm10.[1] NF157 emerged as the most potent inhibitor, displaying a higher binding affinity for Mcm10 and greater cytotoxicity in HCT116 colon cancer cells compared to this compound.[1] Notably, some analogs demonstrated preferential killing of cancer cells over non-transformed cells.[1]

Table 3: Antiangiogenic Activity of this compound and Analogs

CompoundConcentration (µM)Inhibition of Angiogenesis (%)
This compound56~50
560~100
NF 14556>50
560~100
NF 24856>50
560~100
NF 29356>50
560~100

In an in vitro human placental vein angiogenesis model, this compound analogs NF 145, NF 248, and NF 293 demonstrated dose-dependent inhibition of angiogenesis, with efficacy equal to or greater than that of this compound.[8]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their effects by modulating multiple signaling pathways. Their polyanionic nature allows them to interact with a wide range of protein targets.[7][9]

One of the key mechanisms is the inhibition of purinergic signaling by acting as a non-selective antagonist of P2X and P2Y receptors.[10] This interference with ATP signaling is thought to be central to its effects in conditions like autism spectrum disorder.[11][12][13]

In the context of cancer, this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[5] It can also modulate the MAPK/ERK pathway, though the effects can be cell-type specific.[14] Furthermore, this compound and its analogs can inhibit sirtuins, a class of NAD+-dependent histone deacetylases involved in gene regulation and cellular stress responses.[7]

Another important target is the fibroblast growth factor (FGF) signaling pathway. This compound can block the interaction between FGF1 and its receptor, thereby inhibiting cell proliferation.[9]

Signaling_Pathways cluster_purinergic Purinergic Signaling cluster_nfkb NF-κB Signaling cluster_fgf FGF Signaling ATP Extracellular ATP P2R P2X/P2Y Receptors ATP->P2R activates Downstream Downstream Signaling P2R->Downstream This compound This compound & Analogs This compound->P2R inhibit IL1b IL-1β TLR TLR2/4 IL1b->TLR MyD88 MyD88 TLR->MyD88 p65 p-p65 (NF-κB) MyD88->p65 Inflammation Inflammation Apoptosis p65->Inflammation Suramin2 This compound Suramin2->MyD88 inhibits Suramin2->p65 inhibits FGF1 FGF1 FGFR FGFRD2 FGF1->FGFR binds Proliferation Cell Proliferation FGFR->Proliferation activates Suramin3 This compound & Analogs Suramin3->FGFR inhibit binding Experimental_Workflow cluster_cell_viability Cell Viability Assay cluster_replication_assay In Vitro Replication Assay A1 Seed Cells A2 Treat with This compound/Analogs A1->A2 A3 Add MTT/WST-1 A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Cell-Free Extract B2 Set up Reaction Mix (Template, [³²P]dNTPs) B1->B2 B3 Add this compound/Analogs B2->B3 B4 Incubate B3->B4 B5 Quantify DNA Synthesis B4->B5

References

Suramin vs. Placebo in Autism Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of suramin versus placebo in the treatment of Autism Spectrum Disorder (ASD), based on available clinical trial data. It is intended to inform researchers, scientists, and professionals in the field of drug development. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the proposed signaling pathway and trial workflows.

Overview of Clinical Trials

Two key clinical trials have generated significant interest in the potential of this compound as a therapeutic for ASD. The initial this compound Autism Treatment-1 (SAT-1) trial was a small-scale, single-dose study that showed promising results, leading to a larger, multi-dose Phase 2 trial conducted by PaxMedica.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the SAT-1 and the PaxMedica Phase 2 trials, comparing the effects of this compound to a placebo.

Table 1: this compound Autism Treatment-1 (SAT-1) Trial Results
Outcome MeasureThis compound Group (n=5)Placebo Group (n=5)p-value
Primary Outcomes
ADOS-2 Comparison Score Change-1.6 ± 0.55No change0.0028
EOWPVT Score ChangeNo changeNo changeN/A
Secondary Outcomes
Improvements NotedLanguage, Social Interaction, Decreased Restricted/Repetitive BehaviorsNo improvementsN/A

ADOS-2: Autism Diagnostic Observation Schedule, 2nd Edition; EOWPVT: Expressive One-Word Picture Vocabulary Test. Data presented as mean ± standard deviation where available.[1]

Table 2: PaxMedica Phase 2 Trial Results
Outcome MeasureThis compound 10 mg/kg GroupThis compound 20 mg/kg GroupPlacebo Groupp-value (10mg/kg vs Placebo)
Primary Endpoint
ABC-Core Change at Week 14-12.5 ± 3.18No improvement over placebo-8.9 ± 2.86Not statistically significant
Secondary Endpoint
CGI-I Improvement from Baseline2.8 ± 0.302.0 ± 0.281.7 ± 0.270.016

ABC-Core: Aberrant Behavior Checklist Core Symptoms (subscales for irritability, social withdrawal, and stereotypy); CGI-I: Clinical Global Impression of Improvement. Data presented as mean ± standard error.[2]

Experimental Protocols

This compound Autism Treatment-1 (SAT-1) Trial
  • Study Design: A phase I/II, double-blind, placebo-controlled, randomized clinical trial.[1]

  • Participants: 10 male subjects with ASD, aged 5-14 years, matched by age, IQ, and autism severity into five pairs.[1]

  • Intervention: A single intravenous infusion of this compound (20 mg/kg) or a saline placebo.[1]

  • Primary Outcome Measures: Autism Diagnostic Observation Schedule, 2nd edition (ADOS-2) comparison scores and the Expressive One-Word Picture Vocabulary Test (EOWPVT).[1]

  • Secondary Outcome Measures: Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and the Clinical Global Impression (CGI) questionnaire.[1][3]

PaxMedica Phase 2 Trial
  • Study Design: A 14-week, randomized, double-blind, placebo-controlled, multi-dose, proof-of-concept study.[2]

  • Participants: 52 male children with moderate to severe ASD, aged 4-15 years, in South Africa.[2][4]

  • Intervention: Three treatment arms: 10 mg/kg this compound, 20 mg/kg this compound, and placebo, administered via intravenous infusion at baseline, week 4, and week 8.[2]

  • Primary Endpoint: Aberrant Behavior Checklist of Core Symptoms (ABC-Core), focusing on subscales for irritability, social withdrawal, and stereotypy.[2]

  • Secondary Endpoint: Clinical Global Impressions—Improvement (CGI-I).[2]

Proposed Mechanism of Action: Purinergic Signaling

This compound is a non-selective inhibitor of purinergic signaling.[5] The therapeutic hypothesis in the context of autism is centered on the "Cell Danger Response" (CDR) theory. This theory posits that a persistent CDR in individuals with ASD leads to chronic activation of purinergic signaling through the release of extracellular ATP (eATP) and other nucleotides.[6][7] This sustained signaling is thought to contribute to the core symptoms of autism. This compound is believed to act by blocking the binding of eATP to its receptors, thereby interrupting this chronic "danger" signal and allowing cellular functions to normalize.[6]

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space eATP Extracellular ATP (eATP) (Danger Signal) P2_Receptor Purinergic Receptors (P2X, P2Y) eATP->P2_Receptor binds to CDR Cell Danger Response (CDR) - Neuroinflammation - Metabolic Dysfunction P2_Receptor->CDR activates Stressors Environmental/Genetic Stressors Stressors->eATP triggers release This compound This compound This compound->P2_Receptor blocks binding

Caption: Proposed mechanism of this compound in ASD via inhibition of purinergic signaling.

Experimental Workflow Diagrams

SAT1_Trial_Workflow Screening Screening & Enrollment (N=10) Randomization Randomization (1:1) Screening->Randomization Suramin_Arm This compound Group (n=5) Single IV Infusion (20 mg/kg) Randomization->Suramin_Arm Placebo_Arm Placebo Group (n=5) Single IV Saline Infusion Randomization->Placebo_Arm Follow_Up Follow-Up Assessments (6 weeks) Suramin_Arm->Follow_Up Placebo_Arm->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Caption: Workflow of the this compound Autism Treatment-1 (SAT-1) clinical trial.

PaxMedica_Phase2_Workflow Screening Screening & Enrollment (N=52) Randomization Randomization (1:1:1) Screening->Randomization Suramin10_Arm This compound 10 mg/kg Group Randomization->Suramin10_Arm Suramin20_Arm This compound 20 mg/kg Group Randomization->Suramin20_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Dosing IV Infusions at Baseline, Week 4, and Week 8 Suramin10_Arm->Dosing Suramin20_Arm->Dosing Placebo_Arm->Dosing Follow_Up Follow-Up to Week 14 Dosing->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Caption: Workflow of the PaxMedica Phase 2 clinical trial.

Safety and Tolerability

In the SAT-1 trial, a self-limited, asymptomatic rash was observed in the this compound group, but no serious adverse events were reported.[1] In the PaxMedica Phase 2 trial, this compound was generally well-tolerated, with most adverse events being mild to moderate in severity.[2] Reported adverse events included rashes, upper respiratory infections, and vomiting.[4] One serious adverse event occurred, which was resolved with treatment.[4]

Conclusion

The initial SAT-1 trial of a single dose of this compound demonstrated statistically significant improvements in the core symptoms of autism.[7] The larger PaxMedica Phase 2 trial, using multiple doses, showed a statistically significant improvement in the CGI-I score for the 10 mg/kg dose group compared to placebo, although the primary endpoint (ABC-Core) did not reach statistical significance.[2] These findings suggest that this compound may offer a novel therapeutic approach for ASD by targeting purinergic signaling. However, further research with larger and longer-term clinical trials is necessary to fully establish the efficacy and safety of this compound for the treatment of autism spectrum disorder. It is important to note that this compound is not currently approved for the treatment of autism.[6]

References

Validating the Antipurinergic Activity of Suramin in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Suramin's performance in novel experimental models relevant to neurodevelopmental disorders, alongside alternative purinergic modulators. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the validation of antipurinergic activity.

Executive Summary

This compound, a non-selective antagonist of P2X and P2Y purinergic receptors, has demonstrated significant efficacy in correcting behavioral and cellular abnormalities in new animal models of autism spectrum disorder (ASD), such as the maternal immune activation (MIA) and Fragile X (Fmr1 knockout) mouse models.[1][2][3] In these models, this compound has been shown to reverse social behavior deficits, correct synaptic abnormalities, and normalize metabolic pathways.[1][4] While this compound's broad-spectrum activity makes it a valuable research tool, its lack of specificity and potential for off-target effects necessitate the exploration of more selective alternatives. This guide compares this compound with other purinergic antagonists, providing researchers with the necessary data and protocols to validate antipurinergic activity in their own studies.

Data Presentation: Comparative Efficacy of Purinergic Antagonists

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in modulating purinergic signaling and correcting disease-relevant phenotypes.

Table 1: In Vitro Antagonist Potency (IC50/pA2 Values)

CompoundReceptor Target(s)Reported PotencyCitation(s)
This compound P2X (non-selective), P2Y (non-selective)pA2 of 5.77 (P2Y), pA2 of 4.32 (P2U-like)[5][6]
PPADS P2X (non-selective), some P2YpA2 of 5.98 (P2Y)[5][6]
Selective P2X7 Antagonists P2X7Varies by compound
Selective P2Y12 Antagonists P2Y12Varies by compound

Table 2: In Vivo Efficacy of this compound in the Maternal Immune Activation (MIA) Mouse Model of Autism

Outcome MeasureEffect of this compound (20 mg/kg)Quantitative ChangeCitation(s)
Social Preference Corrected deficits in social preference54% decrease in MIA males restored to control levels.[2][4]
Sensorimotor Coordination Corrected deficits in sensorimotor coordination28% decrease in MIA males restored to control levels.[4]
P2Y2 Receptor Expression Normalized downregulated expressionOver 50% decrease in MIA animals was normalized.[2]
P2X7 Receptor Expression Normalized downregulated expressionCorrected in MIA animals.[1][2]

Table 3: In Vivo Efficacy of this compound in the Fragile X (Fmr1 Knockout) Mouse Model of Autism

Outcome MeasureEffect of this compound (20 mg/kg)Quantitative ChangeCitation(s)
Social Behavior Restored normal social behaviorCorrected deficits observed in Fmr1 KO mice.[1][3]
Synaptic Structure Improved brain synaptosomal structureCorrected abnormalities in synaptosomal receptor expression.[1]
Metabolism Improved metabolic profileCorrected abnormalities in 20 biochemical pathways.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of antipurinergic activity.

Three-Chamber Social Interaction Test

This test assesses social preference and social novelty in rodent models.

Materials:

  • Three-chambered apparatus (each chamber typically 20 cm x 40.5 cm x 22 cm)

  • Small wire cages for stranger mice

  • Video tracking software (e.g., Anymaze)

Procedure:

  • Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).

  • Sociability Test: Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Allow the test mouse to explore all three chambers for 10 minutes.

  • Social Novelty Test: Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage. Stranger 1 remains in its cage. Allow the test mouse to explore for another 10 minutes.

  • Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are automatically recorded and analyzed. Increased time with a stranger mouse compared to the empty cage indicates sociability. Increased time with the novel stranger 2 compared to the familiar stranger 1 indicates a preference for social novelty.[7][8][9][10]

Western Blot for P2 Receptor Expression

This technique is used to quantify the expression levels of specific purinergic receptors in tissue or cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the P2 receptor of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[11][12][13][14][15]

Calcium Imaging for P2 Receptor Activity

This assay measures changes in intracellular calcium concentration upon receptor activation, providing a functional readout of P2 receptor activity.

Materials:

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • P2 receptor agonists and antagonists

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a multi-well plate and allow them to adhere.

  • Dye Loading: Incubate cells with the calcium indicator dye in HBSS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Imaging: Mount the coverslip on a fluorescence microscope or place the plate in a plate reader.

  • Baseline Measurement: Record the baseline fluorescence for a short period.

  • Stimulation: Add the P2 receptor agonist and record the change in fluorescence intensity over time. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the peak response and the area under the curve.[16][17][18][19]

Mandatory Visualizations

Purinergic Signaling Pathway

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptors (Ion Channels) ATP->P2X Agonist P2Y P2Y Receptors (GPCRs) ATP->P2Y Agonist Ectonucleotidases Ectonucleotidases (e.g., CD39, CD73) ATP->Ectonucleotidases Substrate ADP ADP ADP->P2Y Agonist ADP->Ectonucleotidases Substrate Adenosine Adenosine P1 P1 Receptors (GPCRs) Adenosine->P1 Agonist Ca_influx Ca²⁺ Influx P2X->Ca_influx PLC PLC Activation P2Y->PLC AC Adenylyl Cyclase Modulation P1->AC Ectonucleotidases->Adenosine Product Downstream Downstream Signaling Ca_influx->Downstream PLC->Downstream AC->Downstream This compound This compound This compound->P2X This compound->P2Y

Caption: Overview of the purinergic signaling pathway.

Experimental Workflow for Validating Antipurinergic Activity

Experimental_Workflow cluster_model Model System cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Animal_Model Animal Model (e.g., MIA, Fmr1 KO) Suramin_Treat This compound Treatment Animal_Model->Suramin_Treat Alternative_Treat Alternative Antagonist Treatment Animal_Model->Alternative_Treat Vehicle Vehicle Control Animal_Model->Vehicle Cell_Culture Cell Culture (Expressing P2 Receptors) Cell_Culture->Suramin_Treat Cell_Culture->Alternative_Treat Cell_Culture->Vehicle Behavior Behavioral Assays (e.g., Social Interaction) Suramin_Treat->Behavior Biochemical Biochemical Assays (e.g., Western Blot) Suramin_Treat->Biochemical Functional Functional Assays (e.g., Calcium Imaging) Suramin_Treat->Functional Alternative_Treat->Behavior Alternative_Treat->Biochemical Alternative_Treat->Functional Vehicle->Behavior Vehicle->Biochemical Vehicle->Functional Data Quantitative Data Analysis and Comparison Behavior->Data Biochemical->Data Functional->Data

Caption: Workflow for validating antipurinergic drug efficacy.

Logical Comparison of this compound and Alternatives

Logical_Comparison cluster_attributes Attributes cluster_drugs Drugs Specificity Specificity Potency Potency Off_Target Off-Target Effects InVivo_Data In Vivo Data in Autism Models This compound This compound This compound->Specificity Low (Non-selective) This compound->Potency Moderate This compound->Off_Target Potential for multiple off-target effects [24, 40, 41] This compound->InVivo_Data Extensive PPADS PPADS PPADS->Specificity Low (Non-selective) PPADS->Potency Moderate PPADS->Off_Target Known to have off-target effects PPADS->InVivo_Data Limited Selective Selective Antagonists Selective->Specificity High (Receptor-specific) Selective->Potency Variable (can be high) Selective->Off_Target Reduced potential Selective->InVivo_Data Emerging

Caption: Comparison of this compound and alternative antagonists.

Conclusion

This compound serves as a foundational tool for investigating the role of purinergic signaling in novel disease models, particularly in the context of neurodevelopmental disorders. Its ability to rescue key phenotypes in the MIA and Fmr1 knockout mouse models highlights the therapeutic potential of targeting this pathway. However, the lack of selectivity and potential for off-target effects underscore the need for more refined pharmacological tools. This guide provides a framework for researchers to build upon the foundational work with this compound, offering comparative data and detailed protocols to validate the activity of more selective purinergic antagonists in these and other emerging models. The continued exploration of this signaling pathway holds significant promise for the development of novel therapeutics for a range of disorders.

References

Comparative Analysis of Suramin and Other P2 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Suramin and other prominent P2 receptor antagonists. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in the selection of appropriate pharmacological tools for research and development.

Extracellular nucleotides, such as ATP and ADP, play crucial roles in cell-to-cell communication by activating purinergic P2 receptors. These receptors are broadly classified into two families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs). Given their widespread distribution and involvement in a myriad of physiological and pathophysiological processes, including inflammation, neurotransmission, and pain, P2 receptors have emerged as significant therapeutic targets. This guide focuses on a comparative analysis of this compound, a classical, non-selective P2 receptor antagonist, with other key antagonists, providing a framework for understanding their relative potencies, selectivities, and experimental applications.

Data Presentation: Quantitative Comparison of P2 Receptor Antagonists

The following tables summarize the inhibitory potencies (IC50/Ki values) of this compound, Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), and A-317491 against various P2 receptor subtypes. This quantitative data allows for a direct comparison of their efficacy and selectivity.

Table 1: Inhibitory Potency (IC50/Ki in µM) of P2 Receptor Antagonists at P2X Receptors

AntagonistP2X1P2X2P2X3P2X2/3P2X4P2X5P2X7
This compound ~10.4[1]-~14.9[1]----
PPADS 0.068[2][3]1 - 2.6[4][5][6]0.214[2][3]-28[4]1 - 2.6[4][5][6]1 - 4[4]
A-317491 >10>100.022 (h) / 0.022 (r)0.009 (h) / 0.092 (r)>10->10

h: human, r: rat. Data presented as Ki values where specified in the source.

Table 2: Inhibitory Potency (IC50 in µM) of P2 Receptor Antagonists at P2Y Receptors

AntagonistP2Y1P2Y2P2Y4P2Y6P2Y11P2Y12P2Y13
This compound -796[7]-----
PPADS ~10[2]~900[4][5][6][8]~15000[4][5][6][8]---~10[2]
A-317491 >10>10>10>10>10>10>10

Therapeutic Applications

The distinct pharmacological profiles of these antagonists have led to their investigation in various therapeutic areas:

  • This compound: Initially developed as an anti-parasitic drug, its broad-spectrum P2 receptor antagonism has led to its use in preclinical and clinical studies for conditions like autism spectrum disorder, where it is thought to restore normal mitochondrial function and reduce neuroinflammation.[9][10][11]

  • PPADS: This non-selective antagonist has been utilized in preclinical models to explore the role of P2 receptors in various pathologies. For instance, it has shown neuroprotective effects in experimental stroke models and has been used to investigate its role in pain and inflammation.[3][12]

  • A-317491: As a potent and selective antagonist of P2X3 and P2X2/3 receptors, A-317491 has been primarily investigated for its analgesic properties in chronic inflammatory and neuropathic pain models.[13] The development of selective P2X3 antagonists has progressed to clinical trials for the treatment of refractory chronic cough.[6][14]

Experimental Protocols

The determination of the inhibitory potency of these antagonists relies on a variety of in vitro assays. Below are detailed methodologies for three key experimental approaches.

Intracellular Calcium Mobilization Assay

This assay is commonly used to assess the function of Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) and P2X receptors, which are permeable to Ca2+.

Objective: To measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines are transiently or stably transfected to express the P2 receptor subtype of interest. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to near confluence.

  • Dye Loading: The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in the dark at 37°C for a specified time (typically 30-60 minutes).[15] An organic anion transporter inhibitor like probenecid may be included to prevent dye extrusion.

  • Antagonist Incubation: After dye loading, the cells are washed to remove excess dye. The antagonist of interest (e.g., this compound, PPADS) is then added at various concentrations and incubated for a predetermined period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a known P2 receptor agonist (e.g., ATP, ADP, UTP) at a concentration that elicits a submaximal response (e.g., EC80). The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured for each well. The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and is particularly suited for characterizing antagonists of P2X receptors.

Objective: To measure the antagonist's effect on the ion current mediated by P2X receptors.

Methodology:

  • Cell Preparation: Cells expressing the P2X receptor of interest are plated on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution. The intracellular solution typically contains a high concentration of potassium gluconate or KCl to mimic the intracellular ionic environment.[16]

  • Whole-Cell Configuration: A micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. Gentle suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).[17][18]

  • Voltage Clamp and Recording: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). A P2X receptor agonist is applied to the cell via a perfusion system, and the resulting inward current is recorded.

  • Antagonist Application: The antagonist is co-applied with the agonist or pre-applied before agonist stimulation. The reduction in the agonist-evoked current in the presence of the antagonist is measured.

  • Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control response. Concentration-inhibition curves are generated to determine the IC50 of the antagonist.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor and is used to determine the affinity (Ki) of an unlabeled competitor, such as a P2 receptor antagonist.

Objective: To determine the binding affinity of an antagonist for a specific P2 receptor subtype.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the target P2 receptor are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the receptor of interest. The protein concentration of the membrane preparation is determined.[19]

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific radiolabeled P2 receptor ligand (e.g., [³H]ATP, [³⁵S]ATPγS) at a fixed concentration (typically at or below its Kd).[20]

  • Competition Binding: A range of concentrations of the unlabeled antagonist is added to the reaction wells to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[19][21]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The IC50 value of the antagonist is determined from the competition curve, and this is converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways activated by P2X and P2Y receptors.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X Binds Ca_influx Ca²⁺ Influx P2X->Ca_influx Opens Channel Na_influx Na⁺ Influx P2X->Na_influx Downstream Downstream Signaling Cascades Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream

P2X Receptor Signaling Pathway

P2Y_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nucleotide ATP / ADP / UTP / UDP P2Y P2Y Receptor (GPCR) Nucleotide->P2Y Binds Gq Gq/11 P2Y->Gq Activates Gi Gi/o P2Y->Gi Gs Gs P2Y->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit Inhibits AC_activate Adenylate Cyclase (Activation) Gs->AC_activate Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

P2Y Receptor Signaling Pathways

This comprehensive guide provides a detailed comparison of this compound and other key P2 receptor antagonists, offering valuable insights for researchers in the field of purinergic signaling. The provided data and protocols aim to facilitate the informed selection and application of these important pharmacological tools.

References

Unraveling Suramin's Complex Mechanisms: A Comparative Guide to its Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Suramin, a polysulfonated naphthylurea developed over a century ago, continues to intrigue the scientific community with its remarkably broad spectrum of biological activities. Initially used for treating African sleeping sickness, its potential applications have expanded to include cancer, viral infections, and even autism spectrum disorder. This therapeutic versatility stems from its polypharmacological nature, targeting a multitude of proteins and signaling pathways. However, this lack of specificity also contributes to its significant side effects, necessitating a deeper, genetically validated understanding of its mechanisms of action to guide the development of more targeted and less toxic derivatives.

This guide provides a comparative analysis of this compound's performance against its proposed molecular targets, with a focus on validation through genetic approaches. By examining experimental data from studies utilizing gene knockout, knockdown, and comparisons with more specific inhibitors, we aim to offer a clearer perspective on the intricate workings of this multifaceted drug.

I. Inhibition of Purinergic Signaling: A Genetically Validated Target

One of the most well-established mechanisms of this compound is its antagonism of purinergic receptors, particularly the P2Y subfamily. Extracellular nucleotides like ATP and UTP play crucial roles in cell-to-cell communication by activating these receptors, influencing processes ranging from inflammation to cell proliferation.

Genetic Validation in an Acute Liver Injury Model

A compelling in vivo validation of this compound's action on P2Y2 receptors comes from studies on acute liver injury. In a lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced liver failure model in mice, genetic deletion of the P2Y2 receptor conferred significant protection against liver damage and mortality. This phenotype was mirrored by the therapeutic administration of this compound in wild-type mice, strongly suggesting that the P2Y2 receptor is a key target of this compound in this context.

Table 1: Comparison of this compound's Effect with P2Y2 Receptor Knockout in a Mouse Model of Acute Liver Injury

ParameterWild-Type + VehicleWild-Type + this compoundP2Y2 Knockout
Survival Rate (%) 062[1]80[1]
Serum ALT (U/L) Markedly ElevatedSignificantly Reduced[2]Significantly Reduced[1]
Hepatic TNF-α Expression HighAttenuated[1]Attenuated[1]
Hepatocyte Apoptosis ExtensiveInhibited[1]Attenuated[1]

Data compiled from studies on LPS/D-GalN-induced acute liver injury in mice.

Signaling Pathway and Experimental Workflow

The protective effect of both P2Y2 receptor knockout and this compound treatment is attributed to the attenuation of the inflammatory cascade triggered by LPS.

G cluster_0 LPS/D-GalN Insult cluster_1 Cellular Response cluster_2 Intervention LPS LPS/D-GalN Macrophage Macrophage Activation LPS->Macrophage ATP ATP Release Macrophage->ATP P2Y2R P2Y2 Receptor ATP->P2Y2R Inflammatory_Cascade Inflammatory Cascade (TNF-α, IL-6) P2Y2R->Inflammatory_Cascade Hepatocyte_Apoptosis Hepatocyte Apoptosis Inflammatory_Cascade->Hepatocyte_Apoptosis Liver_Injury Liver Injury Hepatocyte_Apoptosis->Liver_Injury This compound This compound This compound->P2Y2R Inhibits P2Y2R_KO P2Y2R Knockout P2Y2R_KO->P2Y2R Ablates

Figure 1. P2Y2R-mediated inflammatory pathway in liver injury.
Comparison with Specific P2Y2 Receptor Antagonists

While this compound is a broad-spectrum P2 receptor antagonist, more selective inhibitors have been developed, offering a clearer understanding of the role of specific receptor subtypes.

Table 2: Comparison of this compound with Selective P2Y2 Receptor Antagonists

CompoundTarget(s)Potency (IC50/pA2)Reference
This compound P2Y, P2X, and othersP2Y2: pA2 ≈ 4.3[3][3]
AR-C118925 Selective P2Y2pA2 = 7.4 (57 nM)[4][5][4][5]
NF272 P2Y2, P2Y1, P2Y11, P2Y12P2Y2: Ki = 19 µM[4][4]

II. Interference with Growth Factor Signaling

This compound's anti-cancer properties are largely attributed to its ability to interfere with the binding of various growth factors to their receptors, thereby inhibiting downstream signaling pathways that promote cell proliferation, migration, and survival.

Genetic Validation through HuR Knockdown in Oral Cancer

The RNA-binding protein HuR is known to stabilize the mRNAs of many growth factors and cyclins. A study on oral cancer cells demonstrated that this compound's anti-migratory and anti-invasive effects phenocopy the effects of HuR knockdown, suggesting that this compound's mechanism in this context involves the inhibition of HuR function.

Table 3: Comparison of this compound's Effect with HuR Knockdown on Oral Cancer Cell Migration and Invasion

ConditionRelative Migration (%)Relative Invasion (%)
Control 100100
This compound (35 µM) ~50Not specified
HuR shRNA ~40~30

Data estimated from published wound healing and invasion assays in HSC-3 oral cancer cells.

G cluster_0 Gene Expression cluster_1 Post-transcriptional Regulation cluster_2 Cellular Phenotype cluster_3 Intervention HuR_gene HuR Gene HuR_protein HuR Protein HuR_gene->HuR_protein GF_genes Growth Factor & Cyclin Genes ARE_mRNA ARE-mRNAs GF_genes->ARE_mRNA HuR_protein->ARE_mRNA Binds mRNA_stability mRNA Stabilization ARE_mRNA->mRNA_stability GF_proteins Growth Factors & Cyclins mRNA_stability->GF_proteins Migration_Invasion Cell Migration & Invasion GF_proteins->Migration_Invasion This compound This compound This compound->HuR_protein Inhibits HuR_shRNA HuR shRNA HuR_shRNA->HuR_protein Knockdown

Figure 2. HuR-mediated regulation of cell migration and invasion.
Inhibition of Various Growth Factor Pathways

This compound's inhibitory action extends to a wide range of growth factors, including Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-beta (TGF-β), and Epidermal Growth Factor (EGF). While direct genetic validation studies combining receptor knockouts with this compound treatment are scarce, the phenotypic outcomes of this compound often align with those observed upon genetic silencing of these pathways.

Table 4: Inhibitory Concentrations (IC50) of this compound on Various Growth Factor Signaling Pathways

Growth Factor PathwayCell TypeAssayIC50 (µM)Reference
FGF MCF-7 (Breast Cancer)Cell Proliferation154[6][7]
PDGF Arterial Smooth Muscle CellsReceptor Phosphorylation~100[8][9]
TGF-β AKR-2B (Fibroblasts)Receptor Binding~20[10]
EGF Human MeningiomaReceptor Binding320[11]

III. Experimental Protocols

A. LPS/D-GalN-Induced Acute Liver Injury in Mice

This in vivo model is used to study the mechanisms of acute liver failure and to evaluate the efficacy of potential therapeutic agents.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. P2Y2 receptor knockout mice on the same genetic background are used for comparative studies.

  • Induction of Liver Injury: Mice are intraperitoneally (i.p.) injected with D-galactosamine (D-GalN; 700-800 mg/kg) followed 15-30 minutes later by an i.p. injection of lipopolysaccharide (LPS; 20-500 µg/kg).[12][13][14][15]

  • This compound Treatment: A solution of this compound (e.g., 10-20 mg/kg) or vehicle (saline) is administered i.p. at a specified time point before or after the LPS/D-GalN challenge.[16]

  • Monitoring and Sample Collection: Survival is monitored over a period of 24-72 hours. At designated time points, blood is collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histological analysis (H&E staining), and for molecular analyses such as measurement of cytokine expression (e.g., TNF-α, IL-6) by qPCR or ELISA, and assessment of apoptosis (e.g., TUNEL staining, caspase activity assays).[12][13]

B. Wound Healing (Scratch) Assay for Cell Migration

This in vitro assay is a standard method to assess collective cell migration.

Protocol:

  • Cell Seeding: Plate cells (e.g., HSC-3 oral cancer cells) in a multi-well plate and grow to a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a linear scratch in the cell monolayer.[17][18][19][20]

  • Treatment: The medium is replaced with fresh medium containing the test compound (e.g., this compound at various concentrations) or vehicle control. For genetic comparisons, cells previously transfected with shRNA against a target gene (e.g., HuR) are used.

  • Imaging: The "wound" area is imaged at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between different treatment groups.[19]

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Seed_Cells Seed Cells to Confluency Create_Wound Create Scratch 'Wound' Seed_Cells->Create_Wound Add_Treatment Add this compound or Vehicle Create_Wound->Add_Treatment Incubate Incubate and Image (0h, 12h, 24h) Add_Treatment->Incubate Measure_Area Measure Wound Area Incubate->Measure_Area Calculate_Closure Calculate % Wound Closure Measure_Area->Calculate_Closure Compare Compare Treatment Groups Calculate_Closure->Compare

Figure 3. Workflow for the wound healing (scratch) assay.

IV. Conclusion

Genetic approaches provide powerful tools to dissect the complex pharmacology of drugs like this compound. The evidence presented here, particularly from the P2Y2 receptor knockout mouse model and HuR knockdown studies, offers strong validation for specific facets of this compound's mechanism of action. While direct genetic validation for its interference with all targeted growth factor pathways is still emerging, the phenotypic similarities between this compound treatment and genetic silencing of these pathways are compelling.

For drug development professionals, this comparative guide underscores the importance of leveraging genetic tools to identify the most critical targets of polypharmacological compounds. By understanding which pathways are most potently and effectively modulated, future research can focus on designing novel derivatives with improved specificity and reduced off-target effects, ultimately leading to safer and more effective therapies. The continued application of genetic validation techniques will be instrumental in refining our understanding of this compound and unlocking its full therapeutic potential.

References

A Comparative Analysis of Suramin and Other Therapeutics for African Sleeping Sickness

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the efficacy and methodologies of treatments for Human African Trypanosomiasis (HAT).

Human African Trypanosomiasis (HAT), or African sleeping sickness, is a parasitic disease transmitted by the tsetse fly, caused by subspecies of Trypanosoma brucei. The disease progresses from a first stage (hemolymphatic) to a second stage (meningoencephalitic) where the parasites cross the blood-brain barrier. For decades, suramin has been a cornerstone in the treatment of the first stage of the acute form of the disease, caused by Trypanosoma brucei rhodesiense. This guide provides a comprehensive comparison of this compound's efficacy against other key treatments, supported by available clinical trial data, detailed experimental protocols, and visualizations of molecular pathways and trial workflows.

Comparative Efficacy of First-Stage HAT Treatments

The landscape of HAT treatment has evolved significantly, with newer, orally available drugs offering alternatives to older, parenterally administered medications. The following tables summarize the efficacy of this compound compared to other drugs used for first-stage HAT, based on available clinical data.

DrugParasite SubspeciesRoute of AdministrationReported Efficacy (Cure Rate)Key Clinical Trial / Data Source
This compound T. b. rhodesienseIntravenousHistorically considered effective, though recent direct comparative data is limited. A 2018 case series reported a 95% (18/19) success rate at 30 days follow-up.[1]Frean 2018 (case series)[1]
Pentamidine T. b. gambienseIntramuscularHistorical non-response rate of 4.6–9.2%.[2]Historical data[2]
Fexinidazole T. b. rhodesienseOralNo failures reported in 10 participants with stage 1 disease in a recent trial.[3]NCT03974178[3][4][5]
Fexinidazole T. b. gambienseOral98% (186/189) success rate at 12 months in a prospective multicenter study.[2]NCT02169557[6]

Table 1: Efficacy of First-Stage HAT Treatments. This table provides a comparative overview of the effectiveness of key drugs used in the initial phase of African sleeping sickness.

Comparative Adverse Effect Profiles

The safety profile of a drug is as critical as its efficacy, particularly in resource-limited settings where HAT is endemic. This compound, while effective, is associated with a range of adverse effects.

DrugCommon Adverse EffectsSevere Adverse Effects
This compound Nausea, vomiting, diarrhea, headache, skin tingling, weakness, fever, rash, malaise.[4]Hypotension, decreased level of consciousness, kidney problems, low blood cell levels, peripheral neuropathy, hypersensitivity reactions.[7]
Pentamidine Hypotension, hypoglycemia, injection site pain, diarrhea, nausea, vomiting.[8]Nephrotoxicity, diabetes mellitus.[9]
Fexinidazole Headache, vomiting, nausea, insomnia.[10] Gastrointestinal adverse events are more frequent compared to pentamidine/NECT.[11]Reversible rise in liver function markers, psychological problems (anxiety) with high doses.[12]

Table 2: Adverse Effect Profiles of First-Stage HAT Treatments. This table outlines the common and severe side effects associated with this compound and its alternatives.

Experimental Protocols: A Closer Look at Clinical Trial Methodologies

The following sections detail the methodologies used in recent clinical trials for HAT, providing a framework for understanding the data presented.

Fexinidazole Phase II/III Trial for T. b. rhodesiense (NCT03974178)

This prospective, open-label, single-arm study was designed to assess the efficacy and safety of fexinidazole in patients with T. b. rhodesiense HAT.[4][5]

Inclusion Criteria:

  • Age ≥ 6 years and body weight ≥ 20 kg.[5]

  • Parasitologically confirmed T. b. rhodesiense infection.[5]

  • Ability to swallow tablets with a meal.[5]

  • Karnofsky score of ≥ 40.[5]

  • Written informed consent.

Exclusion Criteria:

  • Compromised general health (e.g., severe malnutrition, cardiovascular shock).[13]

  • Severe hepatic impairment.[13]

  • Known hypersensitivity to fexinidazole or other nitroimidazoles.[13]

  • Previous enrollment in the study or prior receipt of fexinidazole.[13]

Treatment Regimen:

  • Oral fexinidazole for 10 days.[4] The dosage was adjusted based on body weight.[1]

Definition of Cure and Relapse:

  • Success (Cure): Absence of trypanosomes in any body fluid and a cerebrospinal fluid (CSF) white blood cell (WBC) count of <20 cells/μL at 12 months post-treatment.[4]

  • Failure (Relapse): Presence of trypanosomes in any body fluid, death related to HAT or fexinidazole, absence of clinical improvement leading to rescue medication, or a CSF WBC count of >20 cells/μL at 12 months.[4]

Visualizing the Mechanisms and Processes

To better understand the complex biological and logistical aspects of HAT treatment, the following diagrams have been generated using Graphviz.

HAT_Treatment_Workflow cluster_screening Patient Screening and Diagnosis cluster_treatment Treatment Allocation cluster_drugs Drug Administration cluster_followup Post-Treatment Follow-up Patient Patient with Suspected HAT Screening Clinical Examination & Serological Tests Patient->Screening Parasitology Parasitological Confirmation (Blood, Lymph, Chancre) Screening->Parasitology Positive Staging Lumbar Puncture (CSF Analysis for Stage) Parasitology->Staging Stage1 First-Stage HAT Staging->Stage1 No CNS Involvement Stage2 Second-Stage HAT Staging->Stage2 CNS Involvement This compound This compound / Fexinidazole (T.b. rhodesiense) Stage1->this compound Pentamidine Pentamidine / Fexinidazole (T.b. gambiense) Stage1->Pentamidine Melarsoprol Melarsoprol / Fexinidazole (T.b. rhodesiense) Stage2->Melarsoprol NECT NECT / Fexinidazole (T.b. gambiense) Stage2->NECT Monitoring Clinical & Parasitological Monitoring (up to 24 months) This compound->Monitoring Pentamidine->Monitoring Melarsoprol->Monitoring NECT->Monitoring Cure Cure Monitoring->Cure Successful Outcome Relapse Relapse Monitoring->Relapse Treatment Failure

Caption: Workflow of a typical Human African Trypanosomiasis clinical trial.

Suramin_Mechanism cluster_uptake Cellular Uptake cluster_action Intracellular Action Suramin_ext This compound (extracellular) LDL Low-Density Lipoprotein (LDL) Suramin_ext->LDL Binds to Receptor LDL Receptor LDL->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Suramin_int This compound (intracellular) Endocytosis->Suramin_int Inhibition Inhibition Suramin_int->Inhibition Glycolysis Glycolytic Enzymes EnergyMetabolism Disruption of Energy Metabolism DHFR Dihydrofolate Reductase ThymidineKinase Thymidine Kinase RuvBL1 RuvBL1 DNA Helicase Inhibition->Glycolysis Inhibition->DHFR Inhibition->ThymidineKinase Inhibition->RuvBL1 CellDeath Parasite Cell Death EnergyMetabolism->CellDeath

Caption: Postulated mechanism of action of this compound in Trypanosoma brucei.

Conclusion

This compound remains a relevant therapeutic agent for first-stage T. b. rhodesiense African sleeping sickness, particularly in certain patient populations. However, the advent of oral medications like fexinidazole represents a significant advancement in the management of HAT, offering comparable or superior efficacy with a more favorable safety profile and ease of administration. The data from recent clinical trials, such as the NCT03974178 study for fexinidazole, provide a strong basis for the updated treatment guidelines from the World Health Organization. Continued research and head-to-head comparative trials will be crucial to further refine treatment strategies and move towards the goal of eliminating HAT as a public health problem.

References

A comparative study of Suramin's impact on different viral strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Suramin's Antiviral Efficacy Across Various Viral Strains

This compound, a polysulfonated naphthylurea compound developed over a century ago, is an approved medication for treating African sleeping sickness and river blindness[1][2][3]. Beyond its antiparasitic applications, extensive research has demonstrated its potent, broad-spectrum antiviral activity against a diverse range of viruses[4][5][6]. This guide provides a comparative overview of this compound's impact on different viral strains, supported by quantitative data from in vitro studies. It details the common experimental protocols used for evaluation and visualizes the compound's multifaceted mechanism of action.

Data Presentation: Comparative Antiviral Activity

The antiviral efficacy of this compound varies significantly across different viral families and even between variants of the same virus. Key metrics used to quantify this activity are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the drug concentration required to inhibit viral activity by half. The 50% cytotoxic concentration (CC₅₀) is also crucial for determining the drug's therapeutic window.

VirusStrain/VariantCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Viral Load ReductionCitation(s)
SARS-CoV-2 Wild-Type (WT)Vero E620 ± 2.7>5000Up to 3-log[4][7][8]
Wild-Type (WT)Vero E6134 ± 32>10000-[1]
Delta (B.1.617.2)Vero E680 ± 19>10000-[1]
Omicron (B.1.1.529)Vero E63.0 ± 1.5>10000-[1]
Wild-TypeCalu-3->5000>2-log[4][7]
Zika Virus (ZIKV) -Vero~1.93 - 3.85-3-5 log₁₀ PFU[9]
--~40>1920>3-log[10]
Chikungunya Virus (CHIKV) --~80>5000-[11]
S27 & clinical isolates---Dose-dependent reduction[12]
Ebola Virus (EBOV) -Huh7--Wild-type virus replication inhibited in vitro[13][14]
Enterovirus 71 (EV71) Fuyang573-IC₉₀: 0.49>1000-[15]
SH12-036-IC₉₀: 6.08>1000-[15]
SH12-276-IC₉₀: 7.80>1000-[15]
HIV / HTLV-III ----Suppressed replication and cytopathic effect[16][17]

Experimental Protocols

The following methodologies are central to assessing the in vitro antiviral activity of this compound.

Cell Viability and Cytotoxicity Assays

To determine the concentration at which this compound becomes toxic to host cells (CC₅₀), standard cytotoxicity assays are performed.

  • Methodology : Uninfected cells (e.g., Vero E6, Calu-3) are incubated with serial dilutions of this compound for a period that mirrors the antiviral experiments (e.g., 48-72 hours). Cell viability is then measured using colorimetric assays such as MTS or WST-1[1][7][8]. These assays rely on the conversion of a tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance is measured, and the CC₅₀ value is calculated using non-linear regression analysis[1].

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced damage and death (cytopathic effect).

  • Methodology : Host cells are seeded in microtiter plates and pre-treated with various concentrations of this compound. They are then infected with a specific multiplicity of infection (MOI) of the virus[7][8]. After incubation (typically 3 days), cell viability is assessed. The concentration of this compound that protects 50% of the cells from virus-induced death is determined as the EC₅₀[4][7].

Plaque Reduction Assay

This is a classic virological technique to quantify the reduction in infectious virus particles.

  • Methodology : A confluent monolayer of susceptible cells is infected with serial dilutions of a virus in the presence of varying concentrations of this compound[8]. The drug is typically present only during the initial 1-hour infection period to assess its effect on viral entry[4]. After infection, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (like methylcellulose) to prevent the spread of progeny virus through the medium, leading to localized infections (plaques)[1][8]. After incubation, cells are fixed and stained to visualize and count the plaques. A dose-dependent reduction in the number of plaques indicates antiviral activity[8].

Viral Load Quantification (RT-qPCR)

This method quantifies the amount of viral RNA to measure the effect of the drug on viral replication and release.

  • Methodology : Cells are infected in the presence of different this compound concentrations. After a set incubation period (e.g., 16-24 hours), RNA is extracted from both the cells (intracellular) and the culture supernatant (extracellular)[4][7]. Quantitative reverse transcription PCR (RT-qPCR) is then used to measure the number of viral RNA copies, often targeting a conserved region of the viral genome like the RNA-dependent RNA polymerase (RdRp) gene[7][8]. A reduction in viral RNA levels compared to untreated controls indicates inhibition[7].

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the drug.

  • Methodology : this compound is added to the cell cultures at different time points relative to viral infection: before infection (-1h), during infection (0h), or at various hours post-infection (hpi)[4][8]. The resulting viral yield or RNA levels are then quantified. A significant reduction in viral replication only when the drug is present during the early stages suggests it interferes with attachment or entry[4][10]. Conversely, if inhibition occurs when added post-entry, the drug likely targets a later stage like replication or egress[11].

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate this compound's mechanisms of action and a typical experimental workflow.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result seeding 1. Seed Host Cells drug_prep 2. Prepare this compound Dilutions infection 3. Infect Cells with Virus (with/without this compound) drug_prep->infection incubation 4. Incubate (24-72h) infection->incubation quantify 5. Quantify Viral Activity incubation->quantify cpe CPE Assay quantify->cpe plaque Plaque Assay quantify->plaque qpcr RT-qPCR quantify->qpcr data 6. Calculate EC₅₀ / IC₅₀ cpe->data plaque->data qpcr->data

A generalized workflow for in vitro antiviral drug testing.

Suramin_Mechanism cluster_virus Viral Life Cycle Attachment 1. Attachment & Binding Entry 2. Entry & Fusion Attachment->Entry Replication 3. Genome Replication (Enzymatic Activity) Entry->Replication Assembly 4. Assembly & Egress Replication->Assembly This compound This compound This compound->Attachment Blocks virion binding (SARS-CoV-2, ZIKV, CHIKV) [1, 2, 11] This compound->Entry Inhibits fusion (CHIKV, EBOV) [3, 13] This compound->Replication Inhibits key enzymes (RdRp, Reverse Transcriptase) [14, 17] This compound->Assembly Affects virion biogenesis & genome packaging [10, 12]

This compound's multi-target inhibition of the viral life cycle.

Summary of Antiviral Mechanisms

This compound's broad-spectrum activity stems from its ability to interfere with multiple, often unrelated, stages of the viral life cycle. Its highly negative charge allows it to bind to positively charged regions on viral proteins[7].

  • Inhibition of Viral Entry : A primary mechanism for many viruses is the inhibition of the initial steps of infection. This compound has been shown to block the attachment of virions to host cell receptors, as seen with SARS-CoV-2, Zika virus, and Chikungunya virus[4][7][10][18]. It can interfere with the function of viral glycoproteins, such as the E1/E2 heterodimer in CHIKV, thereby preventing not only binding but also subsequent membrane fusion[12][19][20]. For SARS-CoV-2, it blocks interactions with both the ACE2 receptor and heparan sulfate binding sites on the spike protein[1][2].

  • Inhibition of Viral Enzymes : this compound is a potent inhibitor of viral polymerases. It competitively inhibits the reverse transcriptase of retroviruses like HIV[16][21]. For SARS-CoV-2, it directly inhibits the RNA-dependent RNA polymerase (RdRp) by blocking the RNA binding site, a mechanism distinct from nucleoside analogs like remdesivir[6][22][23]. It also shows inhibitory activity against the NS3 helicase and NS2B/NS3 proteinase of the Zika virus[9][24].

  • Post-Entry Inhibition : Beyond entry and replication, this compound can affect later stages of the viral cycle. In Zika virus, it was found to reduce the release of infectious particles, suggesting interference with virion biogenesis and maturation[10]. For SARS-CoV-2, it has been shown to hamper the packaging of the viral genome by interacting with the nucleocapsid (N) phosphoprotein[25].

Conclusion

This compound demonstrates significant in vitro inhibitory effects against a wide array of pathogenic viruses, including coronaviruses, flaviviruses, alphaviruses, and retroviruses. Its efficacy is rooted in a multi-pronged mechanism that includes blocking viral entry, inhibiting essential viral enzymes, and disrupting viral maturation and release. The potency of this compound varies notably, with particularly strong activity observed against the Omicron variant of SARS-CoV-2 and certain strains of Enterovirus 71[1][15].

While these preclinical results are promising, the clinical utility of this compound as an antiviral must be considered with caution. Previous trials for HIV/AIDS were halted due to significant toxicity and a lack of clinical and immunological improvement despite reduced viral activity[7][17][26]. Therefore, while this compound serves as an important lead compound for developing new antivirals, its direct repurposing requires carefully controlled clinical trials to evaluate its safety and efficacy in the context of specific viral diseases[4][13].

References

Validating Early Suramin and Autism Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical evidence surrounding suramin for Autism Spectrum Disorder (ASD), this guide offers a comprehensive comparison of the initial pilot study and its subsequent validation trial. It provides researchers, scientists, and drug development professionals with the quantitative data, experimental protocols, and an examination of the underlying proposed mechanism of action to critically evaluate the findings.

The prospect of a pharmacological treatment for the core symptoms of Autism Spectrum Disorder (ASD) has been a long-sought goal in the scientific community. Early preclinical and clinical research into the repurposed drug this compound generated significant interest by suggesting a novel therapeutic avenue. This guide provides a detailed comparison of the initial this compound Autism Treatment-1 (SAT-1) trial and the larger, subsequent Phase 2 trial conducted by PaxMedica, offering a clear-eyed view of the current state of evidence.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the two major clinical trials investigating this compound for ASD.

Table 1: this compound Autism Treatment-1 (SAT-1) Trial Results [1][2][3]

Outcome MeasureThis compound (n=5) Change from Baseline (Mean ± SD)Placebo (n=5) Change from Baseline (Mean ± SD)p-value
Primary Outcomes
ADOS-2 Comparison Score-1.6 ± 0.550.0 ± 0.340.0028
EOWPVTNo changeNo changeN/A
Secondary Outcomes
ABC (Total Score)-11.4 ± 8.8-1.8 ± 4.50.05
ATEC (Total Score)-15.8 ± 12.0-2.6 ± 7.30.07
CGI (Overall ASD Symptoms)-2.0 ± 1.040.0 ± 0.340.01
RBQ (Total Score)-3.2 ± 5.8-0.8 ± 3.30.28

A negative change from baseline indicates improvement in symptoms. Abbreviations: ADOS-2 (Autism Diagnostic Observation Schedule, 2nd Edition), EOWPVT (Expressive One-Word Picture Vocabulary Test), ABC (Aberrant Behavior Checklist), ATEC (Autism Treatment Evaluation Checklist), CGI (Clinical Global Impression), RBQ (Repetitive Behavior Questionnaire).

Table 2: PaxMedica Phase 2 (PAX-101) Trial Results [4][5][6]

Outcome MeasureThis compound 10 mg/kg (n≈17) Change from Baseline (Mean ± SE)This compound 20 mg/kg (n≈17) Change from Baseline (Mean ± SE)Placebo (n≈17) Change from Baseline (Mean ± SE)p-value (10 mg/kg vs. Placebo)
Primary Endpoint
ABC-Core Score-12.5 ± 3.18No improvement over placebo-8.9 ± 2.86>0.05 (Not Statistically Significant)
Secondary Endpoint
CGI-I Score2.8 ± 0.302.0 ± 0.281.7 ± 0.270.016

For ABC-Core, a negative change indicates improvement. For CGI-I, a higher score indicates greater improvement. Abbreviations: ABC-Core (Aberrant Behavior Checklist Core Subscales), CGI-I (Clinical Global Impression of Improvement).

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the results of these studies.

This compound Autism Treatment-1 (SAT-1) Trial
  • Study Design: This was a Phase 1/2, double-blind, placebo-controlled, randomized clinical trial.[1][2][3]

  • Participants: The study enrolled 10 male children with a diagnosis of ASD, aged 5-14 years. Participants were matched by age, IQ, and autism severity into five pairs.[1][2][3]

  • Intervention: A single intravenous infusion of this compound (20 mg/kg) or a saline placebo was administered.[1][2][3]

  • Primary Outcome Measures: The primary endpoints were the change from baseline in the Autism Diagnostic Observation Schedule, 2nd Edition (ADOS-2) comparison score and the Expressive One-Word Picture Vocabulary Test (EOWPVT) at 6 weeks post-infusion.[1][3]

  • Secondary Outcome Measures: Secondary outcomes included the Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and the Clinical Global Impression (CGI) questionnaire, assessed at 7 days and 6 weeks post-infusion.[1][3]

PaxMedica Phase 2 (PAX-101) Trial
  • Study Design: This was a dose-ranging, randomized, double-blind, placebo-controlled, multi-dose Phase 2 trial.[4]

  • Participants: The trial enrolled 52 male children with moderate to severe ASD, aged 4-15 years, across 6 sites in South Africa.[6]

  • Intervention: Participants were randomized to receive intravenous infusions of this compound at 10 mg/kg, 20 mg/kg, or a placebo. Infusions were administered at baseline, week 4, and week 8.[4][6]

  • Primary Endpoint: The primary outcome was the change from baseline in the Aberrant Behavior Checklist Core (ABC-Core) subscales (social withdrawal, stereotypic behavior, and inappropriate speech) at week 14.[6]

  • Secondary Endpoints: Secondary outcome measures included the Clinical Global Impression of Improvement (CGI-I) scale, adapted for autism, and the Autism Treatment Evaluation Checklist (ATEC).[4]

Independent Validation Efforts

To date, the PaxMedica Phase 2 trial represents the most significant attempt to validate the findings of the initial SAT-1 trial. While other research groups have expressed interest in conducting further studies, and a crossover trial (STAT-2A) has been planned, there is a lack of published, completed independent clinical trials replicating the early findings.[7] This underscores the need for broader, independent research to robustly validate the potential therapeutic effects of this compound in ASD.

Proposed Mechanism of Action: Purinergic Signaling

The therapeutic hypothesis for this compound in ASD is centered on the "Cell Danger Response" (CDR) theory. This theory posits that a persistent metabolic stress response, mediated by purinergic signaling, may contribute to the core symptoms of autism.[8][9] this compound, a non-selective antagonist of purinergic receptors, is thought to interrupt this aberrant signaling cascade.[8][9]

Extracellular ATP, released during cellular stress, activates purinergic receptors such as P2X7 and P2Y2, which are implicated in neuroinflammation and have been found to be dysregulated in some individuals with ASD.[10][11] The activation of these receptors can trigger downstream signaling pathways, including the ERK1/2 and CaMKII pathways, which are involved in synaptic plasticity and neuronal development.[12][13] By blocking these receptors, this compound is hypothesized to normalize this signaling, reduce neuroinflammation, and restore cellular homeostasis.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellular Stress Cellular Stress ATP ATP Cellular Stress->ATP releases P2X7 P2X7 Receptor ATP->P2X7 activates P2Y2 P2Y2 Receptor ATP->P2Y2 activates This compound This compound This compound->P2X7 inhibits This compound->P2Y2 inhibits Neuroinflammation Neuroinflammation P2X7->Neuroinflammation CaMKII CaMKII P2Y2->CaMKII ERK12 ERK1/2 CaMKII->ERK12 SynapticPlasticity Altered Synaptic Plasticity ERK12->SynapticPlasticity Experimental_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_followup Follow-up & Analysis ParticipantScreening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent ParticipantScreening->InformedConsent BaselineAssessments Baseline Assessments (ADOS-2, ABC, etc.) InformedConsent->BaselineAssessments Randomization Randomization BaselineAssessments->Randomization SuraminInfusion This compound Infusion (e.g., 10 or 20 mg/kg) Randomization->SuraminInfusion PlaceboInfusion Placebo Infusion (Saline) Randomization->PlaceboInfusion FollowUpAssessments Follow-up Assessments (e.g., Week 6, Week 14) SuraminInfusion->FollowUpAssessments PlaceboInfusion->FollowUpAssessments DataAnalysis Data Analysis (Comparison of Changes) FollowUpAssessments->DataAnalysis Results Results Interpretation DataAnalysis->Results

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory profiles of Suramin, a polysulfonated naphthylurea, and its related compounds. This compound is known for its wide range of biological activities, including its use as an anti-parasitic agent and its inhibitory effects on various enzymes and receptors.[1][2] The polysulfonated nature of these compounds is critical to their inhibitory action, often targeting nucleotide-binding sites.[3] Understanding the structure-activity relationships of this compound and its analogs is crucial for the development of more potent and selective therapeutic agents.

Quantitative Inhibitory Profiles

The following table summarizes the inhibitory activities (IC50/EC50/Ki) of this compound and several of its key analogs against various molecular targets, primarily P2X purinergic receptors and G proteins. This data is compiled from multiple studies to provide a comparative overview.

CompoundTargetSpeciesIC50 / EC50 / KᵢNotes
This compound P2X Receptors-Non-selective antagonistAlso inhibits some P2Y subtypes.[4]
P2X₂ ReceptorRat-Non-competitive inhibitor.[5]
GαsRecombinant~240 nM (EC50)Selective for Gαs over Gαi/o.[6]
Gαi/oRecombinant> GαsLess potent than on Gαs.[6]
Zika Virus (ZIKV)In vitro~1.93 - 3.85 µM (IC50)Inhibits viral adsorption, entry, and replication.[7]
Protein Tyrosine Phosphatase 1B (PTP1B)-Potent, reversible, competitive inhibitor
Cdc25A-1.5 µM (IC50)A potential target for cancer therapy.[8]
Inducible Nitric Oxide Synthase (iNOS)-2 µM (Kᵢ)Uncompetitive inhibitor.[9]
Neuronal Nitric Oxide Synthase (nNOS)-75.11 µM (Kᵢ)Non-competitive parabolic inhibitor.[9]
PPADS P2X₁, P2X₂, P2X₃, P2X₅Recombinant1 - 2.6 µM (IC50)Non-selective P2 purinergic antagonist.[10]
P2X₄-28 µM (IC50)[11]
P2X₇--Blocks P2X₇.
P2Y₁-like & P2Y₁-pA₂ = 6
P2Y₂-likeNative~0.9 mM (IC50)[10]
P2Y₄Recombinant~15 mM (IC50)[10]
STAT4-2.2 ± 0.2 µM (IC50)Also inhibits STAT5a and STAT5b.[12]
STAT5a-1.5 ± 0.2 µM (IC50)[12]
STAT5b-2.0 ± 0.3 µM (IC50)[12]
NF023 P2X₁Rat, Human0.24 µM, 0.21 µM (IC50)Subtype-selective, competitive, and reversible antagonist.[13][14]
P2X₃Rat, Human8.5 µM, 28.9 µM (IC50)[13]
P2X₂-> 50 µM (IC50)[13]
P2X₄-> 100 µM (IC50)[13]
Gαi/oRecombinant~300 nM (EC50)Selective for Gαi/o over Gαs.[6]
XIAP-BIR1Human-Binds to the XIAP-BIR1 domain, potentially modulating the NF-κB pathway.[15]
NF279 P2X₁Rat19 nM (IC50)Potent and selective P2X₁ antagonist (with pre-incubation).[16]
P2X₃Rat1.62 µM (IC50)With pre-incubation.[16]
P2X₂Rat0.76 µM (IC50)Competitive antagonist.[16]
P2X₄Human> 300 µM (IC50)[16]
NF449 P2X₁Rat0.28 nM (IC50)Highly potent and selective P2X₁ antagonist.[4][17]

Key Signaling Pathway: P2X Receptor Antagonism

This compound and its analogs are well-characterized as antagonists of P2X receptors, which are ligand-gated ion channels activated by extracellular ATP.[4] Activation of these receptors leads to cation influx, cellular depolarization, and various downstream signaling events. The diagram below illustrates the general mechanism of P2X receptor activation and its inhibition by these polysulfonated compounds.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Closed) ATP->P2X_Receptor Binds Antagonist This compound / Analog Antagonist->P2X_Receptor Blocks Binding P2X_Receptor_Open P2X Receptor (Open) P2X_Receptor->P2X_Receptor_Open Activates Cations Na⁺, Ca²⁺ Influx P2X_Receptor_Open->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling Cations->Signaling

Figure 1: P2X receptor signaling pathway and antagonism by polysulfonated compounds.

Experimental Protocols

The inhibitory profiles of this compound and its analogs are typically determined using a combination of electrophysiological and biochemical assays. Below is a generalized protocol for assessing the inhibitory activity of these compounds on P2X receptors expressed in a heterologous system.

General Protocol for Assessing P2X Receptor Inhibition
  • Cell Culture and Receptor Expression:

    • Culture a suitable cell line, such as Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes.

    • Transfect or inject the cells with the cDNA encoding the specific P2X receptor subtype of interest. Allow for protein expression over 24-48 hours.

  • Electrophysiological Recording (Two-Electrode Voltage-Clamp for Oocytes):

    • Place the oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two microelectrodes filled with KCl to clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply the agonist (e.g., ATP) to the perfusion solution to evoke an inward current mediated by the expressed P2X receptors.

    • To determine the inhibitory effect, pre-incubate the oocyte with the antagonist (this compound or analog) for a defined period before co-applying it with the agonist.[16]

    • Record the peak current amplitude in the presence and absence of the antagonist.

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the presence of different concentrations of the antagonist.

    • Calculate the IC50 value for the antagonist, which is the concentration that inhibits the agonist-induced response by 50%.

    • For competitive antagonists, a Schild analysis can be performed to determine the K₋ value.[16] For non-competitive antagonists, the mechanism can be further investigated through kinetic studies.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the inhibitory activity of polysulfonated compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Characterization A1 Compound Synthesis & Purification A2 Cell Culture & Receptor Expression B1 Primary Screen (e.g., Electrophysiology) A2->B1 Perform Assay B2 Dose-Response Curve Generation B1->B2 C1 IC50 / Ki Determination B2->C1 Analyze Data C2 Mechanism of Action (e.g., Schild Analysis) C1->C2 C3 Selectivity Profiling (vs. other receptors) C1->C3 D1 D1 C3->D1 Lead Compound Identification

Figure 2: General experimental workflow for inhibitor profiling.

Comparative Discussion

The data presented reveal significant differences in the inhibitory profiles of this compound and its analogs. While this compound itself is a broad-spectrum inhibitor, its derivatives often exhibit enhanced potency and selectivity for specific targets.

  • P2X Receptor Selectivity: A notable trend is the development of analogs with high selectivity for the P2X₁ receptor. For instance, NF279 and NF449 are significantly more potent P2X₁ antagonists than this compound or PPADS.[4][16][17] NF449, in particular, displays nanomolar potency for the rat P2X₁ receptor, making it a valuable pharmacological tool for studying this specific subtype.[4][17] In contrast, PPADS is a non-selective P2 antagonist, inhibiting multiple P2X and some P2Y subtypes with micromolar affinity.[10][11]

  • G Protein Inhibition: Beyond P2X receptors, these compounds also target G proteins. This compound shows a preference for inhibiting Gαs, while its analog NF023 is a selective inhibitor of Gαi/o subunits.[6] This differential selectivity allows these compounds to be used to dissect G protein-specific signaling pathways.

  • Mechanism of Action: The mechanism of inhibition can also vary. For example, this compound acts as a non-competitive inhibitor of the P2X₂ receptor, whereas NF023 and NF279 are competitive antagonists of P2X₁ and P2X₂ receptors, respectively.[5][13][16]

  • Broader Activity: The inhibitory profile of these compounds is not limited to receptors and G proteins. PPADS has been shown to inhibit STAT proteins, and NF023 interacts with the XIAP-BIR1 domain, suggesting roles in cytokine signaling and apoptosis regulation.[12][15] this compound has also been investigated for its antiviral and anticancer properties.[1][7]

References

Replicating Key Experiments on Suramin's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key experiments investigating the neuroprotective effects of Suramin. It is designed to offer an objective overview of this compound's performance relative to other neuroprotective agents, supported by experimental data and detailed methodologies for replication.

Executive Summary

This compound, a polysulfonated naphthylurea, has demonstrated a dual role in the nervous system, exhibiting both neuroprotective and neurotoxic properties. Its neuroprotective mechanisms are multifaceted, involving the modulation of intracellular calcium levels, and interaction with key signaling pathways such as Akt/mTOR and cGAS-STING. This guide summarizes the critical experiments that define our current understanding of this compound's effects and compares its efficacy with other neuroprotective compounds like Nimodipine, Rapamycin, and Chloroquine.

Data Presentation: Comparative Efficacy of Neuroprotective Agents

The following tables summarize quantitative data from key studies, offering a side-by-side comparison of this compound and alternative neuroprotective agents.

Table 1: In Vitro Neuroprotection Against Excitotoxicity

CompoundModel SystemNeurotoxic InsultConcentration Range TestedOutcome MeasureKey Findings
This compound Dorsal Root Ganglion Neurons (DRGNs)This compound-induced toxicity10 µM - 10,000 µMCell Viability (MTT Assay)IC50 of 283 µM.[1][2][3]
NimodipineDRGNsThis compound (400 µM)10 µM - 150 µMCell Viability (MTT Assay)Dose-dependently increased cell viability, but did not fully restore it to control levels.[1]
RapamycinCortical NeuronsOxygen-Glucose Deprivation (OGD)Not specifiedCell SurvivalImproved cell survival following OGD.[4]
ChloroquineNot specifiedNot specifiedNot specifiedNot specifiedNo direct comparative data found in the context of in vitro excitotoxicity in the provided results.

Table 2: In Vivo Neuroprotection and Cognitive Enhancement

CompoundAnimal ModelNeurotoxic InsultDosing RegimenBehavioral TestKey Findings
This compound RatsAluminum Chloride (AlCl3)Not specifiedRadial Arm Maze, Elevated Plus MazeSignificantly improved memory retention.[5]
This compound C57Bl/6 MiceThis compound injection (250 mg/kg)Single doseRotarod, Von Frey TestInduced sensory-motor polyneuropathy.[1][3]
NimodipineRatsGlobal Ischemia0.025 µ g/100 gm/min infusionNot specifiedIncreased hippocampal cell viability from 47.5% to 95.46%.[6]
RapamycinMiceQuinolinic Acid0.2, 2, or 20 µM (intrastriatal)Rotarod TestPrevented motor impairment at the lowest dose.[7]
ChloroquineRatsTraumatic Brain Injury (TBI)3 and 6 mg/kg (IP)Neurological Severity Score, Beam WalkSignificantly reduced neurological deficits.[8][9]
N-acetylcysteineRatsAluminum Chloride (100 mg/kg)50 and 100 mg/kg (IP)Morris Water Maze, Elevated Plus MazeSignificantly improved memory retention and attenuated oxidative damage.[2]

Experimental Protocols

Detailed methodologies for replicating key experiments are provided below.

In Vitro Assays

1. Cell Viability Assessment using MTT Assay

  • Objective: To quantify the neuroprotective or neurotoxic effects of compounds on neuronal cell cultures.

  • Procedure:

    • Seed neuronal cells (e.g., DRGNs, SH-SY5Y) in 96-well plates and culture until desired confluency.

    • Expose cells to the neurotoxic agent (e.g., this compound, 6-OHDA) with or without the neuroprotective compound for a specified duration (e.g., 24 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals formed by viable cells using a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

2. Intracellular Calcium Imaging using Fura-2 AM

  • Objective: To measure changes in intracellular calcium concentration in response to stimuli.

  • Procedure:

    • Culture neurons on glass coverslips.

    • Load cells with the calcium-sensitive dye Fura-2 AM (acetoxymethyl ester) in a physiological buffer for 30-60 minutes at room temperature or 37°C.

    • Wash the cells to remove excess dye and allow for de-esterification of the Fura-2 AM.

    • Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging.

    • Alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

In Vivo Models

1. Aluminum Chloride (AlCl₃)-Induced Neurotoxicity in Rats

  • Objective: To model cognitive dysfunction and oxidative stress associated with neurodegenerative diseases.

  • Procedure:

    • Administer AlCl₃ (e.g., 100-300 mg/kg, intraperitoneally or orally) to rats daily for an extended period (e.g., 4-8 weeks).[10][11]

    • Administer the test compound (e.g., this compound, N-acetylcysteine) concurrently or as a pre-treatment.

    • Assess cognitive function using behavioral tests such as the Radial Arm Maze or Elevated Plus Maze.

    • At the end of the treatment period, sacrifice the animals and collect brain tissue for biochemical (e.g., oxidative stress markers) and histological analysis.

2. MPTP-Induced Neurotoxicity in Mice

  • Objective: To model Parkinson's disease by inducing selective degeneration of dopaminergic neurons.

  • Procedure:

    • Use a susceptible mouse strain, such as C57BL/6.

    • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. A common regimen is four injections of 15-20 mg/kg at 2-hour intervals.[12][13]

    • Administer the neuroprotective agent at a specified time relative to the MPTP injections.

    • Monitor for behavioral deficits (e.g., open field activity, rotarod performance).[14]

    • After a set period (e.g., 7-21 days), sacrifice the animals and analyze brain tissue for dopamine levels, tyrosine hydroxylase-positive neuron counts in the substantia nigra, and other relevant markers.[12][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's neuroprotective effects.

Suramin_Neuroprotection_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison cell_culture Neuronal Cell Culture (e.g., DRGNs) treatment Treatment: - Neurotoxin - this compound / Alternative cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability calcium Calcium Imaging (Fura-2 AM) treatment->calcium data_comp Comparative Analysis of: - Cell Viability - Calcium Homeostasis - Cognitive Function viability->data_comp calcium->data_comp animal_model Animal Model of Neurodegeneration (e.g., AlCl3, MPTP) drug_admin Drug Administration: This compound / Alternative animal_model->drug_admin behavioral Behavioral Testing (Mazes, Rotarod) drug_admin->behavioral biochem Biochemical & Histological Analysis behavioral->biochem biochem->data_comp pathway Signaling Pathway Analysis data_comp->pathway

Experimental workflow for evaluating this compound's neuroprotective effects.

Suramin_Ca_Signaling This compound This compound VGCC Voltage-Gated Calcium Channels (VGCCs) This compound->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Neurotoxicity Neurotoxicity Ca_influx->Neurotoxicity Nimodipine Nimodipine Nimodipine->VGCC Inhibits

This compound's effect on calcium signaling and neurotoxicity.

Suramin_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_cgas_sting cGAS-STING Pathway Suramin_akt This compound Akt_mTOR Akt/mTOR Signaling Suramin_akt->Akt_mTOR Modulates Autophagy_Mod Autophagy Modulation Akt_mTOR->Autophagy_Mod Neuroprotection_akt Neuroprotection Autophagy_Mod->Neuroprotection_akt Suramin_cgas This compound cGAS cGAS Suramin_cgas->cGAS Inhibits STING STING Activation cGAS->STING Neuroinflammation Neuroinflammation STING->Neuroinflammation

References

A Head-to-Head Comparison of Suramin and Other Growth Factor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Suramin and other prominent growth factor inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.

Introduction to this compound and Other Growth Factor Inhibitors

This compound is a polysulfonated naphthylurea compound that has been used for decades to treat trypanosomiasis (African sleeping sickness).[1] Its anticancer properties stem from its ability to act as a broad-spectrum growth factor inhibitor. This compound's primary mechanism of action is the inhibition of the binding of various growth factors to their cell surface receptors, thereby blocking downstream signaling pathways that promote cell growth, proliferation, and angiogenesis.[2][3] It is known to interfere with the activity of platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), epidermal growth factor (EGF), and insulin-like growth factor 1 (IGF-1).[4][5]

In contrast to this compound's extracellular mechanism, a major class of modern growth factor inhibitors consists of small molecule tyrosine kinase inhibitors (TKIs). These drugs, such as Sunitinib and Sorafenib, typically enter the cell and block the enzymatic activity of the intracellular domain of receptor tyrosine kinases. This inhibition prevents the autophosphorylation and activation of the receptor, thereby halting the downstream signaling cascade. Many TKIs are multi-targeted, meaning they inhibit several different receptor tyrosine kinases involved in cancer progression.

This guide will compare this compound with a selection of these multi-targeted TKIs, focusing on their inhibitory concentrations, target specificities, and the experimental methods used to evaluate their efficacy.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected growth factor inhibitors against various targets. It is important to note that the experimental conditions under which these values were obtained can vary, which may affect direct comparisons.

Table 1: Inhibitory Activity of this compound

Target/ProcessCell Line/SystemIC50Reference(s)
EGF BindingT24 Human Bladder Carcinoma Cells~300 µM[4]
EGF BindingHT1376 Human Bladder Carcinoma Cells~100 µM[4]
IGF-1 BindingT24 and HT1376 Cells~60 µM[4]
EGF BindingHuman Meningioma Sections320 µM[6]
Cell ProliferationHuman Prostate Epithelial Cells50 - 100 µM[7]
Cell ProliferationMCF-7 Breast Cancer Cells153.96 µM[8]

Table 2: Inhibitory Activity of Multi-Targeted Tyrosine Kinase Inhibitors (in cell-free assays)

InhibitorTargetIC50 (nM)Reference(s)
Sunitinib VEGFR2 (KDR)80[2][9][10]
PDGFRβ2[2][9][10]
Sorafenib VEGFR126
VEGFR290[2][11]
VEGFR320[2][11]
PDGFRβ57[2][11]
Raf-16[2][11]
B-Raf22[2][11]
Regorafenib VEGFR113[2][5][12][13][14]
VEGFR24.2[2][5][12][13][14]
VEGFR346[2][5][12][13][14]
PDGFRβ22[2][5][11][12][13][14]
FGFR1202[15]
Axitinib VEGFR10.1[2][16]
VEGFR20.2[2][16]
VEGFR30.1-0.3[2][16]
PDGFRβ1.6[2][16]
Pazopanib VEGFR110[7][8][17][18]
VEGFR230[7][8][17][18]
VEGFR347[7][8][17][18]
PDGFRα71[17]
PDGFRβ84[7][8][17][18]
FGFR1140[7][18]
Lenvatinib VEGFR122[19]
VEGFR24[19]
VEGFR35.2[19]
FGFR146[19]
PDGFRα51[19]
PDGFRβ100[19]
Brivanib VEGFR225[2][6][20]
VEGFR1380[20]
FGFR1148[20]
Cediranib VEGFR1<1[1][21]
VEGFR2 (KDR)<3[1][21]
VEGFR3 (Flt4)5[1][21]
PDGFRα5[1]
PDGFRβ36[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by these inhibitors.

PDGF_Signaling_Pathway PDGF Signaling Pathway cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS This compound This compound This compound->PDGF Inhibits Binding AKT Akt PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: PDGF signaling pathway and the inhibitory action of this compound.

VEGFR_TKI_Signaling_Pathway VEGFR Signaling and TKI Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR (Tyrosine Kinase Domain) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS TKI Tyrosine Kinase Inhibitors (e.g., Sunitinib, Sorafenib) TKI->VEGFR Inhibits Kinase Activity PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR signaling and the intracellular inhibition by TKIs.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for Growth Factor Receptors

This assay is used to determine the ability of a compound to inhibit the binding of a radiolabeled ligand (e.g., a growth factor) to its receptor.

Materials:

  • Cell membranes or intact cells expressing the target receptor.

  • Radiolabeled growth factor (e.g., ¹²⁵I-EGF, ¹²⁵I-PDGF).

  • Unlabeled ("cold") growth factor.

  • Test inhibitor (e.g., this compound).

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Filtration apparatus with glass fiber filters.

  • Gamma counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor and the unlabeled growth factor.

  • Incubation: In a microplate, combine the cell membranes/intact cells, a fixed concentration of the radiolabeled growth factor, and varying concentrations of the test inhibitor or unlabeled growth factor.

  • Total Binding: Some wells will contain only the cell preparation and the radioligand to determine total binding.

  • Non-specific Binding: Other wells will contain the cell preparation, radioligand, and a high concentration of the unlabeled growth factor to determine non-specific binding.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This experimental workflow is used to evaluate the efficacy of a drug candidate in a living organism bearing a tumor.

InVivo_Tumor_Study_Workflow In Vivo Tumor Growth Inhibition Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous xenograft in mice) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach a Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (e.g., Vehicle, this compound, TKI) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Repeatedly Endpoint Endpoint Reached (e.g., predetermined tumor size, study duration) Monitoring->Endpoint Analysis Tumor Excision and Analysis (e.g., weight, histology, biomarker analysis) Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo tumor growth inhibition study.

Procedure:

  • Animal Model: Utilize an appropriate animal model, typically immunodeficient mice for human tumor xenografts.

  • Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., a specific human cancer cell line) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length x width²)/2.

  • Randomization: Once tumors reach the desired size, randomize the animals into different treatment groups (e.g., vehicle control, this compound group, TKI group).

  • Treatment Administration: Administer the respective treatments to the animals according to the planned dosing schedule and route of administration (e.g., intravenous for this compound, oral gavage for many TKIs).

  • Data Collection: Monitor tumor growth and the general health of the animals (including body weight) regularly throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a specific size, after a predetermined duration, or if the animals show signs of excessive toxicity.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be weighed and further analyzed for histological changes and biomarker expression to understand the drug's mechanism of action in vivo.

Conclusion

This compound represents a class of growth factor inhibitors with a distinct extracellular mechanism of action, broadly inhibiting the binding of multiple growth factors to their receptors. This contrasts with the intracellular, targeted enzymatic inhibition of multi-targeted tyrosine kinase inhibitors like Sunitinib and Sorafenib. While TKIs generally exhibit much higher potency (in the nanomolar range) against their specific kinase targets compared to this compound's micromolar inhibitory concentrations for ligand binding, this compound's broad-spectrum activity may offer advantages in certain contexts. The choice of inhibitor for research or therapeutic development will depend on the specific growth factor pathways driving the pathology of interest, the desired level of target specificity, and the acceptable toxicity profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel growth factor inhibitors.

References

Assessing the Reproducibility of Suramin's Effects on Mitochondrial Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the effects of Suramin on mitochondrial function, with a focus on the reproducibility of these findings across various studies. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to be a valuable resource for researchers in the field.

Executive Summary

This compound, a polysulfonated naphthylurea, has a multifaceted and complex impact on mitochondrial function. Its effects are not entirely consistent across different experimental models, raising questions about the reproducibility of its action. This guide synthesizes data from multiple studies to provide a clearer understanding of this compound's role as a mitochondrial modulator.

The primary mechanisms of this compound's action on mitochondria include:

  • Inhibition of the ADP/ATP Carrier (AAC): this compound consistently demonstrates an inhibitory effect on the mitochondrial ADP/ATP carrier, a crucial component for cellular energy homeostasis. However, the reported inhibitory concentrations (IC50) vary between studies, suggesting that experimental conditions can influence its potency.

  • Modulation of Mitochondrial Respiration: The data on this compound's effect on mitochondrial respiration is mixed. Some studies report a dose-dependent inhibition, while others show more complex, substrate-dependent effects.

  • Impact on Mitochondrial Membrane Potential: this compound has been shown to decrease mitochondrial membrane potential in some cell types, a key indicator of mitochondrial health.

  • Interaction with Signaling Pathways: this compound's influence extends to cellular signaling cascades, notably the JNK-Mst1 pathway, where it can protect against mitochondrial-mediated apoptosis.

This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for key assays, and compare this compound's effects with those of other well-characterized mitochondrial modulators.

Data Presentation: A Comparative Overview

To assess the reproducibility of this compound's effects, the following tables summarize quantitative data from various studies. Discrepancies in values may reflect differences in experimental systems (e.g., isolated mitochondria vs. whole cells, species differences) and methodologies.

Table 1: Inhibition of Mitochondrial ADP/ATP Carrier (AAC) by this compound and Alternatives

CompoundExperimental SystemIC50 / InhibitionReference
This compound Reconstituted human AAC1 in proteoliposomes~2.4 µM[1]
Isolated rat liver mitochondria (ADP uptake)~5 µM[2]
Submitochondrial particles (ADP uptake)~10 µM[2]
Reconstituted hAAC2 in proteoliposomes~0.8 µM[2]
Carboxyatractyloside Isolated mitochondriaPotent inhibitor (Kd = 5-10 nM)[3]
Bongkrekic Acid Isolated mitochondriaPotent inhibitor[4][5]

Table 2: Effects of this compound on Mitochondrial Respiration

Experimental SystemSubstrate(s)EffectConcentration for Half-Maximum EffectReference
Isolated rat liver mitochondriaSuccinate (FADH2-linked)Inhibition~140 µM[6]
a-ketoglutarate, malate, isocitrate (NADH-linked)Inhibition~40 µM[6]
Isolated rat liver mitochondriaMalate/glutamate (ADP-stimulated)Inhibition~100 µM[2]
Isolated rat liver mitochondriaMalate/glutamate (uncoupled)Inhibition>400 µM[2]

Table 3: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell/Organelle TypeTreatment ConditionsObserved EffectReference
Trypanosoma brucei35 nM (1x EC50) and 105 nM (3x EC50)Time-dependent decrease[7]
Leishmania donovani promastigotes50-200 µMDose-dependent decrease[8]
Isolated rat liver mitochondriaOxidation of exogenous succinate5.88% decrease[9]
LPS-treated hepatocytesThis compound treatmentSustained mitochondrial membrane potential[10]

Signaling Pathways and Experimental Workflows

This compound's effects on mitochondrial function are intertwined with complex cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for interpreting the data.

JNK-Mst1 Signaling Pathway in this compound-Mediated Hepatocyte Protection

In the context of lipopolysaccharide (LPS)-induced apoptosis in hepatocytes, this compound has been shown to exert a protective effect by modulating the JNK-Mst1 signaling pathway, thereby reducing mitochondrial stress.[10][11]

JNK_Mst1_Pathway LPS LPS JNK JNK Activation LPS->JNK Mst1 Mst1 Expression JNK->Mst1 Mito_Stress Mitochondrial Stress Mst1->Mito_Stress Apoptosis Apoptosis Mito_Stress->Apoptosis This compound This compound This compound->JNK

This compound inhibits JNK activation, preventing mitochondrial stress and apoptosis.

Experimental Workflow for Assessing Mitochondrial Respiration

The following diagram illustrates a typical workflow for measuring the effect of a compound like this compound on mitochondrial oxygen consumption using an oxygen electrode.

Respiration_Workflow cluster_prep Mitochondrial Preparation cluster_assay Oxygen Consumption Assay Tissue Tissue Homogenization (e.g., rat liver) Centrifugation Differential Centrifugation Tissue->Centrifugation Isolation Isolation of Mitochondria Centrifugation->Isolation Chamber Oxygen Electrode Chamber (with respiration buffer) Isolation->Chamber Add_Mito Add Isolated Mitochondria Chamber->Add_Mito Add_Substrate Add Respiratory Substrate (e.g., succinate, malate) Add_Mito->Add_Substrate Add_this compound Add this compound (or vehicle control) Add_Substrate->Add_this compound Add_ADP Add ADP (to stimulate State 3 respiration) Add_this compound->Add_ADP Measure Measure Oxygen Consumption Rate Add_ADP->Measure

Workflow for measuring mitochondrial oxygen consumption.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are protocols for key experiments cited in this guide.

Measurement of Mitochondrial ADP/ATP Carrier (AAC) Activity

Objective: To determine the inhibitory effect of this compound on the transport of ADP into mitochondria.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation techniques.[2]

  • Reaction Mixture: Prepare a reaction buffer containing a respiratory substrate (e.g., 10 mM succinate) and rotenone (to inhibit Complex I).[10]

  • Initiation of ADP Uptake: Add a known concentration of radiolabeled [³H]ADP to the mitochondrial suspension in the presence and absence of various concentrations of this compound.

  • Termination of Reaction: After a short incubation period, terminate the uptake by adding a potent AAC inhibitor like carboxyatractyloside.

  • Quantification: Separate the mitochondria from the reaction mixture by centrifugation and measure the amount of incorporated [³H]ADP using liquid scintillation counting.

  • Data Analysis: Calculate the rate of ADP uptake and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in the mitochondrial membrane potential in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell line (e.g., hepatocytes, Leishmania promastigotes) and treat with various concentrations of this compound for a specified duration.[7][10]

  • Staining with a Fluorescent Dye: Incubate the cells with a potentiometric fluorescent dye such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).

    • JC-1: In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

    • TMRE: This dye accumulates in active mitochondria with an intact membrane potential and fluoresces red. A decrease in fluorescence intensity indicates a loss of ΔΨm.

  • Analysis: Analyze the fluorescence of the stained cells using a fluorescence microscope or a flow cytometer.

  • Data Interpretation: A shift from red to green fluorescence (with JC-1) or a decrease in red fluorescence intensity (with TMRE) in this compound-treated cells compared to control cells indicates a depolarization of the mitochondrial membrane.

Comparison with Alternative Compounds

To provide a broader context for this compound's effects, it is useful to compare it with other compounds that target similar mitochondrial functions.

Inhibitors of the ADP/ATP Carrier
  • Carboxyatractyloside (CATR): A potent and highly specific non-competitive inhibitor of the AAC.[3] It binds to the carrier with very high affinity (Kd in the low nanomolar range) and is often used as a positive control in AAC inhibition studies. Unlike this compound, its effects are generally considered to be highly reproducible.

  • Bongkrekic Acid (BKA): Another potent inhibitor of the AAC.[4][5] It locks the carrier in a different conformational state than CATR. BKA is a toxin produced by bacteria and has been implicated in food poisoning. Its mechanism of action on the AAC is well-established.

P2 Receptor Antagonists

This compound is a non-selective P2 receptor antagonist. The effects of other, more specific P2 receptor antagonists on mitochondrial function are an active area of research.

  • PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid): A non-selective P2X receptor antagonist that has been shown to have neuroprotective effects in models of stroke, potentially by mitigating the downstream consequences of ATP-induced excitotoxicity which can involve mitochondrial dysfunction.[12]

  • MRS 2179: A selective antagonist of the P2Y1 receptor. Its effects are primarily studied in the context of platelet aggregation and vascular smooth muscle cell proliferation, but by modulating purinergic signaling, it could indirectly influence mitochondrial function in these cells.[13]

  • NF272: A competitive but non-selective P2Y2 receptor antagonist derived from this compound.[6] Its direct effects on mitochondrial function have not been extensively characterized.

Conclusion and Future Directions

The available evidence indicates that this compound has significant, albeit complex, effects on mitochondrial function. While its inhibitory action on the ADP/ATP carrier is a recurring finding, the reported potency varies across studies, highlighting the importance of standardized experimental conditions for ensuring reproducibility. The impact of this compound on mitochondrial respiration and membrane potential appears to be context-dependent, varying with the cell type and metabolic state.

To improve the reproducibility and our understanding of this compound's effects, future research should focus on:

  • Standardized Protocols: The adoption of standardized protocols for assessing mitochondrial function will be crucial for comparing data across different laboratories.

  • Head-to-Head Comparisons: Direct comparative studies of this compound with more specific inhibitors of the ADP/ATP carrier and P2 receptor antagonists will help to dissect its precise mechanisms of action.

  • In Vivo Studies: Further in vivo studies are needed to validate the in vitro findings and to understand the physiological relevance of this compound's effects on mitochondria in the context of its therapeutic and toxicological profiles.

By addressing these points, the scientific community can build a more robust and reproducible understanding of how this compound and similar compounds modulate mitochondrial function, ultimately aiding in the development of novel therapeutics targeting mitochondrial pathways.

References

Unraveling the Cellular Response to Suramin: A Comparative Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the proteomic alterations induced by the polysulfonated naphthylurea drug, Suramin, reveals a complex and multifaceted cellular response. This guide provides a comparative analysis of the proteome of cells treated with this compound versus untreated controls, supported by experimental data and detailed methodologies. The findings offer valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential and mechanism of action of this historic drug.

This compound, a drug developed over a century ago, continues to be a subject of intense research due to its broad spectrum of biological activities, including antitrypanosomal, antiviral, and potential anticancer properties.[1][2][3] At the molecular level, this compound is known to interact with a wide array of proteins, influencing numerous cellular processes.[4][5] This comparative guide focuses on the large-scale protein expression changes observed in cells upon this compound treatment, providing a quantitative and mechanistic overview of its cellular impact.

Quantitative Proteomic Changes Induced by this compound

A key study utilizing Stable-Isotope Labeling by Amino Acids in Cell Culture (SILAC) provided a quantitative comparison of the proteome of Trypanosoma brucei bloodstream forms (BSF) treated with this compound versus untreated cells.[1] The analysis identified significant alterations in the abundance of numerous proteins, highlighting a profound reprogramming of cellular metabolism.[1][2]

The tables below summarize the key up-regulated and down-regulated proteins in T. brucei BSF after 48 hours of exposure to this compound at its EC50 concentration, as reported by Zoltner et al. (2020).[1]

Table 1: Top 10 Up-regulated Proteins in T. brucei BSF Treated with this compound

Protein ID (TriTrypDB)Protein Name/FunctionFold Change (this compound/Control)
Tb927.10.14180Procyclin-associated gene 2 (PAG2)16.0
Tb927.11.14280Hypothetical protein, conserved12.7
Tb927.10.12400Pyruvate dehydrogenase E1 component, beta subunit, mitochondrial11.3
Tb927.8.2390Dihydrolipoamide dehydrogenase, mitochondrial10.1
Tb927.10.12390Pyruvate dehydrogenase E1 component, alpha subunit, mitochondrial9.5
Tb927.3.1810Isocitrate dehydrogenase [NADP+], mitochondrial8.0
Tb927.10.15060Mitochondrial carrier protein7.6
Tb927.11.12480Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial7.1
Tb927.7.5940Aconitate hydratase, mitochondrial6.8
Tb927.10.7010Cytochrome c oxidase subunit IV6.3

Table 2: Top 10 Down-regulated Proteins in T. brucei BSF Treated with this compound

Protein ID (TriTrypDB)Protein Name/FunctionFold Change (this compound/Control)
Tb927.11.15710Invariant surface glycoprotein 75 (ISG75)0.13
Tb927.6.510Variant surface glycoprotein (VSG)0.20
Tb927.10.14820Hypothetical protein, conserved0.25
Tb927.8.1090GPI-PLC0.31
Tb927.11.10420Ribosomal protein S120.33
Tb927.3.3100Hypothetical protein, conserved0.38
Tb927.9.8230Elongation factor 1-alpha0.40
Tb927.10.1085060S ribosomal protein L10a0.41
Tb927.7.300Hypothetical protein, conserved0.42
Tb927.11.10990Histone H2B0.45

Experimental Protocols

The following section details the key experimental methodologies employed in the comparative proteomic analysis of this compound-treated cells.[1]

Cell Culture and this compound Treatment

Trypanosoma brucei bloodstream form (BSF) cells were cultured in HMI-9 medium supplemented with 10% fetal bovine serum. For the proteomics experiment, cells were grown in medium containing either normal L-arginine and L-lysine (for the control group) or stable isotope-labeled L-arginine (13C6) and L-lysine (13C6, 15N2) (for the this compound-treated group) for at least six cell divisions to ensure complete labeling. The this compound-treated group was exposed to the drug at its EC50 concentration for 48 hours.

Protein Extraction and Digestion

Cells were harvested by centrifugation, washed with phosphate-buffered saline, and lysed in a buffer containing 8 M urea. The protein concentration was determined using a Bradford assay. Equal amounts of protein from the control and this compound-treated groups were mixed. The protein mixture was reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The resulting peptide mixture was desalted and fractionated by strong cation exchange chromatography. Each fraction was then analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer was operated in a data-dependent acquisition mode, acquiring full MS scans followed by MS/MS scans of the most intense precursor ions.

Data Analysis

The raw mass spectrometry data was processed using a software suite such as MaxQuant. Peptide and protein identification was performed by searching the data against a relevant protein database (e.g., TriTrypDB). The relative quantification of proteins was determined from the intensity ratios of the heavy and light isotope-labeled peptide pairs.

Visualizing the Impact of this compound

The following diagrams illustrate the key cellular pathways affected by this compound and the experimental workflow for the comparative proteomic analysis.

Suramin_Affected_Pathways cluster_Glycolysis Glycolysis (Cytosol) cluster_Mitochondrion Mitochondrial Metabolism Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate_cyto Pyruvate_cyto GAP->Pyruvate_cyto Multiple steps Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport PDH Pyruvate Dehydrogenase Complex Pyruvate_mito->PDH TCA TCA Cycle PDH->TCA ETC Electron Transport Chain TCA->ETC ATP_synthase ATP Synthase ETC->ATP_synthase ATP_cellular Cellular ATP (Decreased) ATP_synthase->ATP_cellular This compound This compound This compound->PDH Upregulation of subunits This compound->TCA Upregulation of enzymes This compound->ETC Upregulation of components

Caption: Signaling pathways affected by this compound treatment.

Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Control Control Cells (Light SILAC) Harvest Cell Harvest & Lysis Control->Harvest Treated This compound-Treated Cells (Heavy SILAC) Treated->Harvest Mix Mix Equal Protein Amounts Harvest->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataProc Data Processing (e.g., MaxQuant) LCMS->DataProc Quant Protein Identification & Quantification DataProc->Quant Results Differentially Expressed Proteins Quant->Results

Caption: Experimental workflow for comparative proteomics.

Discussion of Proteomic Findings

The comparative proteomic data reveals a significant metabolic shift in this compound-treated cells.[1] A prominent observation is the up-regulation of multiple components of the mitochondrial pyruvate dehydrogenase complex and enzymes of the TCA cycle.[1] This suggests an increased reliance on mitochondrial metabolism, a departure from the primary dependence on glycolysis typical of bloodstream form trypanosomes.

Conversely, the down-regulation of the major surface antigens, such as Variant Surface Glycoproteins (VSG) and the invariant surface glycoprotein ISG75, points towards a disruption of the parasite's surface coat, which is crucial for its survival in the host.[1] The decrease in ribosomal proteins may also indicate a general suppression of protein synthesis.

Beyond its effects on parasite metabolism, this compound has been shown to interact with a multitude of host cell proteins, impacting signaling pathways involved in cell growth, proliferation, and inflammation. For instance, this compound can inhibit the function of growth factors and their receptors, and interfere with G-protein coupled receptor signaling.[4][5] It has also been reported to inhibit the RNA-binding protein HuR, leading to the destabilization of mRNAs encoding for proteins involved in cell cycle and inflammation.[6][7] In the context of cartilage degradation, this compound has been shown to increase the levels of Tissue Inhibitor of Metalloproteinases 3 (TIMP3), thereby protecting the extracellular matrix.[8] More recently, this compound has been identified as an inhibitor of hepsin, a protease involved in cancer progression and thrombosis.[9][10]

Conclusion

The comparative proteomic analysis of this compound-treated cells provides a global view of the profound cellular perturbations induced by this drug. The data strongly indicates a major reprogramming of cellular energy metabolism and a disruption of key cellular structures and processes. These findings, coupled with the known diverse molecular targets of this compound, underscore its polypharmacological nature. This comprehensive understanding of this compound's impact on the cellular proteome is critical for its potential repurposing and the development of more specific derivatives for various therapeutic applications.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Suramin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Suramin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

PPE Component Specification Purpose
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.[1]Protects eyes from dust particles and splashes.
Lab Coat/Gown A disposable, back-closing gown made of a low-lint material.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Prevents inhalation of aerosolized particles, especially when handling the powder form.

Operational Plan: Safe Handling and Preparation of this compound Solutions

Strict adherence to the following step-by-step protocol is necessary to minimize the risk of exposure during the preparation of this compound solutions.

Experimental Protocol: Preparation of an Aqueous this compound Solution

Objective: To safely prepare a stock solution of this compound at a desired concentration.

Materials:

  • This compound sodium salt (solid)

  • Sterile, purified water

  • Appropriate volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Weighing paper or boat

Procedure:

  • Preparation of the Workspace:

    • Ensure all work is conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

    • Decontaminate the work surface before and after handling the compound.

    • Ensure a chemical spill kit is readily accessible.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above before handling this compound.

  • Weighing the this compound Powder:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully weigh the desired amount of this compound sodium salt. Avoid creating dust.[2][3] If dust is generated, ensure the fume hood is functioning correctly to contain it.

  • Dissolving the this compound:

    • Transfer the weighed this compound powder to an appropriate volumetric flask.

    • Add a small amount of sterile, purified water to the flask, approximately half of the final desired volume.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir the solution until the this compound is completely dissolved. This compound sodium salt has a solubility of approximately 10 mg/mL in water.

    • Note: Aqueous solutions of this compound are not recommended to be stored for more than one day.[4]

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved, carefully add sterile, purified water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Labeling and Storage:

    • Clearly label the flask with the compound name (this compound), concentration, date of preparation, and your initials.

    • Store the solution as recommended by the manufacturer, typically at room temperature for the solid and for short periods for the aqueous solution.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. This information is critical for risk assessment and underscores the importance of the handling precautions outlined in this guide.

Test Type Route of Administration Species Dose Reference
LD50IntraperitonealMouse750 mg/kg[5]
LD50IntravenousMouse620 mg/kg[5]
TDLOIntraperitonealRat252 mg/kg/7W intermittent[5]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Operational Procedure for this compound Waste Disposal:

  • Segregation of Waste:

    • All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be considered contaminated waste.

    • Segregate this compound waste from other laboratory waste streams.

  • Solid Waste Disposal:

    • Collect all contaminated solid waste in a clearly labeled, leak-proof, and puncture-resistant container. The label should read "Hazardous Chemical Waste: this compound."

    • Do not dispose of solid this compound waste in regular trash.

  • Liquid Waste Disposal:

    • Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container. The label should indicate "Hazardous Chemical Waste: this compound Solution."

    • Do not pour this compound solutions down the drain.[6]

  • Decontamination of Glassware:

    • All glassware used for handling this compound should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (such as ethanol) that can solubilize the compound, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.

  • Final Disposal:

    • All collected this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[3]

Visualization of this compound's Mechanism of Action

This compound is known to be a potent inhibitor of various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The following diagram illustrates a simplified representation of this compound's inhibitory action on this pathway.

Suramin_MAPK_Pathway This compound's Inhibition of the MAPK/ERK Signaling Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Raf Raf This compound->Raf GrowthFactor Growth Factor GrowthFactor->RTK Ras Ras RTK->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the MAPK/ERK pathway by targeting key kinases.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.